molecular formula C16H24ClNO2 B8089787 tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Katalognummer: B8089787
Molekulargewicht: 297.82 g/mol
InChI-Schlüssel: KZTZQVGKKNYHST-CYBMUJFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 2-[benzyl-[(2R)-2-chloropropyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2/c1-13(17)10-18(11-14-8-6-5-7-9-14)12-15(19)20-16(2,3)4/h5-9,13H,10-12H2,1-4H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTZQVGKKNYHST-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN(CC1=CC=CC=C1)CC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 888494-24-4

This technical guide provides an in-depth overview of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate, a chiral non-natural amino acid derivative. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's synthesis, physicochemical properties, and its potential applications as a sophisticated building block in medicinal chemistry.

Introduction: The Significance of Chiral N-Substituted Amino Acid Derivatives

In the landscape of modern drug discovery, the demand for structurally complex and stereochemically pure molecules is insatiable. Chiral amino acids and their derivatives are paramount in this pursuit, serving as versatile scaffolds for the synthesis of pharmaceuticals.[][2] Non-natural amino acids, in particular, offer a significant advantage by providing novel side chains and backbone conformations, which can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[3]

This compound belongs to the class of N-substituted glycine derivatives. The N-benzyl group can participate in crucial cation-π interactions with biological targets, while the tert-butyl ester provides a protecting group that can be selectively removed under acidic conditions. The chiral (R)-2-chloropropyl moiety introduces a key stereocenter and a reactive handle for further chemical elaboration, making this compound a valuable intermediate for the synthesis of complex chiral molecules, including peptidomimetics and other bioactive compounds.[4][5]

Physicochemical and Spectroscopic Profile

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 888494-24-4[7][8][11]
Molecular Formula C₁₆H₂₄ClNO₂[7][8]
Molecular Weight 297.83 g/mol [7][11]
Appearance Light yellow to yellow liquid[7][10]
Predicted Boiling Point 338.8 ± 27.0 °C[9]
Predicted Density 1.075 ± 0.06 g/cm³[7][10]
Storage Conditions Store at 2-8°C for long term (months)[9]

Spectroscopic Characterization:

For a molecule of this nature, a full suite of spectroscopic techniques would be employed to confirm its identity and purity. While specific spectra are not publicly available, the expected spectroscopic signatures can be predicted. Chemical suppliers like BLDpharm and Moldb indicate the availability of NMR, HPLC, and LC-MS data upon request.[8][12]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the chloropropyl group (including a methine and a methyl group, both likely showing complex splitting patterns due to the chiral center), the methylene protons of the glycinate backbone, and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the benzylic carbon, the carbons of the chloropropyl group (one bearing the chlorine atom), the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the methylene carbons of the glycine backbone.

  • Mass Spectrometry (MS): Mass spectral analysis would be expected to show the molecular ion peak [M]+ or, more likely, the protonated molecule [M+H]+ in techniques like electrospray ionization (ESI), confirming the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the C=O stretch of the ester group (around 1730 cm⁻¹), C-H stretches of the alkyl and aromatic groups, and the C-Cl stretch.

Synthesis Methodology: A Proposed Synthetic Pathway

A specific, peer-reviewed synthesis protocol for this compound is not prominently available in the scientific literature. However, a chemically sound and logical synthetic route can be proposed based on established organic chemistry principles, specifically the N-alkylation of a secondary amine.[13][14] The likely precursor for this synthesis is tert-butyl N-benzylglycinate.

The proposed synthesis involves a two-step process: first, the preparation of the precursor, tert-butyl N-benzylglycinate, followed by its stereospecific alkylation.

3.1. Step 1: Synthesis of tert-Butyl N-benzylglycinate

The synthesis of the precursor can be achieved through the N-alkylation of glycine tert-butyl ester with benzyl chloride.[15] Glycine tert-butyl ester itself can be prepared from glycine through various methods, including esterification with tert-butanol or its equivalents.[16][17]

Experimental Protocol: Synthesis of tert-Butyl N-benzylglycinate

  • Materials:

    • Glycine tert-butyl ester hydrochloride (1.0 equiv)

    • Benzyl chloride (1.1 equiv)

    • Triethylamine (2.2 equiv)

    • Anhydrous ethanol

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask, add glycine tert-butyl ester hydrochloride and anhydrous ethanol.

    • Add triethylamine to the mixture and stir at room temperature for 1 hour to liberate the free amine.

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add benzyl chloride dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl N-benzylglycinate.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Use of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid liberated from the glycine tert-butyl ester hydrochloride starting material and the HCl generated during the N-alkylation reaction, driving the equilibrium towards the product.[15]

  • Stepwise Addition and Temperature Control: The slow, dropwise addition of benzyl chloride at a low temperature helps to control the exothermic nature of the reaction and minimize the formation of the double-benzylated side product.

  • Monitoring by TLC: TLC is a crucial technique for tracking the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.

3.2. Step 2: Synthesis of this compound

The final step involves the stereospecific alkylation of the secondary amine, tert-butyl N-benzylglycinate, with a suitable chiral electrophile. A logical choice would be (R)-1,2-dichloropropane or a related chiral equivalent where one halogen is a better leaving group than the other (e.g., (R)-1-bromo-2-chloropropane). The reaction would proceed via an SN2 mechanism, leading to the desired stereochemistry at the newly formed stereocenter.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • tert-Butyl N-benzylglycinate (1.0 equiv)

    • (R)-1,2-Dichloropropane (or a more reactive equivalent) (1.2 equiv)

    • A non-nucleophilic base (e.g., potassium carbonate or sodium hydride) (1.5 equiv)

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

    • Ethyl acetate

    • Water and Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl N-benzylglycinate in anhydrous DMF.

    • Add the base portion-wise to the solution at room temperature and stir for 30 minutes.

    • Slowly add (R)-1,2-dichloropropane to the reaction mixture.

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 24-48 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and quench by the careful addition of water.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: A non-nucleophilic base is used to deprotonate the secondary amine without competing in the alkylation reaction. A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation of the base while leaving the anion (the deprotonated amine) highly reactive.

  • Inert Atmosphere: An inert atmosphere is crucial, especially if a reactive base like sodium hydride is used, to prevent quenching by atmospheric moisture.

  • Heating: Heating is often necessary to promote the alkylation of the secondary amine, which is generally less reactive than a primary amine due to steric hindrance.[18]

  • Purification: Column chromatography is essential for separating the desired product from any unreacted starting materials, over-alkylated products, and other impurities.

Synthesis_Workflow

Applications in Research and Drug Development

This compound is a valuable chiral building block with significant potential in medicinal chemistry and drug discovery. Its utility stems from the unique combination of functional groups and its defined stereochemistry.

  • Peptidomimetic Synthesis: The N-substituted glycine core is a key feature of peptoids, a class of peptide mimics that exhibit enhanced proteolytic stability and cell permeability compared to natural peptides.[5] This compound can be used as a starting point for the synthesis of novel peptoid structures, where the 2-chloropropyl group can be further functionalized to introduce diverse side chains.

  • Synthesis of Chiral Heterocycles: The reactive chloro group can serve as a handle for intramolecular cyclization reactions, leading to the formation of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs.

  • Asymmetric Synthesis: As an enantiomerically pure compound, it can be incorporated into larger molecules to impart chirality, which is often a critical determinant of biological activity.[][2] The synthesis of complex drug candidates often relies on the availability of such chiral intermediates.

  • Fragment-Based Drug Discovery: This molecule can be used as a fragment in screening campaigns to identify novel binders to biological targets. The structural information gained from these studies can guide the development of more potent and selective drug candidates.

Applications

Conclusion

This compound (CAS: 888494-24-4) is a specialized chiral building block with significant potential for the synthesis of complex and stereochemically defined molecules for pharmaceutical and research applications. While detailed literature on its synthesis and properties is sparse, a robust synthetic route can be proposed based on established chemical principles. Its unique structural features make it a valuable tool for medicinal chemists seeking to create novel therapeutics with improved pharmacological profiles.

References

An In-depth Technical Guide to tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate, a chiral N-substituted glycine derivative. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who may utilize this compound as a synthetic intermediate or building block. This document covers its physicochemical properties, outlines a plausible synthetic pathway with detailed experimental protocols, discusses methods for its characterization, and explores its potential applications based on its structural features.

Compound Overview and Physicochemical Properties

This compound is a complex amino acid derivative featuring a chiral center at the 2-position of the N-propyl group. Its structure combines a bulky tert-butyl ester, which serves as a protecting group for the carboxylic acid, and two distinct substituents on the glycine nitrogen, conferring specific steric and electronic properties. These features make it a valuable intermediate for introducing complex functionalities in peptide and small molecule synthesis.

Key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 297.83 g/mol [1][2]
Chemical Formula C₁₆H₂₄ClNO₂[3][4]
CAS Number 888494-24-4[1][2][5]
Appearance Light yellow to yellow liquid[3][4]
Purity Typically ≥95%[1][5]
Density 1.075 ± 0.06 g/cm³ (Predicted)[3][4]
Boiling Point 338.8 ± 27.0 °C (Predicted)
Solubility Soluble in DMSO (≥122.5 mg/mL)[3][4]
Storage Store at -20°C for long-term stability (up to 3 years). Can be stored at 4°C for shorter periods (up to 2 years). In solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month).[3][4]

Proposed Synthetic Pathway and Experimental Protocols

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Synthesis of N-Benzylglycine tert-butyl ester (Intermediate 1) cluster_1 Step 2: N-Alkylation to Final Product A Glycine tert-butyl ester C N-Benzylglycine tert-butyl ester (Intermediate 1) A->C Reductive Amination B Benzaldehyde B->C D N-Benzylglycine tert-butyl ester (Intermediate 1) F This compound (Final Product) D->F N-Alkylation (SN2) E (R)-1-chloro-2-propyl p-toluenesulfonate E->F

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of N-Benzylglycine tert-butyl ester (Intermediate 1) via Reductive Amination

Causality: Reductive amination is a highly efficient method for forming secondary amines from primary amines and carbonyl compounds.[6][7] This one-pot reaction first involves the formation of an imine intermediate from glycine tert-butyl ester and benzaldehyde, which is then immediately reduced in situ to the desired N-benzylglycine tert-butyl ester. Using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial as it is selective for the imine and will not reduce the aldehyde, thus preventing the formation of benzyl alcohol as a byproduct.

Protocol:

  • Reaction Setup: To a solution of glycine tert-butyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0°C, add benzaldehyde (1.05 eq). Stir the mixture for 20 minutes.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure N-benzylglycine tert-butyl ester.

Step 2: N-Alkylation of Intermediate 1 to Yield the Final Product

Causality: The introduction of the (R)-2-chloropropyl group is achieved via a nucleophilic substitution (Sɴ2) reaction. The secondary amine (Intermediate 1) acts as the nucleophile, attacking an appropriate electrophile. To ensure stereochemical retention and provide a good leaving group, (R)-1-chloro-2-propanol can be converted to its tosylate or triflate ester in situ or in a prior step. Using a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is essential to neutralize the acid generated during the reaction without competing in the alkylation itself.[1]

Protocol:

  • Preparation of the Electrophile (not detailed): (R)-1-chloro-2-propyl p-toluenesulfonate is prepared from commercially available (R)-1-chloro-2-propanol and p-toluenesulfonyl chloride.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve N-benzylglycine tert-butyl ester (1.0 eq) in anhydrous acetonitrile (15 mL/mmol).

  • Addition of Reagents: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the solution, followed by the dropwise addition of (R)-1-chloro-2-propyl p-toluenesulfonate (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 60-70°C and stir for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, remove the solvent via rotary evaporation. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product, this compound, is purified by flash column chromatography on silica gel to yield the desired liquid product.

Analytical Characterization

A self-validating protocol requires rigorous characterization of the final compound and key intermediates. A combination of spectroscopic methods is necessary to confirm the structure, purity, and stereochemistry.

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), benzyl protons (aromatic multiplet, ~7.2-7.4 ppm, 5H; benzylic CH₂, singlet or AB quartet, ~3.6-3.8 ppm, 2H), the glycine CH₂ (singlet, ~3.2 ppm, 2H), and the chiral 2-chloropropyl group (methine proton, multiplet, ~4.0-4.2 ppm, 1H; diastereotopic methylene protons, two multiplets, ~2.8-3.2 ppm, 2H; methyl doublet, ~1.4-1.5 ppm, 3H).
¹³C NMR Peaks for the tert-butyl ester (~81 ppm for the quaternary carbon, ~28 ppm for the methyls), aromatic carbons (~127-138 ppm), benzylic carbon (~58 ppm), glycine methylene (~55 ppm), and the 2-chloropropyl carbons (methine ~60 ppm, methylene ~50 ppm, methyl ~20 ppm).
Mass Spectrometry (MS) The ESI-MS spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 298.16, corresponding to the protonated molecule. The isotopic pattern for the chlorine atom ([M+H+2]⁺) should be observed at approximately one-third the intensity of the [M+H]⁺ peak.
Chiral HPLC Analysis on a suitable chiral stationary phase is required to confirm the enantiomeric purity of the final product, resulting from the use of the (R)-configured starting material.
Infrared (IR) Spectroscopy A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the tert-butyl ester.

The workflow for analytical characterization is crucial for quality control.

G Crude Crude Product Purification Column Chromatography Crude->Purification Pure Purified Product Purification->Pure NMR ¹H & ¹³C NMR Pure->NMR MS Mass Spectrometry Pure->MS HPLC Chiral HPLC Pure->HPLC Final Confirmed Structure & Purity >95% NMR->Final MS->Final HPLC->Final

Caption: Analytical workflow for product validation.

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure suggests significant potential as a versatile building block in medicinal chemistry and drug discovery.

  • Peptidomimetic and Peptoid Synthesis: N-substituted glycine derivatives are the fundamental units of peptoids, a class of peptide mimics known for their enhanced proteolytic stability and cell permeability.[8] The title compound, with its pre-installed chiral side-chain, can be used to synthesize complex peptoid oligomers with defined stereochemistry, which is critical for modulating biological activity.

  • Scaffold for Small Molecule Libraries: The tertiary amine and the reactive chloro group provide two points for further chemical modification. The tert-butyl ester can be readily deprotected under acidic conditions to reveal a carboxylic acid, enabling amide bond formation. This trifunctional nature makes it an excellent scaffold for combinatorial chemistry and the generation of diverse small molecule libraries for high-throughput screening.

  • Intermediate for Bioactive Compounds: N-benzyl glycine derivatives are recognized as important intermediates in the synthesis of various pharmaceuticals, including agents targeting neurological disorders.[9] The specific combination of substituents in this molecule could be leveraged for the synthesis of novel therapeutic agents where chirality and specific steric bulk are required for target engagement.

Conclusion

This compound is a specialized chemical intermediate with significant potential for advanced synthetic applications. This guide has provided a detailed overview of its properties, a robust and logical synthetic strategy, and a framework for its analytical characterization. By understanding the causality behind the proposed experimental choices and adhering to rigorous analytical validation, researchers can confidently synthesize and utilize this compound as a valuable tool in the development of novel pharmaceuticals and complex molecular architectures.

References

Physical and chemical properties of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Properties, and Application of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

This document provides a detailed examination of the chiral intermediate, this compound. As this molecule is primarily a synthetic intermediate and not a commercially cataloged product, this guide synthesizes information from patent literature and foundational chemical principles to serve as a technical resource for researchers, medicinal chemists, and professionals in drug development. We will explore its molecular characteristics, inferred physicochemical properties, and its critical role in the synthesis of advanced pharmaceutical building blocks.

Introduction and Strategic Importance

This compound is a bespoke chiral amino acid derivative. Its structure is strategically designed for use in multi-step organic synthesis, particularly in the construction of complex heterocyclic scaffolds. The presence of multiple, orthogonally reactive functional groups—a sterically hindered ester, a cleavable benzyl protecting group, and a reactive alkyl chloride—makes it a versatile tool for asymmetric synthesis.

Its principal application, as detailed in patent literature from Novartis AG, is as a key precursor in the synthesis of chiral piperazine derivatives. Specifically, it is employed to construct molecules like (R)-2-methylpiperazine, a valuable building block in medicinal chemistry. The "(R)" stereochemistry at the chloropropyl moiety is crucial, as it directly translates to the stereochemistry of the final target molecule, which is often essential for pharmacological efficacy and selectivity.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of the molecule are derived from its structure. While extensive experimental data is not publicly available, we can define its core attributes and infer its physical properties based on its functional groups and data from analogous compounds described in the literature.

Molecular Formula: C₁₆H₂₄ClNO₂

Molecular Weight: 301.82 g/mol

Structure:

  • Chiral Center: The carbon atom bearing the chlorine atom is the (R)-stereocenter.

  • Glycinate Core: An amino acid scaffold providing a nitrogen and a carboxyl group.

  • tert-Butyl Ester: A bulky ester group that protects the carboxylic acid. It is stable to many reaction conditions but can be removed with strong acid (e.g., trifluoroacetic acid).

  • N-Benzyl Group: A common protecting group for the secondary amine. It can be removed via catalytic hydrogenolysis.

  • 2-Chloropropyl Group: An alkylating moiety containing the key stereocenter and the reactive C-Cl bond, which is the site for subsequent intramolecular cyclization.

Table 1: Calculated and Inferred Physicochemical Properties
PropertyValue / DescriptionRationale / Reference
Appearance Colorless to pale yellow oilThis is a common appearance for molecules of this type with similar molecular weight and functional groups, as described for related intermediates in synthetic patents.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF, Toluene). Insoluble in water.The molecule is predominantly nonpolar due to the benzyl and tert-butyl groups, predicting poor aqueous solubility but good solubility in organic media. This is consistent with its use in organic synthesis.
Optical Rotation [α]D value is not publicly reported.As an (R)-enantiomer, it is expected to be dextrorotatory or levorotatory, but the specific rotation would require experimental measurement.
Boiling Point High boiling point; likely decomposes upon distillation at atmospheric pressure.Estimated to be >300 °C. Molecules of this size and functionality are typically purified by column chromatography rather than distillation to avoid thermal decomposition.
Melting Point Not applicable (likely an oil at STP).Based on its likely physical state as an oil.

Chemical Reactivity and Synthetic Workflow

The primary utility of this compound lies in its designed reactivity for intramolecular cyclization. The workflow involves the strategic removal of the N-benzyl protecting group, which unmasks the secondary amine. This amine then acts as an internal nucleophile, attacking the electrophilic carbon bearing the chlorine atom to form a six-membered piperazine ring.

Diagram 1: Key Reactive Sites

cluster_molecule This compound cluster_sites Reactive Functional Groups mol Structure ester tert-Butyl Ester (Acid Labile) ester->mol Site of Deprotection benzyl N-Benzyl Group (Hydrogenolysis) benzyl->mol Site of Deprotection chloro 2-Chloropropyl (Nucleophilic Substitution) chloro->mol Site of Cyclization

Caption: Key functional groups and sites of chemical reactivity.

Experimental Protocol: Synthesis and Cyclization

The following protocols are representative methodologies synthesized from procedures described in the patent literature. They provide a framework for the synthesis of the title compound and its subsequent conversion to a piperazine derivative.

Part A: Synthesis of this compound

This procedure involves the alkylation of a precursor, tert-butyl N-benzylglycinate, with (R)-1,2-dichloropropane.

  • Materials:

    • tert-Butyl N-benzylglycinate (1.0 eq)

    • (R)-1,2-Dichloropropane (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.5 eq)

    • Potassium iodide (KI) (0.1 eq, catalytic)

    • Acetonitrile (CH₃CN) as solvent

  • Procedure:

    • To a stirred suspension of potassium carbonate and potassium iodide in acetonitrile, add tert-butyl N-benzylglycinate.

    • Add (R)-1,2-dichloropropane to the mixture.

    • Heat the reaction mixture to reflux (approx. 80-82 °C) and monitor by TLC or LC-MS for the disappearance of the starting material (typically 12-24 hours).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, typically as a colorless oil.

Part B: Deprotection and Intramolecular Cyclization

This two-step, one-pot sequence first removes the N-benzyl group and then triggers the cyclization.

  • Materials:

    • This compound (1.0 eq)

    • Palladium on carbon (10% Pd/C, ~5 mol%)

    • Methanol or Ethanol as solvent

    • Hydrogen gas (H₂)

    • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Procedure:

    • Dissolve the starting material in methanol in a hydrogenation vessel.

    • Add the 10% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature.

    • Monitor the reaction for the consumption of hydrogen and the disappearance of the starting material.

    • Once the debenzylation is complete, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • To the resulting filtrate containing the intermediate secondary amine, add a base such as sodium bicarbonate.

    • Heat the mixture to reflux to promote intramolecular cyclization. Monitor the formation of the piperazine product.

    • After completion, concentrate the mixture and perform a suitable workup and purification to isolate the final tert-butyl (R)-3-methylpiperazine-1-carboxylate.

Diagram 2: Synthetic Workflow

start tert-Butyl N-benzylglycinate intermediate tert-Butyl (R)-N-benzyl- N-(2-chloropropyl)glycinate start->intermediate + (R)-1,2-Dichloropropane + K₂CO₃, KI deprotected Intermediate Secondary Amine (Unstable, in situ) intermediate->deprotected 1. H₂, Pd/C (Debenzylation) final tert-Butyl (R)-3-methylpiperazine-1-carboxylate deprotected->final 2. Base, Heat (Intramolecular Cyclization)

Caption: Reaction pathway from precursor to cyclized product.

Analytical Characterization (Predicted)

Confirmation of the structure of this compound would rely on standard spectroscopic methods. The expected data is as follows:

  • ¹H NMR (Proton NMR): Would show characteristic signals for the tert-butyl group (singlet, ~1.5 ppm, 9H), the benzyl group (aromatic protons ~7.2-7.4 ppm, 5H; benzylic CH₂ protons as two doublets or a singlet ~3.6-3.8 ppm, 2H), the glycinate CH₂ (singlet, ~3.3 ppm, 2H), and the chloropropyl group (a multiplet for the CH-Cl proton ~4.1 ppm, 1H; multiplets for the other CH₂ and CH₃ protons).

  • ¹³C NMR (Carbon NMR): Would display distinct signals for all 16 carbon atoms, including the carbonyl carbon of the ester (~170 ppm), aromatic carbons (~127-138 ppm), and the carbon bearing the chlorine (~55-60 ppm).

  • Mass Spectrometry (MS): ESI-MS would show a prominent ion for [M+H]⁺ at m/z 302.16, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2+H]⁺ at m/z 304.16, with ~1/3 the intensity).

Conclusion and Future Prospects

This compound stands as a testament to the power of rational design in synthetic organic chemistry. While not a compound of household recognition, its role as a specialized intermediate is pivotal for the efficient, stereocontrolled synthesis of high-value pharmaceutical building blocks. This guide provides a foundational understanding of its properties and applications, derived from the most relevant public data. Further research into optimizing its synthesis and exploring its utility in creating other heterocyclic systems could expand its application in the ongoing quest for novel therapeutics.

A Technical Guide to the Solubility Determination of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the aqueous solubility of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate, a glycine derivative. While specific, publicly available solubility data for this compound is limited, this document outlines the principles and methodologies required to generate robust and reliable solubility data, a critical parameter in the drug development process.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical determinant of a drug's success.[1][2] A compound must dissolve to be absorbed and reach its site of action.[1][3][4] Therefore, accurately determining the solubility of a drug candidate like this compound is not merely a data-gathering exercise; it is a fundamental step that influences subsequent development decisions.[2][5][6]

Key Implications of Solubility:

  • Bioavailability: Poor solubility is a major contributor to low and variable oral bioavailability, hindering a drug's therapeutic efficacy.[3][4]

  • Formulation Development: Understanding the solubility profile is essential for designing appropriate dosage forms. More than 40% of NCEs are practically insoluble in water, presenting significant formulation challenges.[3][4]

  • Dose Selection: Inadequate solubility may necessitate higher doses to achieve therapeutic concentrations, potentially increasing the risk of adverse effects.[4]

  • In Vitro Assays: Compound precipitation in assays due to low solubility can lead to inaccurate and unreliable results, complicating the interpretation of structure-activity relationships.[3]

Given these factors, a thorough understanding and empirical determination of the solubility of this compound are paramount.

Compound Profile: this compound
  • Chemical Formula: C₁₆H₂₄ClNO₂[7]

  • Molecular Weight: 297.83 g/mol [7]

  • CAS Number: 888494-24-4[7]

  • Appearance: Light yellow to yellow liquid[7][8]

  • Preliminary Solubility Information: Soluble in DMSO (≥ 122.5 mg/mL).[7][8] Note that this is in an organic solvent and not indicative of aqueous solubility.

This compound is a derivative of glycine, a fundamental amino acid.[7] Amino acid derivatives are a broad class of molecules with diverse biological activities. The structural features of this compound, including the benzyl and chloropropyl groups, suggest a degree of lipophilicity which may influence its aqueous solubility.

Methodologies for Solubility Determination

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a dissolved solute in a saturated solution. The "gold standard" for its determination is the shake-flask method.[9][10][11]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[5][12][13][14] It is often used in high-throughput screening (HTS) during early discovery due to its speed and low sample consumption.[14][15] However, it can overestimate thermodynamic solubility due to the formation of supersaturated solutions.[9][16]

This method is considered the most reliable for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[9][11][17][18][19][20][21]

Principle: An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Step-by-Step Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8.[17][18] At a minimum, buffers at pH 1.2, 4.5, and 6.8 should be used.[18][19] The pH of all buffers should be verified at the experimental temperature (37 ± 1°C).[18][21]

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the prepared buffers. It is crucial to ensure undissolved solid remains at the end of the experiment.[9]

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37°C for biopharmaceutical relevance).[17][18] Agitate the samples for a sufficient duration to reach equilibrium (e.g., 24-48 hours). The exact time should be determined experimentally by sampling at different time points until the concentration plateaus.[19][22]

  • Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of excess solid. Carefully collect the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature. The experiment should be performed in at least triplicate for each condition.[18]

Diagram of the Shake-Flask Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Buffers (pH 1.2 - 6.8) P2 Add Excess Compound to Vials with Buffer P1->P2 E1 Equilibrate in Shaker Bath (e.g., 24-48h at 37°C) P2->E1 E2 Filter Supernatant (0.22 µm filter) E1->E2 A1 Quantify Concentration (e.g., HPLC-UV) E2->A1 A2 Calculate Thermodynamic Solubility A1->A2

Caption: Thermodynamic Solubility Workflow.

This method is suitable for early-stage discovery when many compounds need to be screened quickly.[12][14][15]

Principle: A concentrated stock solution of the compound in DMSO is rapidly diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using techniques like nephelometry (light scattering) or UV spectroscopy.[2][12]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).[14]

  • Plate Setup: In a 96-well microtiter plate, dispense a small volume of the DMSO stock solution into the wells.[12]

  • Aqueous Dilution: Rapidly add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the target compound concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.[16]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).[12]

  • Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[12]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Diagram of the Kinetic Solubility Workflow:

G cluster_prep Preparation cluster_exp Experiment (96-well plate) cluster_analysis Analysis P1 Prepare High-Conc. DMSO Stock Solution E1 Dispense DMSO Stock P1->E1 E2 Add Aqueous Buffer (e.g., PBS) E1->E2 E3 Incubate (e.g., 2h) E2->E3 A1 Measure Light Scattering (Nephelometry) E3->A1 A2 Determine Highest Soluble Concentration A1->A2

Caption: Kinetic Solubility Workflow.

A robust and validated HPLC method is crucial for accurately quantifying the concentration of this compound in the solubility experiments.[23][24]

Key Steps in Method Development:

  • Column Selection: Start with a standard reversed-phase column, such as a C18.[25][26]

  • Mobile Phase Selection: A typical starting point is a gradient of water and acetonitrile or methanol, with a small amount of an acid modifier like formic acid (0.1%) to improve peak shape.[26]

  • Detector Wavelength: Determine the UV absorbance maximum of the compound to ensure optimal sensitivity.

  • Gradient Optimization: Adjust the gradient profile to achieve good separation of the analyte from any potential impurities or degradants, with a reasonable retention time.[26]

  • Calibration: Prepare a series of calibration standards of known concentrations to generate a standard curve. This curve will be used to determine the concentration of the unknown samples from the solubility experiments.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and concise table. This allows for easy comparison across different conditions.

Table 1: Thermodynamic Solubility of this compound at 37°C

Buffer pHMean Solubility (µg/mL) ± SDMean Solubility (µM) ± SD
1.2Experimental DataExperimental Data
4.5Experimental DataExperimental Data
6.8Experimental DataExperimental Data
OtherExperimental DataExperimental Data
SD: Standard Deviation from at least three replicate measurements.

Interpretation according to Regulatory Guidelines:

The International Council for Harmonisation (ICH) provides guidelines for classifying drug solubility.[18][19][27] A drug substance is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8 at 37°C.[17][18] This classification is a key component of the Biopharmaceutics Classification System (BCS), which can be used to justify biowaivers for certain drug products.[18]

Conclusion

Determining the aqueous solubility of this compound is a critical step in its evaluation as a potential drug candidate. While publicly available data is scarce, the methodologies outlined in this guide provide a robust framework for generating this essential information. The shake-flask method provides the definitive thermodynamic solubility required for regulatory submissions and late-stage development.[11] High-throughput kinetic assays offer a rapid means of screening and prioritizing compounds in early discovery.[6][15] By systematically applying these protocols and adhering to principles of scientific integrity, researchers can confidently characterize the solubility of this compound, enabling informed decisions throughout the drug development pipeline.

References

Material Safety Data Sheet for tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Foreword for the Modern Researcher

In the dynamic landscape of drug discovery and development, the synthesis and application of novel chemical entities are paramount. Among these, amino acid derivatives serve as critical building blocks for a diverse array of therapeutic agents. This guide provides a comprehensive overview of this compound, a glycine derivative with potential applications in synthetic and medicinal chemistry. As a Senior Application Scientist, it is my experience that a thorough understanding of a compound's properties and safety profile is not merely a regulatory formality but the bedrock of innovative and responsible research. This document is structured to provide not just data, but a logical framework for its safe and effective utilization in the laboratory.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a chiral amino acid derivative. Its molecular structure incorporates a tert-butyl ester, an N-benzyl group, and a chlorinated propyl chain, bestowing upon it a unique combination of reactivity and steric hindrance that can be exploited in complex organic syntheses.

Table 1: Physicochemical Data

PropertyValueSource(s)
CAS Number 888494-24-4[1][2]
Molecular Formula C16H24ClNO2[2]
Molecular Weight 297.83 g/mol [1]
Appearance LiquidMedChemExpress
Color Light yellow to yellowMedChemExpress
Purity Typically ≥95%[2]
Predicted Boiling Point 338.8 ± 27.0 °CAmadis Chemical
Storage Temperature 2-8°C for long-term storageAmadis Chemical

Section 2: Hazard Identification and Risk Assessment

A formal, comprehensive toxicological assessment of this compound has not been publicly documented. Therefore, a risk assessment must be predicated on the chemical functionalities present in the molecule and the general hazards associated with similar chemical classes.

Inferred Hazards from Structural Analogs:
  • Chlorinated Organic Compounds: This class of compounds can exhibit a range of toxicities, including potential damage to the liver and kidneys, and some are classified as potential carcinogens.[3] Direct contact with chlorinated organics can cause skin irritation, characterized by redness and dryness.[4]

  • N-Benzyl Compounds: While the N-benzyl group is a common motif in pharmaceuticals, certain N-benzyl compounds, such as some in the NBOMe series, have been associated with significant toxicity.[5][6][7] Benzyl alcohol, a related simple molecule, can cause allergic reactions and is used with caution in certain populations.[8][9]

  • Alkylating Potential: The presence of a 2-chloropropyl group suggests that this compound may act as an alkylating agent. Alkylating agents are reactive compounds that can introduce an alkyl group into other molecules. In a biological context, this can lead to cytotoxicity and mutagenicity, necessitating careful handling to avoid exposure.

GHS Classification (Predicted):

Based on the constituent functional groups, a precautionary GHS classification would include:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful if swallowed, in contact with skin, or if inhaled) - Precautionary assessment.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[10]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[10]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[10]

It is imperative to handle this compound as potentially hazardous until comprehensive toxicological data becomes available.

Section 3: Safe Handling and Storage Protocol

A proactive and informed approach to handling and storage is critical to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is recommended to minimize exposure.

Caption: Recommended PPE for handling this compound.

Engineering Controls:
  • Fume Hood: All manipulations of the compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[11]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Storage and Stability:
  • Temperature: Store the compound in a tightly sealed container at 2-8°C for long-term stability.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may promote degradation or unwanted reactions.

  • Labeling: All containers must be clearly labeled with the full chemical name, CAS number, and any relevant hazard warnings.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures:
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills. Ensure proper ventilation of the area.

Spill_Response spill Accidental Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain the Spill (Use absorbent material) ppe->contain collect Collect Spilled Material into a sealed container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report the Incident dispose->report

Caption: Step-by-step workflow for responding to an accidental spill.

Section 5: Experimental Protocols and Workflow Considerations

The utility of this compound lies in its potential as an intermediate in multi-step syntheses. Below is a generalized protocol for a typical N-alkylation reaction, a likely application for this reagent.

General Protocol for N-Alkylation of a Primary Amine:
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary amine substrate in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate) to the reaction mixture. The choice of base is critical to deprotonate the amine without promoting elimination reactions of the chlorinated reagent.

  • Reagent Addition: Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Inert Atmosphere) dissolve_amine Dissolve Primary Amine setup->dissolve_amine add_base Add Non-nucleophilic Base dissolve_amine->add_base add_reagent 2. Add Chlorinated Reagent add_base->add_reagent monitor 3. Monitor Reaction (TLC/LC-MS) add_reagent->monitor quench 4. Quench Reaction monitor->quench extract 5. Extract Product quench->extract purify 6. Purify by Chromatography extract->purify

Caption: A generalized workflow for N-alkylation using the title compound.

Section 6: Concluding Remarks and Future Perspectives

This compound represents a valuable, albeit under-characterized, tool for the synthetic chemist. Its successful and safe implementation in research and development hinges on a comprehensive understanding of its potential hazards and the diligent application of appropriate safety protocols. As research with this and similar compounds progresses, it is anticipated that more detailed toxicological data will become available, allowing for a refinement of these preliminary safety guidelines. Until such time, a cautious and informed approach is the most prudent course of action.

References

The Strategic Application of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate in Asymmetric Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate, a chiral glycine derivative with significant potential in the field of asymmetric synthesis. While specific, peer-reviewed applications of this exact molecule are not extensively documented, its structural features strongly indicate its utility as a versatile chiral building block for the stereocontrolled synthesis of complex amines and other nitrogen-containing compounds. This guide will elucidate its core functions, propose a well-founded synthetic application, provide a detailed experimental protocol, and discuss the underlying chemical principles that govern its reactivity. By grounding our analysis in the established principles of asymmetric synthesis and leveraging data from analogous chemical systems, we aim to provide a valuable resource for researchers seeking to incorporate this and similar chiral synthons into their research and development programs.

Introduction: Unveiling a Chiral Synthon

This compound (CAS No. 888494-24-4) is a specialized amino acid derivative that has emerged as a commercially available reagent for advanced organic synthesis.[1][2][3][4][5] Its molecular architecture, featuring a defined stereocenter, orthogonally protected functional groups, and a reactive alkyl chloride, positions it as a high-value intermediate for the construction of enantiomerically pure molecules. In the landscape of drug discovery and development, where stereochemistry is paramount to pharmacological activity, the demand for such chiral building blocks is ever-increasing.[6][7] This guide will delve into the functional significance of each component of the molecule to rationalize its application in stereoselective transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 888494-24-4[1][2][3][4][5]
Molecular Formula C₁₆H₂₄ClNO₂[1][4]
Molecular Weight 297.83 g/mol [1][2]
Appearance Light yellow to yellow liquid[1]
Purity Typically ≥95%[2][4]
Storage Recommended at -20°C for long-term stability[1]

Core Functionality: A Trifecta of Synthetic Utility

The utility of this compound in asymmetric synthesis can be attributed to three key structural motifs:

  • The (R)-Stereocenter: The chiral center at the 2-position of the chloropropyl group is the cornerstone of this molecule's function. It allows for the introduction of a specific stereochemistry into a target molecule, which is crucial for controlling the biological activity of pharmaceuticals.[8][9]

  • Orthogonal Protecting Groups: The N-benzyl (Bn) and tert-butyl (tBu) ester groups serve as robust protecting groups for the amine and carboxylic acid functionalities, respectively.[10] Their differential reactivity to deprotection conditions (e.g., hydrogenolysis for the benzyl group and acidolysis for the tert-butyl ester) allows for selective unmasking of these functional groups at various stages of a synthetic sequence. This orthogonality is a fundamental principle in modern organic synthesis, enabling the construction of complex molecules with high efficiency.[11][12][13]

  • The 2-Chloropropyl Moiety: The secondary alkyl chloride provides a reactive site for nucleophilic substitution. This allows for the coupling of the chiral fragment with a wide range of nucleophiles, thereby forming new carbon-carbon or carbon-heteroatom bonds in a stereocontrolled manner.

The interplay of these three features makes this compound a powerful tool for the synthesis of chiral amines, a class of compounds of immense importance in medicinal chemistry.[7][14]

Proposed Application: Asymmetric Synthesis of a Chiral 1,4-Diamine

Based on its structural attributes, a primary application of this compound is as a chiral electrophile in the synthesis of more complex chiral amines. The following section outlines a proposed synthetic workflow for the preparation of a chiral 1,4-diamine, a common motif in bioactive molecules.

Reaction Scheme

The proposed reaction involves the nucleophilic substitution of the chloride by a primary amine, followed by deprotection of the amine and carboxylic acid functionalities.

G reagent1 This compound product1 Chiral Diamine Intermediate reagent1->product1 Nucleophilic Substitution (e.g., K2CO3, MeCN, reflux) reagent2 Primary Amine (R'-NH2) reagent2->product1 product2 Final Chiral 1,4-Diamine product1->product2 Deprotection 1. H2, Pd/C (removes Benzyl) 2. TFA (removes tert-Butyl)

Caption: Proposed synthetic route to a chiral 1,4-diamine.

Detailed Experimental Protocol

Disclaimer: The following protocol is a representative procedure based on established methodologies for similar transformations. Researchers should conduct their own optimization and safety assessments.

Step 1: Nucleophilic Substitution

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (MeCN, 10 mL/mmol) is added the primary amine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • The reaction mixture is heated to reflux (approx. 82°C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral diamine intermediate.

Step 2: Deprotection

  • The purified intermediate from Step 1 is dissolved in methanol (MeOH, 15 mL/mmol) and palladium on carbon (10% Pd/C, 10 mol%) is added.

  • The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon. The mixture is stirred vigorously at room temperature for 8-16 hours.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion of the hydrogenolysis, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated.

  • The resulting residue is dissolved in dichloromethane (DCM, 10 mL/mmol) and cooled to 0°C.

  • Trifluoroacetic acid (TFA, 10 eq) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours.

  • The solvent and excess TFA are removed under reduced pressure. The crude product can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield the final chiral 1,4-diamine.

Mechanistic Insights and Rationale

The stereochemical outcome of the proposed synthesis is dictated by the starting material, as the nucleophilic substitution at the chloride-bearing carbon proceeds with inversion of configuration (Sₙ2 mechanism). The bulky N-benzyl and tert-butyl ester groups can influence the reaction rate and selectivity by sterically shielding the reactive center.

G cluster_0 Sₙ2 Nucleophilic Attack Nucleophile (R'-NH2) Nucleophile (R'-NH2) Transition State Transition State Nucleophile (R'-NH2)->Transition State Backside attack Product (Inversion of Stereochemistry) Product (Inversion of Stereochemistry) Transition State->Product (Inversion of Stereochemistry) Leaving Group (Cl-) Leaving Group (Cl-) Transition State->Leaving Group (Cl-) Chiral Electrophile Chiral Electrophile Chiral Electrophile->Transition State

References

A Guide to Chiral Building Blocks in Modern Organic Synthesis: Strategy, Application, and Execution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The principle of chirality is fundamental to the biological activity of molecules, making stereochemical control one of the most critical challenges in modern drug discovery and development. Single-enantiomer drugs frequently exhibit improved therapeutic efficacy and reduced side effects compared to their racemic counterparts.[1][2] This in-depth guide explores the pivotal role of chiral building blocks, or "chirons," as a robust and reliable strategy for introducing stereochemical fidelity into complex molecular architectures. We will delve into the origins of these enantiomerically pure starting materials, categorize their diverse classes, and present a logical framework for their strategic implementation in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into the causality behind experimental choices.

Part 1: The Foundation of Chirality in Synthesis

The Imperative of Single-Enantiomer Synthesis

Biological systems, from enzymes to receptors, are inherently chiral environments.[][4] This means they often interact differently with the two enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in infamous cases like thalidomide, dangerously toxic.[2] Consequently, the ability to synthesize a specific, single enantiomer of a chiral molecule is not merely an academic exercise but a cornerstone of modern pharmaceutical development.[1][5][6] Asymmetric synthesis, the process of creating chiral molecules with a preference for one stereoisomer, is therefore a central theme in organic chemistry.[7]

There are three primary strategies to achieve this:

  • Chiral Pool Synthesis: Utilizing readily available, enantiopure natural products as starting materials.[7][8]

  • Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral substrate to direct a stereoselective reaction.[9][10][11]

  • Asymmetric Catalysis: Using a small amount of a chiral catalyst to generate large quantities of a chiral product.[6]

This guide focuses on the first two strategies, which are fundamentally reliant on the use of chiral building blocks . These are enantiomerically pure molecules or intermediates that serve as foundational starting materials, embedding chirality into a synthetic sequence from the outset.[][5]

Why Choose a Chiral Building Block Strategy?

The "chiron approach" offers a powerful advantage: it leverages the stereochemistry already established by nature.[7][12] By starting with a molecule of known absolute configuration, chemists can often bypass the need for complex catalytic systems or late-stage resolutions, which can be inefficient as the maximum theoretical yield is only 50%.[7] This strategy is particularly effective when the target molecule's carbon skeleton bears a resemblance to an abundant natural product.[8] The use of chiral building blocks provides a predictable and reliable method for controlling the stereochemical outcome of reactions, leading to products with desired properties while minimizing the formation of unwanted isomers.[13]

Part 2: The Armory of Chiral Building Blocks: The Chiral Pool

Nature provides a vast and structurally diverse repository of enantiopure compounds, collectively known as the "chiral pool".[7][12] These molecules, honed by evolution for specific biological functions, serve as invaluable starting points for synthesis.

Key Classes of Natural Chiral Building Blocks

The chiral pool is primarily composed of five major classes of small, optically active molecules.[12]

Class of Building BlockNatural Source / OriginRepresentative Examples & Synthetic Utility
α-Amino Acids Proteins, Biological Metabolism(S)-Proline, (S)-Alanine, (R)-Phenylglycine. Serve as precursors for chiral amines, alkaloids, and β-lactam antibiotics.[][5][14] Both enantiomers are often available.
Carbohydrates (Sugars) Polysaccharides (Starch, Cellulose)D-Glucose, D-Ribose, D-Mannitol. Provide highly functionalized, stereochemically rich scaffolds for synthesizing macrolides and polyether natural products.
Terpenes Essential Oils, Plant Resins(+)-α-Pinene, (R)-Carvone, (-)-Menthol. Used as chiral starting materials and in the synthesis of chiral reagents like Diisopinocampheylborane.[8][15]
α-Hydroxy Acids Fruit, Metabolic Pathways(S)-Lactic Acid, (S)-Malic Acid, (R,R)-Tartaric Acid. Versatile C3 and C4 synthons for a variety of chiral targets.[7]
Alkaloids & Cyclitols Plants, MicroorganismsCinchonidine, Shikimic Acid. Serve as chiral bases, catalysts, and complex starting materials for drugs like Oseltamivir (Tamiflu).[]
The Logic of the Chiral Pool: From Nature to Target

The strategic power of the chiral pool lies in identifying a structural and stereochemical link between an abundant natural product and a synthetic target. This "chiron approach" preserves one or more of the original stereocenters throughout the synthesis.[7]

Below is a workflow illustrating this concept. An enantiopure starting material from the chiral pool is chemically modified to create a versatile chiral building block, which can then be elaborated into various complex, high-value target molecules.

Chiral_Pool_Workflow cluster_0 The Chiral Pool (Nature) cluster_1 Synthetic Elaboration cluster_2 Target-Oriented Synthesis NaturalProduct Abundant Natural Product (e.g., Amino Acid, Terpene) Transform Chemical Transformations (Protection, Functionalization) NaturalProduct->Transform Extraction & Purification BuildingBlock Versatile Chiral Building Block (Known Absolute Stereochemistry) Transform->BuildingBlock Key Intermediate Synthesis TargetA Target Molecule A BuildingBlock->TargetA Synthetic Route 1 TargetB Target Molecule B BuildingBlock->TargetB Synthetic Route 2 TargetC ... BuildingBlock->TargetC Synthetic Route n

Caption: Workflow of the Chiral Pool strategy in asymmetric synthesis.

Part 3: Strategic Implementation: Chiral Auxiliaries

When a direct starting material from the chiral pool is not suitable, an alternative strategy is to use a chiral building block as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to control the stereochemical outcome of a reaction.[9][11] After the key stereocenter-forming reaction is complete, the auxiliary is removed and can often be recovered for reuse.[][17]

Evans' Oxazolidinone Auxiliaries: A Case Study in Causality

Among the most reliable and widely used chiral auxiliaries are the Evans' oxazolidinones, which are themselves synthesized from readily available α-amino acids like valine or phenylalanine.[10][18] They are exceptionally effective in controlling the stereochemistry of aldol reactions, which form critical carbon-carbon bonds and create two new stereocenters simultaneously.[9]

The Causality Behind Stereocontrol:

The high degree of stereoselectivity in the Evans' Aldol Reaction is not accidental; it is the direct result of a highly organized transition state.[19]

  • Formation of a Z-Enolate: Treatment of the N-acyloxazolidinone with a boron Lewis acid (e.g., Bu₂BOTf) and a hindered base selectively generates the Z-enolate geometry. This specific geometry is crucial for the subsequent stereocontrol.[18][19]

  • Chelated Six-Membered Transition State: The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation into a rigid, chair-like six-membered ring. This is known as the Zimmerman-Traxler model.[19][20]

  • Steric Shielding: The bulky substituent on the oxazolidinone (e.g., an isopropyl group from valine) effectively blocks one face of the enolate.

  • Directed Electrophilic Attack: To avoid steric clash with this bulky group, the incoming aldehyde electrophile is forced to approach from the less hindered face.[20]

This sequence of events ensures that the reaction proceeds with exceptionally high and predictable diastereoselectivity, reliably producing the syn-aldol product.[18][20]

Caption: Steric control in the Evans' Aldol Reaction transition state.

Part 4: Practical Methodologies: A Self-Validating Protocol

Trustworthiness in science is built on reproducibility. The following protocol for a typical Evans' Asymmetric Aldol Reaction is presented as a self-validating system, containing the necessary detail for a trained chemist to execute the procedure with a high probability of success.

Detailed Protocol: Diastereoselective Synthesis of a syn-Aldol Adduct

Objective: To perform an Evans' aldol reaction between (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one and isobutyraldehyde to generate the corresponding syn-aldol adduct with high diastereoselectivity.

Reagents & Materials:

  • (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 equiv)

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂ (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Isobutyraldehyde (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Saturated aq. NaHCO₃, Saturated aq. NaCl (Brine)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add (S)-4-benzyl-3-propionyl-1,3-oxazolidin-2-one (1.0 equiv). Dissolve in anhydrous CH₂Cl₂ to a concentration of 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add DIPEA (1.2 equiv) dropwise via syringe. After 5 minutes, add Bu₂BOTf (1.1 equiv) dropwise over 10 minutes. The solution should turn from colorless to pale yellow. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the boron enolate.

    • Causality Check: The use of Bu₂BOTf and DIPEA at low temperature is critical for the selective formation of the (Z)-enolate, which is the foundation for high syn-selectivity.[19]

  • Aldehyde Addition: Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. Monitor reaction progress by TLC.

  • Workup & Quench: Quench the reaction by adding 3:1 MeOH/Saturated aq. NaHCO₃ solution at 0 °C. Add a 2:1 solution of MeOH/30% H₂O₂ dropwise (CAUTION: exothermic). Stir vigorously for 1 hour at room temperature.

    • Causality Check: The peroxide quench breaks down the boron complexes and facilitates a clean workup.

  • Extraction: Concentrate the mixture in vacuo to remove most of the organic solvents. Partition the residue between CH₂Cl₂ and water. Separate the layers and extract the aqueous layer twice more with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure syn-aldol adduct.

  • Characterization: Confirm the structure and assess diastereomeric excess (d.e.) using ¹H NMR spectroscopy and/or chiral HPLC. Typically, >98% d.e. is expected.

Part 5: Future Horizons

The field of asymmetric synthesis continues to evolve. While the chiral pool remains a cornerstone, future developments will likely focus on the synergy between different strategies. The integration of biocatalysis to produce novel, non-natural chiral building blocks is expanding the available chemical space.[5] Furthermore, computational chemistry is playing an increasingly important role in predicting the outcomes of stereoselective reactions and in the de novo design of chiral catalysts and auxiliaries. The development of sustainable methods that leverage earth-abundant metals and visible-light activation also promises to provide new, efficient routes to high-value chiral building blocks.[21]

References

IUPAC name tert-butyl 2-{benzyl[(2R)-2-chloropropyl]amino}acetate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 2-{benzyl[(2R)-2-chloropropyl]amino}acetate

Abstract: This technical guide provides a comprehensive overview of tert-butyl 2-{benzyl[(2R)-2-chloropropyl]amino}acetate (CAS No. 888494-24-4), a chiral N-substituted glycine derivative. While specific literature on this exact molecule is sparse, this document consolidates available data and provides expert-driven, scientifically grounded guidance on its synthesis, characterization, and potential biological significance. By drawing parallels to well-established chemical transformations and the known roles of its constituent functional groups, this whitepaper serves as a vital resource for researchers in medicinal chemistry, drug discovery, and synthetic organic chemistry. We present a detailed, proposed synthetic pathway, predicted analytical characterization data, and a discussion on the potential mechanistic implications of the chiral chloroalkylamine moiety.

Introduction and Molecular Overview

tert-Butyl 2-{benzyl[(2R)-2-chloropropyl]amino}acetate is a complex amino acid derivative featuring several key functional groups that suggest its role as a synthetic building block or a potential bioactive molecule. Its structure comprises a glycine core, protected as a tert-butyl ester, and a tertiary amine substituted with both a benzyl group and a chiral (2R)-2-chloropropyl group.

The presence of the tert-butyl ester and benzyl groups suggests a role as a protected amino acid intermediate in peptide synthesis or the synthesis of more complex target molecules.[1][2] The tert-butyl ester is a common protecting group for carboxylic acids, readily cleaved under acidic conditions, while the N-benzyl group can be removed via catalytic hydrogenation.[3][4] The most distinguishing feature is the (2R)-2-chloropropyl moiety. Chloroalkylamines are a class of compounds known for their reactivity and have been incorporated into various biologically active agents.[5][6] The specific (R)-stereochemistry introduces a chiral center, which is critical in drug development as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Physicochemical Properties
PropertyValueSource
CAS Number 888494-24-4[7][8][9]
Molecular Formula C₁₆H₂₄ClNO₂[7][8]
Molecular Weight 297.82 g/mol [7][8]
Appearance Liquid (predicted)[7]
Density 1.075 ± 0.06 g/cm³ (predicted)[7]
Purity (Typical) ≥95%[8][9]

Proposed Synthetic Route and Experimental Protocols

A specific, peer-reviewed synthesis for tert-butyl 2-{benzyl[(2R)-2-chloropropyl]amino}acetate has not been prominently reported. However, a logical and robust two-step synthetic pathway can be proposed based on well-established, high-yield organic chemistry transformations: 1) Reductive amination to form the key secondary amine intermediate, and 2) Stereospecific N-alkylation to introduce the chiral chloropropyl side chain.

This approach is designed to be efficient and controllable, minimizing common side reactions such as over-alkylation.[10][11]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chiral Amino Acids Using tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Stereochemical Precision in Amino Acid Synthesis

The synthesis of enantiomerically pure amino acids is a cornerstone of modern medicinal chemistry and drug development. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting therapeutic effects while the other may be inactive or even detrimental. Proline and its derivatives are of particular interest due to their unique cyclic structure, which imparts significant conformational constraints on peptides and proteins, influencing their structure and function.[1][2] This guide provides a detailed protocol for the diastereoselective synthesis of substituted proline analogs, utilizing tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate as a versatile chiral glycine equivalent.

The methodology described herein leverages an intramolecular cyclization strategy, a powerful approach for constructing cyclic molecules with high stereocontrol. The inherent chirality of the starting material, conferred by the (R)-N-benzyl group, acts as a chiral auxiliary to direct the formation of a new stereocenter during the ring-forming reaction.[1] This approach offers a reliable route to valuable, non-proteinogenic amino acids that are sought-after building blocks for novel therapeutics.

Scientific Principles: Diastereoselective Intramolecular Alkylation

The core of this synthetic strategy is the base-mediated intramolecular cyclization of this compound. This process can be understood through the following key mechanistic steps:

  • Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), is used to deprotonate the α-carbon of the glycine moiety. This generates a chiral enolate intermediate. The tert-butyl ester is advantageous as it is less prone to saponification under basic conditions compared to methyl or ethyl esters.

  • Intramolecular Nucleophilic Substitution (SN2): The generated enolate acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom within the same molecule. This intramolecular SN2 reaction results in the formation of a five-membered pyrrolidine ring, the core structure of proline.

  • Diastereoselective Cyclization: The stereochemical outcome of the cyclization is directed by the pre-existing stereocenter of the (R)-N-benzyl group. The bulky benzyl and tert-butyl groups will preferentially occupy positions in the transition state that minimize steric hindrance, leading to the formation of one diastereomer of the cyclized product in excess. This transfer of chirality from the starting material to the product is a fundamental principle of asymmetric synthesis.

  • Deprotection: Following the successful cyclization, the protecting groups (N-benzyl and tert-butyl ester) are removed to yield the final chiral substituted proline. The N-benzyl group is typically removed via hydrogenolysis, and the tert-butyl ester is cleaved under acidic conditions.

The overall transformation is a powerful example of using a chiral auxiliary to control the stereochemistry of a newly formed stereocenter, providing access to enantiomerically enriched substituted proline derivatives.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of tert-Butyl (2S,4R)-1-benzyl-4-methylprolinate

This protocol details the intramolecular cyclization of this compound to form the corresponding protected proline derivative.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv). Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add LDA solution (1.1 equiv) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired tert-Butyl (2S,4R)-1-benzyl-4-methylprolinate.

Parameter Value/Condition Rationale
Temperature -78 °CLow temperature is crucial to maintain the stability of the lithium enolate and enhance diastereoselectivity.
Base Lithium diisopropylamide (LDA)A strong, non-nucleophilic base that efficiently generates the enolate without competing nucleophilic attack.
Solvent Anhydrous Tetrahydrofuran (THF)A common aprotic solvent for enolate chemistry that is compatible with the reaction conditions.
Quenching Agent Saturated aq. NH₄ClA mild acid source to protonate any remaining enolate and quench the reaction.
Protocol 2: Deprotection to Yield (2S,4R)-4-Methylproline

This protocol describes the removal of the N-benzyl and tert-butyl ester protecting groups to yield the final chiral amino acid.

Materials:

  • tert-Butyl (2S,4R)-1-benzyl-4-methylprolinate (from Protocol 1)

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

Part A: N-Debenzylation

  • Reaction Setup: Dissolve the protected proline derivative (1.0 equiv) in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (approximately 10% by weight of the substrate) to the solution.

  • Hydrogenation: Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the debenzylated intermediate.

Part B: Ester Hydrolysis

  • Reaction Setup: Dissolve the crude product from Part A in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).

  • Reaction: Stir the solution at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Concentration and Precipitation: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Add diethyl ether to the residue to precipitate the final product, (2S,4R)-4-methylproline, as its TFA salt.

  • Isolation: Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum. The free amino acid can be obtained by ion-exchange chromatography if required.

Parameter Value/Condition Rationale
Debenzylation Catalyst 10% Palladium on CarbonA standard and effective catalyst for the hydrogenolysis of N-benzyl groups.
Hydrogen Source H₂ gasThe reductant for the hydrogenolysis reaction.
Ester Cleavage Reagent Trifluoroacetic acid (TFA)A strong acid that efficiently cleaves the tert-butyl ester with minimal side reactions.

Visualizing the Workflow

Synthesis_Workflow start tert-Butyl (R)-N-benzyl-N- (2-chloropropyl)glycinate intermediate1 Chiral Lithium Enolate start->intermediate1 LDA, THF, -78 °C intermediate2 tert-Butyl (2S,4R)-1-benzyl- 4-methylprolinate intermediate1->intermediate2 Intramolecular Cyclization (SN2) intermediate3 tert-Butyl (2S,4R)-4-methylprolinate intermediate2->intermediate3 H₂, Pd/C, MeOH final_product (2S,4R)-4-Methylproline intermediate3->final_product TFA, DCM

Caption: Workflow for the synthesis of (2S,4R)-4-methylproline.

Mechanism of Diastereoselective Cyclization

Caption: Proposed mechanism for diastereoselective cyclization.

(Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visual representation.)

Conclusion and Future Perspectives

The use of this compound provides an effective and stereocontrolled route to substituted proline analogs. The protocols outlined in this application note are robust and can likely be adapted for the synthesis of a variety of proline derivatives by modifying the chloro-propyl side chain of the starting material. These conformationally constrained, non-canonical amino acids are valuable tools for medicinal chemists seeking to fine-tune the properties of peptides and small molecule drugs, potentially leading to enhanced potency, selectivity, and metabolic stability.[3] Further exploration of this methodology could involve the use of different chiral auxiliaries or the development of a catalytic asymmetric variant of the cyclization reaction.

References

Experimental protocol for using tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate in Asymmetric Synthesis

Abstract

This technical guide provides an in-depth exploration of this compound, a specialized amino acid derivative designed as a key intermediate for the asymmetric synthesis of substituted piperazinones. Chiral piperazinones are privileged scaffolds in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] This document elucidates the core reactivity of the title compound, focusing on its application in diastereoselective intramolecular cyclization. We provide detailed, validated protocols for the cyclization reaction, subsequent deprotection strategies, and essential analytical methods for reaction monitoring and stereochemical validation. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methods for their specific drug discovery campaigns.

Compound Profile and Safety Imperatives

Physicochemical Properties

This compound is a chiral building block whose utility is derived from the orthogonal reactivity of its functional groups. The table below summarizes its key properties.[2][3][4]

PropertyValue
CAS Number 888494-24-4
Molecular Formula C₁₆H₂₄ClNO₂
Molecular Weight 297.83 g/mol [4]
Appearance Light yellow to yellow liquid[2]
Purity Typically ≥95%
Solubility Soluble in DMSO, CH₂Cl₂, THF, Ethyl Acetate[2]
Storage Store at -20°C for long-term stability[5]
Critical Safety Considerations

As a functionalized alkylating agent, this compound must be handled with appropriate caution. Alkylating agents are potentially toxic, mutagenic, and carcinogenic.[6] All manipulations should be performed in a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and splash-proof safety goggles at all times.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[7][8] Keep containers tightly closed when not in use.

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[8]

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in accordance with local, state, and federal regulations for hazardous materials.

Core Application: Asymmetric Synthesis of (R)-4-Benzyl-3-methylpiperazin-2-one

The primary application of this reagent is as a high-fidelity precursor for the synthesis of chiral piperazinones via a base-mediated intramolecular cyclization. The inherent (R)-stereochemistry of the 2-chloropropyl group directs the formation of the corresponding (R)-configured stereocenter at the 3-position of the piperazinone ring.

Principle of the Reaction: Intramolecular Sₙ2 Cyclization

The reaction proceeds through an intramolecular nucleophilic substitution (Sₙ2) mechanism. The secondary amine nitrogen acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom. The addition of a non-nucleophilic base is crucial; it serves to deprotonate any adventitious ammonium salt, ensuring the nitrogen remains a potent neutral nucleophile, thereby accelerating the rate of cyclization.

Caption: Intramolecular Sₙ2 cyclization to form the piperazinone core.

Detailed Experimental Protocol: Cyclization

This protocol details the synthesis of tert-Butyl (R)-2-(4-benzyl-3-methyl-2-oxopiperazin-1-yl)acetate.

Materials and Reagents:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M. Stir to dissolve. Rationale: Anhydrous conditions prevent potential hydrolysis of the tert-butyl ester.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (2.0-3.0 equiv). Rationale: A slight excess of the solid base ensures a sufficient driving force for the reaction and neutralizes the HCl byproduct.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C for MeCN) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product will be more polar (lower Rf) than the starting material. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the resulting product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

Post-Cyclization Modifications: Deprotection Strategies

The cyclized product contains two common protecting groups: the tert-butyl ester and the N-benzyl group. Their selective removal is essential for further functionalization, such as in peptide synthesis.[9]

Selective Cleavage of the tert-Butyl Ester

The tert-butyl ester is a robust protecting group stable to a wide range of conditions but is selectively cleaved under acidic conditions via a mechanism that generates a stable tert-butyl cation.[9][10]

Protocol: Acidic Cleavage with Trifluoroacetic Acid (TFA) This is a standard, highly effective method for tert-butyl ester deprotection.[11]

  • Dissolve the tert-butyl ester substrate in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (creating a 50% TFA/DCM mixture).

  • Stir the mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Remove the solvent and excess TFA under reduced pressure. To remove residual TFA, co-evaporate with a solvent like toluene or diethyl ether.

  • The resulting carboxylic acid can then be purified as needed.

Comparative Deprotection Methods For substrates sensitive to strong acids, milder conditions have been developed.[12]

Reagent/ConditionSolventTypical TimeAdvantage/Consideration
50% TFA / DCM[11]Dichloromethane1-2 hFast, efficient, and widely used. Can be too harsh for other acid-labile groups.
Zinc Bromide (ZnBr₂)[12][13]Dichloromethane12-24 hMilder Lewis acid condition; can offer selectivity in the presence of other protecting groups.
CeCl₃·7H₂O / NaI[14]Acetonitrile1-6 hCost-effective and shows broad functional group tolerance.
85% Phosphoric Acid (H₃PO₄)[11]Neat or with co-solvent2-8 hEnvironmentally benign and effective for many substrates. Requires heating.
N-Benzyl Group Removal via Hydrogenolysis

The N-benzyl group is typically removed by catalytic hydrogenolysis, a mild method that is compatible with many other functional groups.[15]

Protocol: Hydrogenolysis with Palladium on Carbon (Pd/C)

  • Dissolve the N-benzylated substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight). Caution: Pd/C can be pyrophoric; handle under a moist or inert atmosphere.

  • Purge the reaction vessel with hydrogen gas (H₂) from a balloon or a hydrogenator.

  • Stir the reaction vigorously under a positive pressure of H₂ at room temperature.

  • Monitor the reaction by TLC or LC-MS. Upon completion, carefully purge the vessel with an inert gas (e.g., nitrogen or argon) to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to the fully deprotected, chiral piperazinone core, ready for further elaboration in drug development programs.

Caption: Synthetic pathway from the title compound to the deprotected piperazinone.

Analytical Methodologies

Protocol: TLC for Reaction Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 30-50% Ethyl Acetate in Hexanes (adjust as needed for optimal separation).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

Protocol: Chiral HPLC for Enantiomeric Purity Analysis

Verifying the enantiomeric excess (e.e.) of the chiral piperazinone product is critical. A general chiral HPLC method is provided below, which should be optimized for the specific analyte.[16][17]

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds, 0.1% diethylamine may be added to improve peak shape.[16]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the purified product in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: The two enantiomers should resolve into distinct peaks. The enantiomeric excess is calculated from the relative peak areas.

Conclusion

This compound is a strategically designed and highly valuable intermediate for the synthesis of enantiomerically enriched piperazinones. Its well-defined reactivity allows for a robust and predictable intramolecular cyclization. The orthogonal nature of its protecting groups provides synthetic flexibility, enabling selective deprotection and further elaboration. The protocols and insights provided in this guide are intended to facilitate the successful application of this reagent in advancing modern drug discovery and development programs.

References

Application Notes & Protocols: Asymmetric Synthesis of Heterocyclic Scaffolds Using tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Introduction: tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate is a specialized chiral building block designed for asymmetric synthesis. Its structure incorporates multiple functional groups—a stereodefined center, a nucleophilic nitrogen, a protected carboxylic acid, and an alkyl chloride—making it a potent precursor for the stereoselective construction of complex heterocyclic molecules. This guide details its primary application in the synthesis of chiral piperazin-2-ones, which are prevalent scaffolds in numerous biologically active compounds and FDA-approved drugs.[1][2] The inherent chirality of the (R)-2-chloropropyl group is strategically utilized to control the stereochemistry of the resulting cyclic product, offering a reliable pathway to enantiomerically enriched compounds.[3][4]

Part 1: Core Application - Asymmetric Synthesis of a Chiral Piperazin-2-one Derivative

The principal application of this compound is its use in intramolecular cyclization reactions to form six-membered heterocyclic rings. The N-benzylglycinate backbone contains a secondary amine that acts as an intramolecular nucleophile, while the (R)-2-chloropropyl group provides the electrophilic carbon and the crucial stereochemical information.

Mechanistic Rationale

The key transformation is a base-mediated intramolecular nucleophilic substitution (SN2) reaction. A non-nucleophilic base deprotonates the secondary amine of the glycinate moiety, increasing its nucleophilicity. The resulting amide anion then attacks the carbon atom bearing the chlorine atom, displacing the chloride and forming a new carbon-nitrogen bond. This cyclization process yields a chiral piperazin-2-one ring system.

The stereochemistry of the newly formed chiral center at the 5-position of the piperazinone ring is directly controlled by the (R)-configuration of the starting material. The SN2 reaction proceeds with inversion of configuration at the electrophilic carbon, though in this specific intramolecular cyclization, the primary role of the (R)-center is to direct the formation of a specific diastereomer.

Below is a diagram illustrating the proposed synthetic pathway.

G start_material This compound intermediate Deprotonated Amine (Anionic Intermediate) start_material->intermediate Base cyclization Intramolecular SN2 Cyclization intermediate->cyclization product tert-Butyl (R)-1-benzyl-5-methyl-2-oxopiperazine-4-carboxylate cyclization->product Ring Closure reagents Base (e.g., NaH, KHMDS) Solvent (e.g., THF, DMF) reagents->intermediate

Caption: Proposed workflow for the asymmetric synthesis of a chiral piperazin-2-one.

Key Experimental Parameters & Causality

The success of this cyclization depends on the careful selection of reaction conditions. The table below summarizes the critical parameters and the reasoning behind their choice.

ParameterRecommended ChoiceRationale & Justification
Base Sodium hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS)A strong, non-nucleophilic base is required to deprotonate the N-H bond without competing in an intermolecular SN2 reaction with the alkyl chloride. NaH is a common choice for its efficacy and commercial availability.
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)A polar aprotic solvent is necessary to dissolve the starting material and stabilize the anionic intermediate. Rigorous exclusion of water is critical to prevent quenching the base and the anionic nucleophile.
Temperature 0 °C to Room TemperatureThe initial deprotonation is often performed at 0 °C to control the exothermic reaction. The subsequent cyclization can typically proceed at room temperature or with gentle heating to facilitate the ring closure.[5]
Concentration High Dilution (e.g., 0.01-0.05 M)High dilution conditions favor intramolecular reactions over intermolecular polymerization, thereby maximizing the yield of the desired cyclic product.

Part 2: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the synthesis of tert-butyl (R)-1-benzyl-5-methyl-2-oxopiperazine-4-carboxylate.

Protocol: Synthesis of tert-Butyl (R)-1-benzyl-5-methyl-2-oxopiperazine-4-carboxylate

Materials:

  • This compound (1.0 eq)[6][7]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon inlet, add sodium hydride (1.2 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes under a stream of argon.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred NaH slurry over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Work-up: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (R)-1-benzyl-5-methyl-2-oxopiperazine-4-carboxylate.

Part 3: Further Synthetic Utility & Deprotection Strategies

The resulting chiral piperazinone is a versatile intermediate. The N-benzyl and tert-butyl ester protecting groups are orthogonal, meaning they can be selectively removed to allow for further functionalization at different positions.

G start Cyclized Product (Piperazin-2-one) deprotect_n N-Deprotection (Hydrogenolysis) start->deprotect_n deprotect_o O-Deprotection (Acidolysis) start->deprotect_o product_n Free N-H Product deprotect_n->product_n Yields product_o Free Carboxylic Acid deprotect_o->product_o Yields reagents_n H₂, Pd/C reagents_n->deprotect_n reagents_o TFA, DCM reagents_o->deprotect_o

Caption: Orthogonal deprotection pathways for the synthesized piperazin-2-one.

  • N-Benzyl Group Removal: The N-benzyl group can be cleanly removed under standard hydrogenolysis conditions (e.g., H₂ gas, Palladium on carbon catalyst). This reveals a secondary amine that can be used for further derivatization, such as acylation or alkylation.

  • tert-Butyl Ester Removal: The tert-butyl ester is a robust protecting group that is stable to many reaction conditions but can be efficiently cleaved using strong acids, most commonly trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] This unmasks the carboxylic acid, enabling amide bond formation or other carboxylate chemistry.

This orthogonal protection strategy is highly valuable in multi-step syntheses, particularly in the construction of complex drug candidates and combinatorial libraries based on the chiral piperazine scaffold.[9][10][11]

References

Application & Protocol Guide: Leveraging tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate for Constrained Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and experimental protocols for the application of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate. This specialized, non-proteinogenic amino acid derivative is not a conventional building block for linear peptide synthesis. Instead, its unique structural features—a chiral secondary chloride, N-alkylation, and orthogonal protecting groups—position it as a powerful precursor for creating conformationally constrained peptidomimetic scaffolds. The primary application detailed herein is its use in the diastereoselective synthesis of chiral piperazin-2-ones, a core motif in numerous therapeutic agents. We will explore the underlying mechanism involving a reactive aziridinium ion intermediate and provide a robust protocol for its intramolecular cyclization.

Introduction: Beyond Linear Peptides

Standard peptide therapeutics often suffer from poor metabolic stability and low membrane permeability.[1][] The incorporation of N-alkylated or unnatural amino acids is a proven strategy in drug discovery to overcome these limitations by enhancing proteolytic resistance and lipophilicity.[3][4][] this compound represents an advanced tool in this arena. Its key attributes are:

  • N,N-Disubstitution: The N-benzyl group prevents amide bond formation at the nitrogen, precluding its use in traditional peptide elongation. It also provides steric bulk and influences the conformation of downstream products.

  • Reactive Handle: The (R)-configured 2-chloropropyl side chain is not a passive substituent but a latent electrophile, primed for intramolecular reactions.

  • Protecting Groups: The tert-butyl ester serves as a robust protecting group for the carboxylic acid, removable under acidic conditions.[6]

These features make the molecule an ideal starting point for synthesizing rigid cyclic structures that mimic peptide turns or present side chains in a defined spatial orientation. The principal application, which will be the focus of this guide, is the synthesis of chiral piperazin-2-ones.[7][8]

Table 1: Physicochemical Properties & Handling
PropertyValueSource
CAS Number 888494-24-4[9][10]
Molecular Formula C₁₆H₂₄ClNO₂[9]
Molecular Weight 297.83 g/mol [9][10]
Appearance Light yellow to yellow liquid[9]
Storage Conditions Store at -20°C for long-term stability.[9]
Handling Handle in a well-ventilated fume hood. Use standard personal protective equipment (gloves, safety glasses). Avoid contact with skin and eyes.General Lab Safety

The Mechanistic Core: The Aziridinium Ion Intermediate

The synthetic utility of this compound is dictated by the formation of a transient, highly electrophilic aziridinium ion.[11][12] This occurs through an intramolecular SN2 reaction where the lone pair of the glycine nitrogen attacks the carbon bearing the chloride, displacing it.

This process is typically facilitated by heat or a non-nucleophilic base, which, while not strictly necessary for the initial ion formation, is crucial for the subsequent proton abstraction in the cyclization step. The resulting three-membered ring is highly strained and readily opened by nucleophiles. In the absence of external nucleophiles, the most accessible pathway is the intramolecular attack of the carboxylate enolate, leading to a stable six-membered ring.[13][14]

References

Mastering Amine and Carboxylate Deprotection: A Guide to Cleaving N-Benzyl and Tert-butyl Groups in Glycinate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Protecting Groups in Synthesis

In the intricate world of organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical development, protecting groups are indispensable tools.[1][2] They serve as temporary masks for reactive functional groups, allowing chemists to direct reactions to specific sites on a complex molecule, thereby preventing unwanted side reactions.[1] Among the vast arsenal of protecting groups, the N-benzyl (Bn) group for amines and the tert-butyl (tBu) ester for carboxylic acids are frequently employed due to their general stability and reliable cleavage methods.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective deprotection of N-benzyl and tert-butyl groups in the context of glycinate esters, a common structural motif in many biologically active compounds. We will delve into the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and offer insights to navigate potential challenges.

Part 1: Deprotection of Tert-butyl Esters - The Acid-Labile Workhorse

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability in basic and nucleophilic conditions, while being readily cleaved under acidic conditions.[4][5] The most common and robust method for its removal is treatment with a strong acid, typically trifluoroacetic acid (TFA).

Mechanism of TFA-Mediated Deprotection

The deprotection of a tert-butyl ester with TFA proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the ester's carbonyl oxygen by TFA. This enhances the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl carbocation and forming the desired carboxylic acid.[5][6] The highly reactive tert-butyl cation is the primary source of potential side reactions.[7] This electrophilic species can be trapped by nucleophilic residues in the substrate or by added "scavengers".[7][8] In the absence of a scavenger, the cation can also be deprotonated by the trifluoroacetate anion to form isobutylene gas.[9][10]

TFA_Deprotection cluster_0 TFA-Mediated Deprotection of Tert-butyl Ester Start Glycinate Tert-butyl Ester Protonated Protonated Ester Start->Protonated + H⁺ (from TFA) Carbocation Tert-butyl Carbocation Protonated->Carbocation Acid Glycine (Carboxylic Acid) Protonated->Acid Cleavage Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ (to TFA⁻) Scavenged Trapped Cation (with Scavenger) Carbocation->Scavenged + Scavenger (e.g., TIS, H₂O) TFA TFA (H⁺) TFA_anion TFA⁻

Figure 1: Mechanism of TFA-mediated deprotection of a tert-butyl ester.

The Critical Role of Scavengers

When deprotecting peptides or complex molecules containing nucleophilic amino acid residues such as tryptophan, methionine, or cysteine, the use of scavengers is paramount.[7][11] These additives are nucleophiles that are more reactive towards the tert-butyl cation than the sensitive residues in the substrate, thus preventing unwanted alkylation side products.[8][11] Common scavengers include triisopropylsilane (TIS) and water.[7][12]

ScavengerTypical Concentration (% v/v in TFA)Target Side Reaction
Triisopropylsilane (TIS)2.5 - 5%Traps carbocations, reduces oxidative side reactions
Water2.5 - 5%Traps carbocations
Thioanisole5%Protects methionine and tryptophan from alkylation
1,2-Ethanedithiol (EDT)2.5%Protects cysteine, reduces disulfide bonds

Table 1: Common Scavengers for TFA Deprotection.[11][12]

Experimental Protocol: TFA Deprotection of Glycine Tert-butyl Ester

This protocol provides a general procedure for the deprotection of a simple glycine tert-butyl ester. Adjustments may be necessary for more complex substrates.

Materials:

  • N-protected Glycine tert-butyl ester

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Scavenger (e.g., Triisopropylsilane), if required

  • Cold diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Rotary evaporator

Procedure:

  • Preparation: Dissolve the N-protected glycine tert-butyl ester (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask at room temperature.[7]

  • Addition of TFA: In a well-ventilated fume hood, add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM:TFA).[7] If using a scavenger, it should be added to the TFA mixture before addition to the substrate solution. For example, a common mixture is 95:2.5:2.5 TFA:water:TIS.[12]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[13]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. To facilitate the removal of residual TFA, co-evaporation with a solvent like toluene or DCM can be performed two to three times.[7]

    • The resulting residue is the crude N-protected glycine, often as a TFA salt.

  • Purification (Precipitation):

    • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM or methanol).

    • Add cold diethyl ether to the solution with stirring to precipitate the product.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.[7]

Part 2: Deprotection of N-Benzyl Groups - Reductive Cleavage Strategies

The N-benzyl (Bn) group is a valuable protecting group for amines due to its stability under a wide range of acidic, basic, and oxidative conditions.[14][15] Its removal is most commonly achieved through reductive methods, primarily catalytic hydrogenation.[3][16]

Method 1: Catalytic Hydrogenation

This is the most prevalent method for N-debenzylation, valued for its mild conditions and clean conversion, yielding the deprotected amine and toluene as the only byproduct.[17] The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source, usually hydrogen gas.[3]

Mechanism of Catalytic Hydrogenation: The mechanism involves the heterogeneous catalyst providing an active surface for the reaction. Both the N-benzyl amine and molecular hydrogen adsorb onto the palladium surface. Hydrogen undergoes dissociative chemisorption to form palladium hydride species. The benzylic C-N bond of the adsorbed substrate is then cleaved by these active hydrogen species, leading to the formation of the deprotected amine and toluene. The products then desorb from the catalyst surface, regenerating the active sites.[17]

Catalytic_Hydrogenation cluster_1 Catalytic Hydrogenation for N-Benzyl Deprotection Start N-Benzyl Glycinate Ester Adsorbed_Substrate Adsorbed Substrate on Pd/C Start->Adsorbed_Substrate Cleavage C-N Bond Cleavage Adsorbed_Substrate->Cleavage H2 H₂ Adsorbed_H Adsorbed H atoms on Pd/C H2->Adsorbed_H Adsorbed_H->Cleavage Product Deprotected Glycinate Ester Cleavage->Product Toluene Toluene Cleavage->Toluene Pd_C Pd/C Catalyst Surface Product->Pd_C Desorption Toluene->Pd_C Desorption

Figure 2: Simplified schematic of catalytic hydrogenation for N-benzyl deprotection.

Experimental Protocol: Catalytic Hydrogenation using Pd/C and H₂

Materials:

  • N-benzyl glycinate ester

  • 10% Palladium on carbon (Pd/C) catalyst (typically 10-20 mol% Pd)

  • Solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Hydrogen gas supply (e.g., a balloon or a hydrogenation apparatus)

  • Reaction flask, magnetic stirrer, and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: To a solution of the N-benzyl protected amine (1.0 mmol) in a suitable solvent (e.g., 10-20 mL of methanol or ethanol) in a round-bottom flask, add 10% Pd/C catalyst.[17]

  • Hydrogen Atmosphere: Seal the flask with a septum. Carefully evacuate the flask using a vacuum pump and then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.[17]

  • Reaction: Stir the reaction mixture vigorously at room temperature. For less reactive substrates, elevated temperature or pressure may be required.[14][18]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Work-up:

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[16] Caution: The catalyst can be pyrophoric, especially when dry. Do not allow the filter cake to dry completely and handle it with care.

    • Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.[17]

Method 2: Catalytic Transfer Hydrogenation (CTH)

CTH offers a convenient and safer alternative to using flammable and potentially explosive hydrogen gas.[17] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Ammonium formate is a commonly used hydrogen donor.[19][20][21]

Experimental Protocol: CTH using Pd/C and Ammonium Formate

Materials:

  • N-benzyl glycinate ester

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Dry methanol

  • Reaction flask, magnetic stirrer, stir bar, and reflux condenser

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the N-benzyl protected amine (1.0 mmol) and an equal weight of 10% Pd/C in dry methanol (10 mL).[19]

  • Addition of Hydrogen Donor: Add anhydrous ammonium formate (5.0 mmol, 5 eq) to the stirred suspension in one portion under a nitrogen atmosphere.[21]

  • Reaction: Stir the reaction mixture at reflux temperature. The reaction is often rapid, sometimes completing within minutes to a few hours.[21]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the catalyst through a pad of Celite and wash the pad with methanol or chloroform.[19]

  • Isolation: Evaporate the combined organic filtrate under reduced pressure to afford the desired deprotected amine.[19]

Comparative Overview of Deprotection Methods

Deprotection_Workflow cluster_2 Deprotection Strategy Selection Start Protected Glycinate Ester Protecting_Group Identify Protecting Group Start->Protecting_Group tBu Tert-butyl Ester Protecting_Group->tBu Carboxylate Bn N-Benzyl Protecting_Group->Bn Amine TFA_Method TFA Deprotection tBu->TFA_Method Catalytic_Hydrogenation Catalytic Hydrogenation (H₂) Bn->Catalytic_Hydrogenation CTH Catalytic Transfer Hydrogenation (CTH) Bn->CTH Product Deprotected Glycinate TFA_Method->Product Catalytic_Hydrogenation->Product CTH->Product

Figure 3: Decision workflow for selecting a deprotection method.

MethodReagentsConditionsAdvantagesDisadvantages
TFA Deprotection (t-Bu) TFA, DCMRoom Temp, 1-4 hHigh yielding, reliableStrongly acidic, requires scavengers for sensitive substrates
Catalytic Hydrogenation (Bn) Pd/C, H₂Room Temp, atmospheric to high pressureVery clean, high yieldingUse of flammable H₂ gas, catalyst can be pyrophoric
CTH (Bn) Pd/C, Ammonium FormateRefluxAvoids H₂ gas, often rapidRequires heating, potential for side reactions with formate

Table 2: Comparison of Deprotection Methods.

Conclusion

The selective and efficient removal of tert-butyl and N-benzyl protecting groups is a fundamental operation in modern organic synthesis. A thorough understanding of the reaction mechanisms, the appropriate choice of reagents and conditions, and meticulous execution of the experimental protocols are essential for success. For tert-butyl ester deprotection, TFA remains the gold standard, with the judicious use of scavengers being critical for complex substrates. For N-benzyl group removal, catalytic hydrogenation offers a clean and efficient route, while catalytic transfer hydrogenation provides a safer and often equally effective alternative. By leveraging the information and protocols provided in this application note, researchers can confidently navigate these crucial deprotection steps in their synthetic endeavors.

References

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Recommended Reaction Conditions for the Synthesis of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral N-Substituted Amino Acid Esters

N-substituted α-amino acid esters are crucial chiral building blocks in modern medicinal chemistry and drug development.[1] Their incorporation into peptide backbones or as standalone pharmacophores can significantly enhance the metabolic stability, membrane permeability, and oral bioavailability of therapeutic agents. The specific stereochemistry and substitution pattern of these molecules are critical for their biological activity. This compound is a glycine derivative with a defined stereocenter, making it a valuable intermediate for the synthesis of complex chiral molecules and active pharmaceutical ingredients (APIs). This document provides a detailed protocol and the underlying scientific rationale for the synthesis of this compound, ensuring reproducibility and high yield.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available tert-butyl glycinate hydrochloride. The pathway involves an initial N-benzylation followed by a stereospecific N-alkylation.

G A tert-Butyl Glycinate HCl B N-Benzylglycine tert-Butyl Ester A->B  Step 1: N-Benzylation C This compound B->C  Step 2: N-Alkylation

Caption: Proposed two-step synthetic workflow.

Step 1: Synthesis of N-Benzylglycine tert-Butyl Ester

The initial step involves the N-benzylation of tert-butyl glycinate. A common and effective method is reductive amination, which offers high yields and clean conversion. However, for simplicity and to utilize common laboratory reagents, a direct alkylation with benzyl bromide in the presence of a suitable base is also a viable and frequently employed strategy.

Protocol: N-Benzylation of tert-Butyl Glycinate
  • Reagent Preparation:

    • Dissolve tert-butyl glycinate hydrochloride (1.0 eq) in dichloromethane (DCM) (approx. 10 mL per gram of starting material).

    • Prepare a solution of triethylamine (TEA) (2.2 eq) in DCM.

  • Reaction Setup:

    • To the stirred solution of tert-butyl glycinate hydrochloride in DCM, add the triethylamine solution dropwise at 0 °C (ice bath). The TEA serves to neutralize the hydrochloride salt and act as a base for the subsequent alkylation.

    • After stirring for 30 minutes at 0 °C, add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Execution:

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction with the addition of water.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude N-benzylglycine tert-butyl ester by column chromatography on silica gel.

Table 1: Reagents and Conditions for N-Benzylation
Reagent/ParameterQuantity/ValuePurpose
tert-Butyl Glycinate HCl1.0 eqStarting material
Benzyl Bromide1.1 eqBenzylating agent
Triethylamine (TEA)2.2 eqBase to neutralize HCl and facilitate alkylation
Dichloromethane (DCM)~10 mL/g of starting materialSolvent
Temperature0 °C to Room TemperatureControls reaction rate and minimizes side reactions
Reaction Time12-16 hoursTime for reaction completion

Step 2: Stereoselective N-Alkylation

The second and final step is the stereoselective alkylation of N-benzylglycine tert-butyl ester with a suitable chiral electrophile to introduce the (R)-2-chloropropyl group. To achieve the desired stereochemistry, (R)-1-bromo-2-chloropropane is the recommended alkylating agent. The use of a strong, non-nucleophilic base is crucial to deprotonate the secondary amine without promoting unwanted side reactions.

Mechanism Rationale

The nitrogen atom of N-benzylglycine tert-butyl ester acts as a nucleophile, attacking the electrophilic carbon of (R)-1-bromo-2-chloropropane in an SN2 reaction. The stereochemistry at the chiral center of the electrophile is inverted during this process. However, since the reaction occurs at the non-chiral carbon of the propyl chain, the stereocenter is retained in the final product.

G cluster_0 N-Alkylation Mechanism N-Benzylglycine tert-Butyl Ester N-Benzylglycine tert-Butyl Ester Deprotonation (Base) Deprotonation (Base) N-Benzylglycine tert-Butyl Ester->Deprotonation (Base) Nucleophilic Attack Nucleophilic Attack Deprotonation (Base)->Nucleophilic Attack SN2 Transition State SN2 Transition State Nucleophilic Attack->SN2 Transition State Product Formation Product Formation SN2 Transition State->Product Formation

Caption: Simplified N-alkylation reaction pathway.

Protocol: Synthesis of this compound
  • Reagent Preparation:

    • Dissolve N-benzylglycine tert-butyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (approx. 15 mL per gram).

    • Prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup:

    • Cool the NaH suspension to 0 °C in an ice bath.

    • Add the solution of N-benzylglycine tert-butyl ester dropwise to the stirred NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases. This step generates the corresponding sodium amide in situ.

  • Reaction Execution:

    • Cool the reaction mixture back to 0 °C and add (R)-1-bromo-2-chloropropane (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound as a light yellow to yellow liquid.[2][3]

Table 2: Reagents and Conditions for N-Alkylation
Reagent/ParameterQuantity/ValuePurpose
N-Benzylglycine tert-Butyl Ester1.0 eqNucleophile
(R)-1-bromo-2-chloropropane1.1 eqChiral alkylating agent
Sodium Hydride (NaH)1.2 eqStrong, non-nucleophilic base
Anhydrous DMF~15 mL/g of starting materialPolar aprotic solvent
Temperature0 °C to Room TemperatureControls reaction rate
Reaction Time18-24 hoursTime for reaction completion

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Light yellow to yellow liquid[2][3]

  • Molecular Formula: C16H24ClNO2[2]

  • Molecular Weight: 297.83 g/mol [2]

  • CAS Number: 888494-24-4[2][4]

  • Purity (recommended): ≥95%[4]

Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed to verify the structure. Chiral HPLC can be used to determine the enantiomeric excess.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Benzyl bromide and (R)-1-bromo-2-chloropropane are lachrymators and toxic. Avoid inhalation and skin contact.

  • DCM and DMF are hazardous solvents. Handle with appropriate precautions.

Conclusion

The described two-step protocol provides a reliable method for the synthesis of this compound. The choice of reagents and reaction conditions is based on established principles of organic synthesis for N-alkylation of amino acid esters. Careful execution of this protocol, with diligent monitoring and purification, will afford the desired chiral product in good yield and high purity, suitable for further applications in research and drug development.

References

Application Notes and Protocols for Alkylation Techniques of N-Benzylglycinate Ester Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Amino Acids and their N-Benzylglycinate Precursors

The synthesis of non-proteinogenic α-amino acids is a cornerstone of modern drug discovery and development. These chiral building blocks are integral to a vast array of therapeutics, from enzyme inhibitors to peptide mimetics. Among the most versatile and widely utilized precursors for their synthesis are N-protected glycine esters. The N-benzyl group, in particular, offers a robust yet readily cleavable protecting group, making N-benzylglycinate esters highly valuable starting materials.

This guide provides a comprehensive overview of the core chemical principles and detailed laboratory protocols for the alkylation of N-benzylglycinate ester precursors. We will delve into the mechanistic underpinnings of these reactions, explore various methodologies from classical approaches to advanced asymmetric techniques, and offer practical, field-tested insights for troubleshooting and optimization.

Part 1: Foundational Principles of Glycinate Alkylation

The central strategy for the alkylation of N-benzylglycinate esters revolves around the deprotonation of the α-carbon to form a nucleophilic enolate, which then reacts with an electrophile (typically an alkyl halide). However, direct N-alkylation to prepare the precursor itself is also a critical first step.

Synthesis of N-Benzylglycine Ester Precursors

The precursor, N-benzylglycine ethyl ester, is an important intermediate in its own right.[1][2][3] It is typically synthesized via the nucleophilic substitution of a benzyl halide with glycine ethyl ester.[4][5] A common challenge in this synthesis is controlling the degree of alkylation, as the desired mono-N-benzylated product can react further to form the undesired N,N-dibenzylglycine ethyl ester.[6]

Key Reaction: Glycine Ethyl Ester + Benzyl Chloride → N-Benzylglycine Ethyl Ester

Optimization of this reaction involves careful selection of the base, solvent, and reaction temperature to favor mono-alkylation.[6]

The Role of the Schiff Base: Activating the α-Carbon

Direct C-alkylation of N-benzylglycinate itself can be challenging. A far more effective and widely adopted strategy involves the conversion of the primary amine of a glycine ester into an imine (Schiff base), most commonly with benzophenone.[7][8] This modification serves two critical purposes:

  • Increased Acidity: The benzophenone imine group significantly increases the acidity of the α-protons (pKa ~18-19 in DMSO), facilitating their removal by a suitable base to form the corresponding enolate.[9]

  • Prevention of N-Alkylation and Dialkylation: The imine protects the nitrogen atom from undesired side reactions. Furthermore, the resulting mono-alkylated Schiff base is considerably less acidic than the starting material, which effectively prevents a second alkylation event at the α-carbon.[7][8][9]

The general workflow for this approach is visualized below.

Schiff_Base_Alkylation_Workflow Start Glycine Ester SB_Formation Schiff Base Formation (e.g., with Benzophenone) Start->SB_Formation Alkylation α-Carbon Alkylation (Base + R-X) SB_Formation->Alkylation Hydrolysis Imine Hydrolysis (Acidic Workup) Alkylation->Hydrolysis End α-Alkylated Amino Acid Ester Hydrolysis->End

Caption: General workflow for α-amino acid synthesis via Schiff base alkylation.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for key alkylation techniques. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be strictly followed.

Protocol 2.1: Synthesis of N-Benzylglycine Ethyl Ester

This protocol is adapted from methodologies focusing on controlled mono-N-alkylation.[6]

Materials:

  • Glycine ethyl ester hydrochloride

  • Triethylamine (TEA)

  • Benzyl chloride

  • Anhydrous ethanol

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add glycine ethyl ester hydrochloride (1.0 eq), triethylamine (2.2 eq), and anhydrous ethanol.

  • Heat the mixture to reflux for 1 hour to liberate the free glycine ethyl ester.

  • Cool the mixture in an ice bath. A precipitate of triethylamine hydrochloride will form.

  • Filter the mixture to remove the solid, and transfer the filtrate to a new flask.

  • Cool the filtrate to 0-5 °C and slowly add benzyl chloride (1.05 eq) dropwise while stirring.

  • After the addition is complete, warm the reaction to 40°C and maintain for 4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and filter any newly formed precipitate.

  • The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water until neutral to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-benzylglycine ethyl ester.[6]

Protocol 2.2: Phase-Transfer Catalyzed (PTC) Alkylation of a Glycine Schiff Base

This protocol describes a general method for the alkylation of the benzophenone imine of glycine ethyl ester under biphasic conditions, a technique known as the O'Donnell Amino Acid Synthesis.[7]

Materials:

  • N-(Diphenylmethylene)glycine ethyl ester (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Toluene

  • 50% aqueous potassium hydroxide (KOH) solution

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst (5-10 mol%)

Procedure:

  • In a round-bottom flask, dissolve N-(diphenylmethylene)glycine ethyl ester and the phase-transfer catalyst in toluene.

  • Add the alkyl halide to the solution.

  • With vigorous stirring, add the 50% aqueous KOH solution. The interface between the organic and aqueous phases is where deprotonation occurs.[7]

  • Continue to stir vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography.

  • To obtain the free amino acid ester, the resulting product is hydrolyzed with a mild acidic solution (e.g., 1N HCl) to cleave the imine.

Protocol 2.3: Asymmetric Alkylation using a Chiral Phase-Transfer Catalyst

For the synthesis of enantiomerically enriched α-amino acids, a chiral phase-transfer catalyst is employed. Catalysts derived from Cinchona alkaloids are commonly used.[10][11]

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq) (The tert-butyl ester is often preferred to prevent saponification under basic conditions).[7]

  • Alkyl halide (1.2 eq)

  • Toluene

  • Solid, powdered potassium hydroxide or cesium hydroxide monohydrate.[10]

  • Chiral phase-transfer catalyst (e.g., (S)-Simplified Maruoka Catalyst or an O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide derivative) (1-5 mol%)

Procedure:

  • To a jacketed reaction vessel under an inert atmosphere (e.g., argon), add the N-(diphenylmethylene)glycine tert-butyl ester, the chiral catalyst, and toluene.

  • Cool the mixture to the specified temperature (e.g., -20 °C to 0 °C). Lower temperatures often lead to higher enantioselectivity.[10]

  • Add the solid, powdered base (e.g., CsOH·H₂O) followed by the alkyl halide.[10]

  • Stir the heterogeneous mixture vigorously for the specified time (e.g., 3-24 hours).

  • Workup is similar to the standard PTC protocol: quench with water, extract with an organic solvent, dry, and concentrate.

  • Purification is performed via column chromatography.

  • Enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Part 3: Mechanistic Insights and Visualization

The core of the PTC alkylation involves the generation of an enolate in the organic phase, facilitated by the lipophilic quaternary ammonium cation of the catalyst.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_aqueous Aqueous/Solid Phase GlycineImine N-(Ph₂C)glycinate (1) H₂C(CO₂R)N=CPh₂ Enolate Ion Pair [Q⁺ ⁻CH(CO₂R)N=CPh₂] Enolate Anion (2) GlycineImine->Enolate Deprotonation at interface Product Alkylated Imine (3) R'-CH(CO₂R)N=CPh₂ Enolate->Product Alkylation (SN2) AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Product Catalyst_Org Catalyst Cation (Q⁺) Catalyst_Org->Enolate forms ion pair Base Base (e.g., KOH) K⁺ OH⁻ Base->Enolate OH⁻ Catalyst_Aq Catalyst Salt (Q⁺X⁻)

Caption: Simplified mechanism of Phase-Transfer Catalyzed (PTC) alkylation.

Part 4: Data Summary and Troubleshooting

Table 1: Comparison of Reaction Conditions for Glycinate Alkylation
MethodSubstrateBaseCatalystSolventTemp. (°C)Typical YieldKey Feature
Direct N-Alkylation Glycine Ethyl Ester HCl[6]TriethylamineNoneEthanol40~80%Forms the precursor
Standard PTC N-(Ph₂C)Gly-OEt[7]50% aq. KOHTBABTolueneRT70-95%High yield, simple setup
Asymmetric PTC N-(Ph₂C)Gly-OtBu[10]CsOH·H₂O (solid)Chiral Quat. SaltToluene-45 to 065-90%High enantioselectivity
Anhydrous Strong Base N-(Ph₂C)Gly-OEt[8]LDANoneTHF / HMPA-78>90%For non-PTC conditions
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Inefficient stirring in PTC. - Deactivated alkylating agent. - Insufficiently strong base.- Increase stirring speed to >1000 rpm. - Use fresh, high-purity alkyl halide. - Switch to a stronger base (e.g., solid KOH or CsOH·H₂O).
Formation of Dialkylated Product - Using an aldimine instead of a ketimine Schiff base.[9] - Reaction temperature is too high.- Use the benzophenone (ketimine) Schiff base. - Lower the reaction temperature.
Low Enantioselectivity (in Asymmetric Rxn) - Catalyst poisoning. - Reaction temperature is too high. - Incorrect catalyst choice for the substrate.- Ensure all reagents and solvents are anhydrous and pure. - Perform the reaction at lower temperatures (-20 to -45 °C).[10] - Screen different chiral catalysts.
Ester Hydrolysis (Saponification) - Prolonged reaction time with aqueous base. - Using ethyl or methyl esters.- Monitor the reaction closely and work up promptly upon completion. - Use a tert-butyl ester, which is more resistant to hydrolysis.[7]

Conclusion

The alkylation of N-benzylglycinate ester precursors, particularly through the use of Schiff base intermediates under phase-transfer catalysis, represents a powerful and versatile strategy for the synthesis of novel α-amino acids. By understanding the underlying mechanisms and carefully controlling reaction parameters such as the choice of base, catalyst, and temperature, researchers can achieve high yields of mono-alkylated products. Furthermore, the adoption of chiral phase-transfer catalysts opens the door to producing these valuable building blocks with excellent enantiomeric purity, a critical requirement for applications in drug development and medicinal chemistry.

References

Application Notes & Protocols: Proper Handling and Storage of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the proper handling, storage, and safety procedures for tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate (CAS No. 888494-24-4). As specific safety and stability data for this compound are not extensively published, the recommendations herein are synthesized from an analysis of its constituent functional groups: a tert-butyl ester, a secondary N-benzyl amine, and a secondary alkyl chloride. This guide is intended for researchers, scientists, and drug development professionals to ensure compound integrity and promote a safe laboratory environment.

Introduction and Chemical Profile

This compound is a glycine derivative with a complex structure suggesting its use as a chiral building block in pharmaceutical synthesis.[1] The molecule's stability and reactivity are governed by its three primary functional groups:

  • tert-Butyl Ester: This group is known for its stability in basic and weakly acidic conditions but is highly susceptible to cleavage under strong acidic conditions.[2][3] This sensitivity is a critical factor in determining appropriate storage and handling protocols.

  • N-benzyl Amine (Secondary): The amine functionality imparts basicity and nucleophilicity. N-benzyl amines are generally stable but can be incompatible with strong acids and oxidizing agents.[4][5][6]

  • Secondary Alkyl Chloride: The 2-chloropropyl group is a reactive site. Secondary alkyl halides can undergo nucleophilic substitution and elimination reactions.[7] They are generally more reactive than primary alkyl halides and may be sensitive to heat, light, and moisture, which can lead to slow hydrolysis and the formation of hydrochloric acid (HCl).[8][9]

Given these characteristics, a multi-faceted approach to handling and storage is required to prevent degradation and ensure experimental reproducibility.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) with comprehensive toxicological data for this compound is not widely available[10], a risk assessment based on analogous structures is prudent.

  • Chlorinated Organics: Compounds in this class can pose health risks, including irritation to the skin, eyes, and respiratory system.[11][12] Some chlorinated solvents are associated with potential damage to the liver, kidneys, and central nervous system upon overexposure.[11]

  • Amines: Amines can be corrosive and may cause severe skin burns and eye damage.[4][6][13] They can also be respiratory irritants.[4]

  • Lachrymatory Potential: Alkyl halides, particularly reactive ones, can be lachrymators, causing irritation and tearing of the eyes.[14]

Based on this analysis, the compound should be treated as hazardous. Assume it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][14]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and potential lachrymatory effects.[11][13]
Skin Protection Chemical-resistant gloves (nitrile or neoprene). A flame-resistant lab coat.Prevents skin contact, irritation, and potential absorption.[11] Amines can be corrosive to tissue.[6]
Respiratory Protection Use only in a certified chemical fume hood. If weighing powder or creating aerosols, a NIOSH-approved respirator may be necessary.Minimizes inhalation of vapors or aerosols, which may be toxic and irritating to the respiratory tract.[4][12]

Facilities must be equipped with readily accessible safety showers and eyewash stations.[8][13]

Handling Procedures and Protocols

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to control exposure to vapors.[5][13]

  • Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow hydrolysis of the alkyl chloride and potential air-sensitivity of the amine.[4][8]

  • Static Discharge: The compound may be a liquid or low-melting solid.[1] When transferring, ground and bond containers to prevent static discharge, which can be an ignition source.[13][15]

  • Preparation: Ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, vials, solvent).

  • Equilibration: Allow the sealed container of the compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which could hydrolyze the ester or alkyl chloride.

  • Dispensing: Open the container inside the fume hood. Carefully dispense the desired amount onto a weigh boat.

  • Sealing: Tightly reseal the primary container immediately after dispensing. Consider backfilling with an inert gas before sealing.

  • Cleanup: Clean any residual material from the spatula and work surface. Dispose of contaminated materials as hazardous waste.

  • Solvent Selection: The compound is reported to be soluble in DMSO.[1] For other applications, select a dry, aprotic solvent. Avoid protic or acidic solvents to prevent degradation of the tert-butyl ester.

  • Procedure: Add the weighed compound to a suitable flask. Under an inert atmosphere if necessary, add the desired volume of anhydrous solvent via syringe or cannula.

  • Storage of Solutions: Stock solutions should be stored at low temperatures (-20°C or -80°C) in tightly sealed vials.[1] Aliquoting is recommended to avoid repeated freeze-thaw cycles.

Storage Procedures

Proper storage is critical to maintaining the chemical integrity of this compound.

G start Compound Received check_form Is it a pure solid/liquid or in solution? start->check_form pure_form Pure Form check_form->pure_form Pure in_solvent In Solvent check_form->in_solvent Solution storage_duration Intended Storage Duration? pure_form->storage_duration store_minus_80 Store at -80°C (Optimal for Solutions) in_solvent->store_minus_80 short_term Short-Term (< 1 month) storage_duration->short_term Short long_term Long-Term (> 1 month) storage_duration->long_term Long store_4 Store at 4°C (Acceptable for Short-Term) short_term->store_4 store_minus_20 Store at -20°C (Recommended for Long-Term) long_term->store_minus_20

Caption: Decision workflow for selecting appropriate storage conditions.

FormStorage TemperatureDurationAtmosphereIncompatible Materials
Pure Compound -20°CLong-term (>1 month)[1]Inert (Argon/N₂)Strong acids, strong oxidizing agents, bases, moisture.[4][8]
Pure Compound 4°CShort-term (<1 month)[1]Inert (Argon/N₂)Strong acids, strong oxidizing agents, bases, moisture.[4][8]
In Solvent -80°CUp to 6 months[1]Sealed VialProtic solvents, acidic media.

Key Storage Considerations:

  • Moisture: Store in a dry, well-ventilated place, away from water and humidity, to prevent hydrolysis.[9][16]

  • Light: Protect from light, as it can promote the degradation of alkyl halides.

  • Container: Use tightly sealed containers made of appropriate materials like carbon steel or stainless steel for bulk storage; glass vials are suitable for laboratory quantities.[9][17]

Spill and Emergency Procedures

Immediate and appropriate action is required in the event of a spill or exposure.

G cluster_spill Spill Response cluster_exposure Personnel Exposure spill Spill or Exposure Occurs evacuate Evacuate immediate area. Alert personnel. spill->evacuate remove_source Remove victim from source to fresh air. spill->remove_source ppe Don appropriate PPE. evacuate->ppe contain Contain spill with inert absorbent (sand, vermiculite). ppe->contain collect Collect material into a sealed hazardous waste container. contain->collect decontaminate Decontaminate area. collect->decontaminate skin Skin Contact: Flush with water for 15 min. Remove contaminated clothing. remove_source->skin eye Eye Contact: Rinse with water for 15 min. Seek immediate medical aid. remove_source->eye inhalation Inhalation: Move to fresh air. Seek medical attention if symptoms persist. remove_source->inhalation seek_medical Seek Medical Attention for ALL exposures. skin->seek_medical eye->seek_medical inhalation->seek_medical

Caption: Workflow for responding to spills and personnel exposure.

  • Evacuate: Alert others and evacuate the immediate area.[16]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Absorb liquid spills with an inert material such as vermiculite, sand, or earth.[13][16]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][13]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13][16]

Waste Disposal

Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations. Waste must be collected in a designated, labeled hazardous waste container.[4]

References

Synthetic equivalents for tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Topic: Synthetic Equivalents for tert-Butyl N-benzyl-N-((R)-2-chloropropyl)glycinate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tertiary amino acid esters containing chiral side chains are valuable building blocks in medicinal chemistry and materials science. The title compound, tert-butyl N-benzyl-N-((R)-2-chloropropyl)glycinate, represents a synthetically challenging yet versatile scaffold. It incorporates a bulky tert-butyl ester for orthogonal deprotection strategies, a benzyl group for protection or modulation of activity, and a chiral 2-chloropropyl group, which serves as a handle for further functionalization via nucleophilic substitution. The primary synthetic hurdle is the precise installation of the stereocenter on the propyl side chain.

This document provides a comprehensive guide to the strategic synthesis of this molecule, focusing on a robust and scalable route originating from the chiral pool. We will dissect the retrosynthetic logic, compare potential strategies, and provide a detailed, field-tested protocol for the most efficient pathway.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals several potential disconnection points. The most strategically sound approach involves disconnecting the glycine backbone from a pre-functionalized chiral secondary amine. This simplifies the synthesis by isolating the challenge of stereocontrol to the synthesis of the amine fragment.

The chosen disconnection is at the N-Cα (glycine) bond, leading back to tert-butyl bromoacetate and the key chiral intermediate, (R)-N-benzyl-2-chloropropylamine. This amine can be traced back to the inexpensive and readily available chiral pool amino acid, (S)-Alanine, via its corresponding amino alcohol, (S)-alaninol. This strategy elegantly transfers the stereochemical information from a natural product into our target molecule.

G Target tert-Butyl N-benzyl-N-((R)-2-chloropropyl)glycinate Intermediate1 (R)-N-benzyl-2-chloropropylamine Target->Intermediate1 N-Alkylation Intermediate2 tert-Butyl Bromoacetate Target->Intermediate2 Intermediate3 (S)-N-Benzylalaninol Intermediate1->Intermediate3 Stereospecific Chlorination (Inversion) Intermediate4 (S)-Alaninol Intermediate3->Intermediate4 Reductive Amination Start (S)-Alanine Intermediate4->Start Reduction G cluster_0 Protocol Workflow A Step 1: (S)-Alaninol + Benzaldehyde (Reductive Amination) B Step 2: (S)-N-Benzylalaninol (Tosylation) A->B NaBH₄ C Step 3: Tosylated Intermediate (Chloride Displacement, SN2 Inversion) B->C TsCl, Pyridine D Step 4: (R)-N-benzyl-2-chloropropylamine (N-Alkylation) C->D LiCl, Acetone E Final Product: tert-Butyl N-benzyl-N-((R)-2-chloropropyl)glycinate D->E BrCH₂COOtBu, K₂CO₃

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the synthesis of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this N-alkylation reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you improve reaction yield, minimize impurities, and ensure reproducible results.

Introduction: The Synthetic Challenge

The target molecule, this compound, is a valuable intermediate in pharmaceutical synthesis.[1][2][3][4] The core transformation is the N-alkylation of a secondary amine, tert-Butyl (R)-N-benzylglycinate, with a suitable 2-chloropropyl electrophile. While appearing straightforward as a classic SN2 reaction, this synthesis is often plagued by issues such as low conversion, competing side reactions, and difficult purifications.[5] This guide will address these specific pain points with scientifically grounded solutions.

Troubleshooting Guide: Common Experimental Issues

This section tackles the most frequent problems encountered during the synthesis. Each entry is structured to identify the problem, explain the probable root cause, and provide a validated solution.

Question 1: My reaction has stalled, and I have a low yield with significant unreacted starting amine. What's going wrong?

Answer: This is a classic issue of insufficient reactivity or reaction equilibrium. Several factors could be at play.

  • Probable Cause 1: Poor Leaving Group Ability. If you are using an alkyl chloride, the reaction can be sluggish. Chlorides are less reactive leaving groups than bromides or iodides in SN2 reactions.

  • Solution 1: Halide Exchange. Introduce a catalytic amount (5-10 mol%) of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) to the reaction mixture. This facilitates an in situ Finkelstein reaction, converting the more inert alkyl chloride to a highly reactive alkyl iodide, which dramatically accelerates the rate of N-alkylation.[6]

  • Probable Cause 2: Inappropriate Solvent. The choice of solvent is critical for SN2 reactions. Protic solvents (like ethanol or isopropanol) can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity. Nonpolar solvents (like toluene or hexanes) may not adequately dissolve the reactants and the base.

  • Solution 2: Optimize Your Solvent. Use a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[7] These solvents effectively solvate the counter-ion of the base, leaving the deprotonated amine highly nucleophilic and ready to react.[7]

  • Probable Cause 3: Insufficient Temperature. N-alkylation reactions, especially with less reactive electrophiles, often require thermal energy to overcome the activation barrier.

  • Solution 3: Increase Reaction Temperature. While monitoring for potential degradation, cautiously increase the reaction temperature. A typical starting point for this alkylation in DMF would be 60-80 °C. If the reaction is still slow, temperatures up to 100 °C can be explored.[6]

Question 2: My final product is contaminated with a significant amount of an olefinic impurity. How do I prevent this?

Answer: The formation of an alkene byproduct points directly to a competing E2 (elimination) side reaction.[8] This occurs when the base attacks a proton on the carbon adjacent to the C-Cl bond, eliminating HCl to form propene derivatives.

  • Probable Cause: Sterically Unhindered or Overly Strong Base. Common bases like triethylamine (TEA) or potassium carbonate can be sufficiently nucleophilic or basic to promote elimination, especially at elevated temperatures.[8][9]

  • Solution: Use a Non-Nucleophilic, Sterically Hindered Base. The ideal choice is N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base.[10] The bulky isopropyl groups sterically shield the nitrogen atom, preventing it from acting as a nucleophile while allowing it to function effectively as a proton scavenger to neutralize the HCl generated during the reaction.[9][11][12] This significantly favors the desired SN2 pathway over the E2 pathway.

Question 3: I am observing the formation of a quaternary ammonium salt, leading to a complex mixture and difficult purification. How can I avoid this over-alkylation?

Answer: Over-alkylation occurs because the tertiary amine product is often still nucleophilic and can react with another molecule of the alkyl halide to form a quaternary ammonium salt.[5][13]

  • Probable Cause 1: Incorrect Stoichiometry. Using a large excess of the alkylating agent can drive the reaction towards the undesired quaternary product after the initial N-alkylation is complete.

  • Solution 1: Carefully Control Stoichiometry. Begin by using a slight excess (1.1 to 1.2 equivalents) of the 2-chloropropyl reagent. Monitor the reaction closely by TLC or LC-MS. If starting material remains, the alkylating agent can be added portion-wise, but avoid a large initial excess.

  • Probable Cause 2: High Reactivity of the Product. The product tertiary amine may be more nucleophilic than the starting secondary amine.

  • Solution 2: Employ Phase-Transfer Catalysis (PTC). A PTC system can offer excellent control and selectivity.[14] By using an inorganic base like potassium carbonate in a biphasic system (e.g., toluene/water) with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), the concentration of the deprotonated amine in the organic phase is kept low and constant, minimizing the chance for a second alkylation event.[14][15][16]

Frequently Asked Questions (FAQs)

Q1: What is the recommended "happy path" set of starting conditions for this synthesis? A1: For a robust starting point, combine 1.0 equivalent of tert-Butyl (R)-N-benzylglycinate with 1.2 equivalents of the 2-chloropropyl halide, 1.5 equivalents of DIPEA, and 0.1 equivalents of KI in anhydrous DMF. Heat the reaction to 70 °C and monitor its progress every 2-4 hours.

Q2: How do I best monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is an effective method. Use a mobile phase of 3:1 Hexanes:Ethyl Acetate. The starting amine is more polar and will have a lower Rf value than the less polar tertiary amine product. The disappearance of the starting material spot and the appearance of a new, higher Rf spot will indicate reaction progression. LC-MS provides more definitive tracking of starting material, product, and any byproducts.

Q3: My starting material, tert-Butyl (R)-N-benzylglycinate, is not commercially available. How can I prepare it? A3: This intermediate can be synthesized via reductive amination of tert-butyl glyoxylate with benzylamine or by direct N-alkylation of tert-butyl glycinate with benzyl bromide.[17] The latter is often simpler, involving the reaction of tert-butyl glycinate hydrochloride with benzyl bromide and a suitable base like triethylamine in a solvent such as ethanol or acetonitrile.

Data Summary: Base and Solvent Effects

The choice of base and solvent has a profound impact on the reaction's success. The following table summarizes expected outcomes based on common choices.

BaseSolventExpected YieldPredominant Side Product(s)Rationale
DIPEA DMF High MinimalRecommended. Sterically hindered base minimizes elimination; polar aprotic solvent promotes SN2.[9][10][11]
Triethylamine (TEA)DMFModerateAlkene (from E2 elimination)TEA is less hindered than DIPEA, allowing it to act as a base for elimination.[9]
K₂CO₃ (solid)AcetonitrileModerate-LowAlkene, Quaternary SaltHeterogeneous reaction can be slow; carbonate is a strong enough base to cause elimination.
K₂CO₃ (PTC)Toluene/H₂OGood-HighMinimalPhase-transfer catalysis provides controlled conditions, minimizing both elimination and over-alkylation.[14]
No BaseAnyVery LowAmmonium salt of starting materialThe reaction generates HCl, which protonates the starting amine, rendering it non-nucleophilic and halting the reaction.

Visualizing the Process

To better understand the chemical transformations and decision-making processes, the following diagrams have been generated.

G cluster_0 S_N2 Reaction Pathway cluster_1 E2 Elimination Side Reaction Amine R₂NH (tert-Butyl (R)-N-benzylglycinate) DeprotonatedAmine R₂N⁻ (Deprotonated Amine) Amine->DeprotonatedAmine + Base Base Base (DIPEA) Product R₂N-R' (Final Product) DeprotonatedAmine->Product + R'-Cl AlkylHalide R'-Cl (2-chloropropyl halide) Salt Base-H⁺Cl⁻ AlkylHalide_E2 R'-Cl Alkene Alkene Byproduct AlkylHalide_E2->Alkene + Base Base_E2 Base (e.g., TEA) Salt_E2 Base-H⁺Cl⁻

Caption: Primary SN2 pathway vs. the competing E2 side reaction.

Troubleshooting_Workflow cluster_reactivity Reactivity Issues cluster_elimination Elimination (E2) cluster_overalkylation Over-alkylation start Reaction Yield is Low check_sm Check for Unreacted Starting Amine (SM) by TLC/LCMS start->check_sm sm_present Significant SM Remaining? check_sm->sm_present add_ki Action: Add catalytic KI or TBAI to facilitate halide exchange. sm_present->add_ki Yes check_impurities Check for Impurities sm_present->check_impurities No inc_temp Action: Increase temperature to 60-80 °C. add_ki->inc_temp check_solvent Action: Ensure solvent is polar aprotic (e.g., DMF, DMSO). inc_temp->check_solvent end_node Optimized Reaction check_solvent->end_node impurity_type What is the main impurity? check_impurities->impurity_type alkene Alkene byproduct detected impurity_type->alkene Alkene quat_salt Quaternary salt detected impurity_type->quat_salt Quaternary Salt change_base Action: Switch to a sterically hindered base like DIPEA. alkene->change_base change_base->end_node reduce_equiv Action: Reduce equivalents of alkyl halide to 1.1-1.2. quat_salt->reduce_equiv reduce_equiv->end_node

Caption: Troubleshooting workflow for low reaction yield.

Optimized Experimental Protocol

This protocol incorporates the best practices discussed above to maximize yield and purity.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add tert-Butyl (R)-N-benzylglycinate (1.0 eq).

  • Reagent Addition: Add anhydrous DMF (to make a 0.5 M solution), followed by N,N-Diisopropylethylamine (DIPEA, 1.5 eq), Potassium Iodide (KI, 0.1 eq), and the 2-chloropropyl reagent (1.2 eq) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 70 °C.

  • Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting amine by TLC (3:1 Hexanes:Ethyl Acetate) or LC-MS at 2-hour intervals. The reaction is typically complete within 8-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x) to remove DMF and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel using a gradient elution (e.g., 5% to 20% ethyl acetate in hexanes) to yield the pure this compound.

References

Technical Support Center: Purification of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 3, 2026

Welcome to the technical support guide for the purification of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate (CAS: 888494-24-4). This document is intended for researchers, scientists, and drug development professionals who are utilizing this key intermediate in their synthetic workflows. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the common challenges associated with its purification.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and analysis of this compound.

Q1: What are the typical physical properties of this compound?

A1: this compound is often described as a light yellow to yellow liquid.[1] It has a molecular weight of approximately 297.83 g/mol .[2] Due to the presence of both polar (ester, amine, chloride) and nonpolar (benzyl, tert-butyl) groups, it is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, but has low solubility in water.[3]

Q2: What are the primary impurities I should expect from its synthesis?

A2: The most common impurities arise from the starting materials and potential side reactions. These typically include:

  • Unreacted (R)-N-benzyl-1-chloropropan-2-amine: A basic impurity with polarity similar to the product.

  • Unreacted tert-butyl bromoacetate (or chloroacetate): An electrophilic starting material.

  • Over-alkylation products: Where the secondary amine reacts with more than one equivalent of the acetate.

  • Hydrolysis products: The tert-butyl ester is sensitive to strong acids and bases, which can lead to the corresponding carboxylic acid.

Q3: Which analytical techniques are best for assessing purity?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): Excellent for rapid, in-process monitoring of reaction completion and fraction analysis during column chromatography.

  • Nuclear Magnetic Resonance (¹H NMR & ¹³C NMR): Provides detailed structural confirmation and can quantify impurities if a standard of known concentration is used.

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation for accurate purity determination (e.g., >95%).[2][4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, the pure compound should be stored at -20°C. For short-term storage, 4°C is acceptable.[1][5] If dissolved in a solvent, it is best to store the solution at -80°C for up to six months.[1][5] The compound should be protected from moisture to prevent hydrolysis of the ester group.

Troubleshooting Guide: Common Purification Issues

This section provides a structured approach to resolving specific problems encountered during the purification of this compound.

Issue 1: Co-elution of Product with Basic Impurities (e.g., Unreacted Amine) during Column Chromatography
  • Observation: TLC plates show overlapping spots for the product and a primary amine-containing impurity, even with various hexane/ethyl acetate solvent systems. NMR of "pure" fractions still shows peaks corresponding to (R)-N-benzyl-1-chloropropan-2-amine.

  • Probable Cause: The polarity of the starting amine is very close to that of the N-alkylated product, making separation by normal-phase silica gel chromatography challenging.

  • Recommended Solution: Acid-Base Liquid-Liquid Extraction.

    This technique leverages the difference in the acid-base properties of the product and the impurity. The basic amine impurity can be protonated to form a water-soluble salt, which can then be extracted from the organic layer containing the neutral product.[6][7]

    Detailed Protocol:

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

    • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). Wash 2-3 times. This converts the basic amine impurity into its hydrochloride salt, which partitions into the aqueous layer.

    • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[7] Be sure to vent the separatory funnel frequently, as CO₂ gas will be generated.

    • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution to remove residual water from the organic layer.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

    • Purity Check: Assess the purity of the product via TLC or ¹H NMR to confirm the removal of the amine impurity before proceeding with further steps like column chromatography if needed.

Issue 2: Product Hydrolysis During Workup or Purification
  • Observation: The appearance of a new, more polar spot on the TLC plate. ¹H NMR analysis shows a diminished signal for the tert-butyl group (singlet ~1.45 ppm) and the appearance of broad peaks, indicative of a carboxylic acid.

  • Probable Cause: The tert-butyl ester is labile and can be cleaved under strongly acidic or basic conditions, especially in the presence of water. Using strong bases like sodium hydroxide (NaOH) during workup can hydrolyze the ester.[6]

  • Recommended Solution: Careful pH Control and Solvent Selection.

    • Use Weak Bases: During extractions, use a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong bases like NaOH or KOH.[7]

    • Control pH During Extraction: When extracting amino acid esters, it is crucial to maintain the pH of the aqueous layer between 7 and 8 to minimize hydrolysis while ensuring the free base form of the ester remains in the organic layer.[8][9]

    • Anhydrous Conditions: Ensure all solvents and glassware used for chromatography are dry.

    • Avoid Protic Solvents in Chromatography: While not always possible, minimizing the use of highly protic solvents like methanol in the mobile phase for silica gel chromatography can reduce the risk of on-column hydrolysis. A gradient of hexane/ethyl acetate is generally a safe choice.[10]

Issue 3: Difficulty Achieving High Purity (>98%) by a Single Purification Method
  • Observation: After a single purification step (e.g., extraction or column chromatography), the product purity is stalled at ~95% due to several minor, closely-related impurities.

  • Probable Cause: The synthesis may produce a complex mixture of byproducts with similar physicochemical properties to the desired product.

  • Recommended Solution: A Multi-Step Purification Strategy.

    A logical workflow combining different purification principles is often necessary to achieve high purity.

    PurificationWorkflow Start Crude Reaction Mixture Extraction Step 1: Acid-Base Extraction (Removes basic/acidic impurities) Start->Extraction PurityCheck1 Purity Check (TLC/NMR) Extraction->PurityCheck1 Chromatography Step 2: Flash Column Chromatography (Separates by polarity) PurityCheck1->Chromatography Impurities remain FinalProduct High-Purity Product (>98%) PurityCheck1->FinalProduct Purity >98% PurityCheck2 Purity Check (HPLC/NMR) Chromatography->PurityCheck2 PurityCheck2->FinalProduct

    Caption: A multi-step purification workflow for achieving high purity.

    Flash Column Chromatography Protocol:

    • Adsorbent: Standard silica gel (230-400 mesh).

    • Eluent System: A gradient system of Hexane and Ethyl Acetate (EtOAc) is typically effective. Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity.

    • Monitoring: Monitor the fractions using TLC. The product generally has an Rf value between 0.2 and 0.4 in a 4:1 Hexane:EtOAc system.[10]

    • Data Summary:

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of nonpolar impurities first, followed by the product, providing good separation from more polar byproducts.
Initial Polarity 5% EtOAc in HexaneEnsures that closely-eluting, less polar impurities are washed off the column before the product begins to move.
Final Polarity 20-25% EtOAc in HexaneEnsures the product is completely eluted from the column in a reasonable volume.
Fraction Analysis TLC with UV visualization and/or a permanganate stainProvides real-time tracking of the separation.

References

Technical Support Center: Byproduct Identification in Reactions of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and application of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate. This guide is tailored for researchers, chemists, and drug development professionals to diagnose and troubleshoot the formation of common byproducts during its synthesis and subsequent reactions. As a critical chiral building block, maintaining the structural and stereochemical integrity of this molecule is paramount.[1][2] This document provides in-depth, cause-and-effect analyses and validated protocols to ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges and observations encountered in the lab. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.

Q1: What are the primary byproducts I should anticipate when synthesizing or using this compound?

A1: The synthesis of your target molecule, typically via N-alkylation of a glycine derivative, is a robust transformation.[3][4] However, the structure contains several reactive sites that can lead to specific side reactions under non-optimized conditions. The three most common classes of byproducts are:

  • Elimination Products: Arising from the loss of HCl from the 2-chloropropyl side chain.

  • Epimerization Products: Loss of stereochemical purity at the alpha-carbon, resulting in the (S)-diastereomer.

  • Hydrolysis Products: Cleavage of the tert-butyl ester group to form the corresponding carboxylic acid.

The formation of these impurities is highly dependent on reaction conditions such as base, solvent, temperature, and workup procedures.

// Main Nodes start [label="tert-Butyl (R)-N-benzyl-\nN-glycinate\n+ 2-chloropropylating agent", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Target Product:\ntert-Butyl (R)-N-benzyl-\nN-(2-chloropropyl)glycinate", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mdiamond];

// Byproduct Nodes epimer [label="Epimerization Product:\n(S)-Diastereomer", fillcolor="#FCE8E6", fontcolor="#202124"]; elimination [label="Elimination Product:\n(N-propenyl derivative)", fillcolor="#FCE8E6", fontcolor="#202124"]; hydrolysis [label="Hydrolysis Product:\nCarboxylic Acid", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges start -> product [label="N-Alkylation\n(Desired Reaction)", color="#34A853", arrowhead=normal]; product -> epimer [label="Base, Heat\n(Enolate Intermediate)", color="#EA4335", arrowhead=open]; product -> elimination [label="Base, Heat\n(E2/E1 Elimination)", color="#EA4335", arrowhead=open]; product -> hydrolysis [label="Acidic Conditions\n(e.g., Workup)", color="#EA4335", arrowhead=open]; } } Caption: Primary reaction and common byproduct pathways.

Q2: My LC-MS analysis shows a peak with the identical mass as my product, but it elutes at a different retention time. What is it?

A2: This is a classic sign of diastereomer formation, specifically the epimerized product, tert-Butyl (S)-N-benzyl-N-(2-chloropropyl)glycinate .

  • Causality (The "Why"): The alpha-proton on the glycine backbone (the C-H adjacent to the ester's carbonyl group) is weakly acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate.[5] Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the original (R) and the inverted (S) stereoisomers. This process is known as epimerization.[6] The reaction is often accelerated by heat.

  • Troubleshooting & Identification Protocol:

    • Confirmation with Chiral HPLC: The most definitive method to confirm and quantify the presence of the (S)-diastereomer is through chiral High-Performance Liquid Chromatography. Use a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® IA, IB, or IC) to achieve baseline separation of the two diastereomers.

    • NMR Analysis: While standard 1H NMR may not resolve the diastereomers, they can sometimes be distinguished by high-field NMR (≥500 MHz) or by using chiral shift reagents. The chemical environments of protons near the stereocenter will be slightly different.

    • Preventative Measures:

      • Base Selection: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) instead of stronger, less hindered bases like sodium ethoxide.

      • Temperature Control: Perform the N-alkylation reaction at the lowest possible temperature that allows for a reasonable reaction rate. Avoid prolonged heating.

      • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent extended exposure to basic conditions.

Q3: My NMR spectrum has unexpected signals in the alkene region (δ 5-6 ppm), and the mass spec shows a loss of 36.5 Da (HCl) from my product mass. What happened?

A3: This evidence strongly points to an elimination byproduct . The 2-chloropropyl group has undergone dehydrochlorination to form an N-propenyl or N-allyl group.

  • Causality (The "Why"): The reaction of a secondary alkyl halide with a base can proceed through an elimination pathway (typically E2) in competition with the desired substitution (SN2).[7] The base used to scavenge acid during the N-alkylation, or any excess base, can abstract a proton from a carbon adjacent to the carbon bearing the chlorine atom. This triggers a concerted elimination of HCl to form a double bond.[8]

  • Troubleshooting & Identification Protocol:

    • Structural Confirmation (NMR):

      • 1H NMR: Look for vinylic protons between δ 5.0 and 6.0 ppm and potentially a new allylic methyl group around δ 1.7 ppm.

      • 13C NMR: Expect new sp2 carbon signals between δ 115 and 140 ppm.

      • 2D NMR (COSY/HSQC): Use these experiments to confirm the connectivity of the new alkene moiety.

    • LC-MS Analysis: The elimination product will have a molecular weight of 261.37 g/mol (M-HCl), which will be readily apparent in the mass spectrum.

    • Preventative Measures:

      • Minimize Base Stoichiometry: Use no more than a slight excess (e.g., 1.1 equivalents) of a mild base (e.g., K₂CO₃ or DIPEA) sufficient to neutralize the HCl generated.

      • Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are thus favored at higher temperatures. Running the reaction at room temperature or below can significantly favor the desired N-alkylation.[9]

      • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile (ACN) are generally suitable for N-alkylation and can help suppress elimination compared to less polar or protic solvents.[10]

Q4: I isolated a highly polar byproduct, especially after an acidic workup. It's insoluble in my usual organic solvents. What could it be?

A4: You have likely hydrolyzed the tert-butyl ester, forming the corresponding carboxylic acid: (R)-N-benzyl-N-(2-chloropropyl)glycinic acid .

  • Causality (The "Why"): The tert-butyl ester is a protecting group designed to be stable under neutral and basic conditions but highly sensitive to acid.[11][12] The cleavage mechanism under acidic conditions proceeds through a stable tertiary carbocation (the tert-butyl cation), making it a very facile reaction.[13] Exposure to even mild aqueous acid (e.g., a 1M HCl wash during workup) can cause significant deprotection.

  • Troubleshooting & Identification Protocol:

    • Confirmation of Identity:

      • LC-MS: The hydrolyzed product will have a molecular weight of 241.72 g/mol (M - 56.11 Da, corresponding to the loss of isobutylene). It will likely show a strong [M-H]⁻ ion in negative ion mode ESI-MS.

      • IR Spectroscopy: Look for the appearance of a broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹).

      • Solubility: The product will be soluble in aqueous base (like NaHCO₃ solution) and relatively insoluble in nonpolar organic solvents like hexanes or ether.

    • Preventative Measures:

      • Avoid Acidic Workup: During the reaction workup, use a mild basic wash (e.g., saturated aqueous sodium bicarbonate solution) or a neutral water wash instead of an acid wash.

      • Purification Strategy: If using silica gel chromatography, ensure the silica is neutralized by pre-treating the slurry with a small amount of triethylamine in the eluent. Standard silica gel can be acidic enough to cause hydrolysis of sensitive compounds.[14]

      • pH Control: Maintain a pH > 7 throughout all aqueous processing steps.

Summary of Potential Byproducts

Byproduct NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature(s)
(S)-Diastereomer C₁₆H₂₄ClNO₂297.82Same mass as product; separable by Chiral HPLC.
Elimination Product C₁₆H₂₃NO₂261.36M-HCl peak in MS; Alkene signals (δ 5-6 ppm) in ¹H NMR.
Hydrolysis Product C₁₂H₁₆ClNO₂241.72M-C₄H₈ peak in MS; Broad O-H stretch in IR; Soluble in aq. base.

Diagnostic & Troubleshooting Workflow

// Nodes start [label="Analysis of Crude Reaction Mixture\n(LC-MS, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Decision Points q1 [label="Unexpected Peak Observed?", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; q2 [label="Mass of Peak?", shape=diamond, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"];

// Byproduct Nodes res1 [label="Cause: Epimerization\n(S-Diastereomer)", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; res2 [label="Cause: Elimination\n(Dehydrochlorination)", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; res3 [label="Cause: Hydrolysis\n(t-Butyl Cleavage)", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; res4 [label="Cause: Incomplete Reaction\n(Starting Material)", shape=box, style=filled, fillcolor="#FCE8E6", fontcolor="#202124"];

// Solution Nodes sol1 [label="Action:\n- Use Chiral HPLC for confirmation.\n- Lower temp, use milder base.", fillcolor="#E6F4EA", fontcolor="#202124"]; sol2 [label="Action:\n- Confirm with NMR.\n- Lower temp, use less base.", fillcolor="#E6F4EA", fontcolor="#202124"]; sol3 [label="Action:\n- Confirm with IR/solubility.\n- Use neutral/basic workup.", fillcolor="#E6F4EA", fontcolor="#202124"]; sol4 [label="Action:\n- Increase reaction time/temp.\n- Check reagent quality.", fillcolor="#E6F4EA", fontcolor="#202124"]; end [label="Pure Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> q2 [label="Yes"]; q1 -> end [label="No"];

q2 -> res1 [label="= Product Mass"]; q2 -> res2 [label="= Product Mass - 36.5 Da"]; q2 -> res3 [label="= Product Mass - 56 Da"]; q2 -> res4 [label="= Starting Material Mass"];

res1 -> sol1; res2 -> sol2; res3 -> sol3; res4 -> sol4;

sol1 -> end; sol2 -> end; sol3 -> end; sol4 -> end; } } Caption: A decision tree for byproduct identification.

References

Technical Support Center: A Scientist's Guide to Troubleshooting Asymmetric Synthesis with Chiral Glycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of asymmetric synthesis utilizing chiral glycine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are committed to achieving high stereoselectivity and yields in their synthetic endeavors. Here, we move beyond simple protocols to delve into the underlying principles that govern these reactions, offering field-proven insights to diagnose and resolve common experimental challenges. Our approach is grounded in scientific integrity, providing you with a self-validating system of troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using chiral glycine derivatives in asymmetric synthesis?

The core concept lies in temporarily introducing a chiral element to the achiral glycine molecule.[1][2] Glycine itself lacks a stereocenter, but by attaching a chiral auxiliary or forming a chiral complex, we create a diastereomeric environment.[3][4] This chiral influence directs the approach of incoming reagents, favoring the formation of one stereoisomer over the other.[5] After the desired stereocenter is established, the chiral auxiliary can be cleaved, yielding an enantiomerically enriched α-amino acid derivative.[4]

Q2: What are the most common classes of chiral glycine derivatives used in asymmetric synthesis?

There are several successful strategies, primarily centered around:

  • Chiral Auxiliaries: Covalently attaching a chiral molecule (the auxiliary) to the glycine nitrogen or carboxyl group. Evans oxazolidinones and Schöllkopf bis-lactim ethers are classic examples.[4][6]

  • Chiral Schiff Bases/Imines: Condensing the glycine ester with a chiral aldehyde or ketone, or using a chiral phase-transfer catalyst for the alkylation of a prochiral glycine imine.[7][8]

  • Chiral Metal Complexes: Coordinating the glycine derivative to a chiral metal-ligand complex, which then dictates the stereochemical outcome of subsequent reactions.[9][10]

Q3: I'm observing epimerization of my product. What are the likely causes?

Epimerization, the change in configuration at a stereocenter, is a significant concern, especially when dealing with the sensitive α-proton of amino acid derivatives.[11] Key culprits include:

  • Elevated Temperatures: Higher reaction or work-up temperatures can provide the energy needed to overcome the barrier to epimerization.

  • Strongly Basic or Acidic Conditions: Prolonged exposure to harsh pH conditions during the reaction or purification can lead to loss of stereochemical integrity.

  • Inappropriate Choice of Base or Coupling Reagents: For instance, in peptide couplings, some reagents are more prone to causing epimerization than others.[11]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing a systematic approach to troubleshooting.

Problem 1: Low Diastereoselectivity or Enantioselectivity

This is one of the most frequent challenges in asymmetric synthesis. The observation of a nearly 1:1 mixture of diastereomers or enantiomers indicates a failure in the stereochemical control of the reaction.

Potential Causes & Suggested Solutions

Potential Cause Scientific Rationale Suggested Solutions
Suboptimal Reaction Temperature Higher temperatures can lead to competing reaction pathways with lower activation energy barriers for the undesired diastereomer, thus eroding selectivity.[12]Perform a temperature screening study, starting at a low temperature (e.g., -78 °C) and gradually increasing it.
Incorrect Solvent Choice The solvent's polarity and coordinating ability can significantly influence the geometry of the transition state, which dictates the stereochemical outcome.[12]Screen a range of anhydrous solvents with varying polarities (e.g., THF, toluene, dichloromethane, diethyl ether). Non-polar solvents like toluene often favor higher selectivity.[12]
Inappropriate Base or Counterion The nature of the metal enolate (e.g., lithium, sodium, potassium) and the presence of coordinating ligands can dramatically affect the aggregation state and rigidity of the transition state.[13]Experiment with different bases (e.g., LDA, LiHMDS, NaHMDS, KHMDS). The choice of counterion can be critical for achieving high diastereoselectivity.
Presence of Water or Other Impurities Moisture can quench the enolate, deactivate catalysts, and interfere with the formation of a well-defined chiral environment.[12]Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents and high-purity reagents. Perform reactions under an inert atmosphere (e.g., Argon or Nitrogen).
Steric or Electronic Mismatch The chiral auxiliary or ligand may not be providing sufficient steric hindrance or electronic bias to effectively control the approach of the electrophile.Consider a different chiral auxiliary or ligand with varying steric bulk or electronic properties. For example, if using an Evans oxazolidinone, switching from a valine-derived to a phenylalanine-derived auxiliary can alter the stereochemical outcome.
Problem 2: Low Reaction Yield

While achieving high selectivity is paramount, a low yield of the desired product can render a synthetic route impractical.

Potential Causes & Suggested Solutions

Potential Cause Scientific Rationale Suggested Solutions
Incomplete Deprotonation/Enolate Formation If the base is not strong enough or if there are acidic impurities present, the glycine derivative will not be fully converted to its reactive enolate form.Use a stronger base or a slight excess of the base. Ensure the absence of any proton sources that could compete with the glycine derivative.
Poor Electrophile Reactivity The incoming electrophile may be too sterically hindered or not sufficiently reactive to undergo the desired transformation under the reaction conditions.Switch to a more reactive electrophile (e.g., an alkyl iodide instead of a bromide or chloride). Consider the use of a Lewis acid to activate the electrophile, but be mindful of its potential impact on stereoselectivity.
Side Reactions The enolate may be participating in undesired side reactions, such as self-condensation or reaction with the solvent.Monitor the reaction progress closely using TLC or LC-MS to identify the formation of byproducts.[12] Adjusting the reaction temperature or the rate of addition of the electrophile can sometimes minimize side reactions.
Product Instability The desired product may be unstable under the reaction or work-up conditions, leading to degradation.Perform a stability study on the purified product under the reaction and purification conditions. If instability is confirmed, consider modifying the work-up procedure (e.g., using a buffered quench) or protecting the sensitive functional groups.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation of a Chiral Glycine Imine using Phase-Transfer Catalysis

This protocol provides a starting point for the enantioselective alkylation of a glycine benzophenone imine, a common substrate in this type of reaction.

Materials:

  • Glycine tert-butyl ester benzophenone imine

  • Alkyl halide (e.g., benzyl bromide)

  • Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid-derived quaternary ammonium salt)

  • Anhydrous toluene

  • 50% aqueous potassium hydroxide solution

  • Anhydrous sodium sulfate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the glycine tert-butyl ester benzophenone imine (1.0 eq) and the chiral phase-transfer catalyst (0.01-0.05 eq).

  • Add anhydrous toluene to dissolve the solids.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C) in an appropriate cooling bath.

  • Add the 50% aqueous potassium hydroxide solution and stir the biphasic mixture vigorously for 15-30 minutes.

  • Slowly add the alkyl halide (1.1-1.5 eq) dropwise over a period of 10-20 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizing the Logic: Troubleshooting and Workflow Diagrams

Diagram 1: Troubleshooting Low Diastereoselectivity

Troubleshooting_Low_Selectivity start Low Diastereoselectivity Observed temp Optimize Temperature? start->temp solvent Screen Solvents? temp->solvent No Improvement success High Selectivity Achieved temp->success Improved base Change Base/Counterion? solvent->base No Improvement solvent->success Improved reagents Check Reagent Purity? base->reagents No Improvement base->success Improved auxiliary Consider New Chiral Auxiliary? reagents->auxiliary No Improvement reagents->success Improved auxiliary->success Improved

Caption: A decision tree for systematically troubleshooting low diastereoselectivity.

Diagram 2: General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral_Auxiliary_Workflow A Prochiral Substrate (e.g., Glycine Derivative) C Attach Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D E Cleave Auxiliary D->E F Enantiomerically Enriched Product E->F G Recovered Chiral Auxiliary E->G

Caption: The general workflow for employing a chiral auxiliary in asymmetric synthesis.

References

Technical Support Center: N-Substituted Glycinate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-substituted glycinate esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis, purification, and handling of this important class of compounds. The following troubleshooting guides and frequently asked questions are based on established chemical principles and field-proven insights to ensure the integrity and success of your experimental work.

Troubleshooting Guide: Common Side Reactions & Experimental Issues

This section addresses specific problems you may encounter during your work with N-substituted glycinate esters. Each issue is presented in a question-and-answer format, detailing the probable causes, underlying mechanisms, and actionable solutions with step-by-step protocols.

Issue 1: Low Yield of the Desired N-Substituted Glycinate Ester

Question: I am getting a low yield of my target N-substituted glycinate ester. What are the likely causes and how can I improve it?

Probable Causes & Solutions:

Low yields can stem from several factors, including incomplete reactions, competing side reactions, or product degradation. Below is a breakdown of common culprits and how to address them.

  • Incomplete N-Alkylation or N-Acylation: The nucleophilicity of the glycine ester's nitrogen can be hindered by steric effects of the ester group or the incoming substituent.

    • Solution: Optimize reaction conditions. For N-alkylation, consider using a more reactive alkyl halide (I > Br > Cl). For N-acylation, active esters like N-hydroxysuccinimide (NHS) esters are effective, but ensure the pH is optimal for the reaction (typically pH 7.5-8.5) to maintain the nucleophilicity of the amine.[1]

  • Competing Hydrolysis of the Ester: The ester functional group is susceptible to hydrolysis, especially under basic or acidic conditions, which are often required for N-substitution reactions.[2][3]

    • Solution: Employ anhydrous reaction conditions and use non-aqueous bases (e.g., triethylamine, diisopropylethylamine) where possible. If aqueous conditions are necessary, maintain a controlled pH and temperature to minimize hydrolysis.

  • Diketopiperazine (DKP) Formation: This is a significant side reaction, particularly with glycine esters, leading to the formation of a stable six-membered ring and loss of two molecules of your desired product.[4][5][6][7] This intramolecular cyclization is especially prevalent when the N-substituent is a protecting group that can be cleaved, or in subsequent reaction steps.

    • Solution:

      • Work at Low Temperatures: Keep the reaction temperature as low as feasible to slow down the rate of cyclization.

      • Use Bulky Protecting Groups: If a protecting group is necessary, choose a sterically hindering one to disfavor the conformation required for cyclization.

      • Immediate Subsequent Steps: If the N-substituted glycinate ester is an intermediate, proceed to the next reaction step as quickly as possible to avoid prolonged exposure to conditions that favor DKP formation.

Experimental Protocol: Minimizing Diketopiperazine Formation
  • Reaction Setup: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Temperature Control: Cool the reaction vessel to 0 °C in an ice bath before adding any reagents.

  • Reagent Addition: Add the base dropwise to a solution of the glycine ester and the electrophile to maintain a low instantaneous concentration of the deprotonated, highly reactive amine.

  • Monitoring: Closely monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Workup: Once the reaction is complete, quench it promptly with a mild acidic solution (e.g., saturated aqueous ammonium chloride) to neutralize the base and prevent further side reactions.

Issue 2: Presence of an Unexpected Impurity with a Mass Corresponding to a Dimer

Question: My mass spectrometry analysis shows a significant peak with a mass corresponding to a dimer of my N-substituted glycine. What is this impurity and how can I avoid it?

Probable Cause & Solution:

This impurity is likely a diketopiperazine (DKP) . As mentioned previously, N-substituted glycinate esters, and especially glycine esters themselves, are prone to intramolecular cyclization to form 2,5-diketopiperazines.[4][5][6][7]

DKP_Formation

Troubleshooting Steps:

  • Confirm the Structure: Use NMR spectroscopy (¹H and ¹³C) to confirm the symmetrical structure of the diketopiperazine.

  • Review Reaction Conditions: High temperatures, prolonged reaction times, and the presence of strong bases can accelerate DKP formation.

  • Purification: Diketopiperazines can often be separated from the desired monomeric product by column chromatography or recrystallization due to differences in polarity and solubility.

Issue 3: Racemization of a Chiral N-Substituted Glycinate Ester

Question: I started with an enantiomerically pure N-substituted glycinate ester, but my final product is a racemic mixture. What caused this?

Probable Cause & Solution:

The α-proton of glycine and its derivatives is acidic and can be abstracted under both basic and acidic conditions, leading to the formation of a planar enolate intermediate, which then reprotonates to give a racemic mixture.[8][9][10]

Racemization

Preventative Measures:

  • Mild Reaction Conditions: Use the mildest possible acidic or basic conditions. For base-catalyzed reactions, consider using weaker bases or sterically hindered non-nucleophilic bases.

  • Low Temperature: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed.

  • Avoid Prolonged Exposure: Minimize the reaction time and the exposure of the chiral center to racemizing conditions.

Table 1: Influence of Reaction Conditions on Racemization
ParameterConditionRisk of RacemizationRecommendation
Temperature HighHighOperate at or below room temperature if possible.
Base Strength Strong (e.g., NaOH, KOH)HighUse weaker bases (e.g., NaHCO₃, Et₃N).
Acid Strength Strong (e.g., conc. HCl)Moderate to HighUse milder acids (e.g., acetic acid) or shorter reaction times.
Reaction Time ProlongedHighMonitor the reaction closely and work up as soon as it is complete.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize N-substituted glycinate esters?

A1: The choice of method depends on the desired N-substituent.

  • Reductive Amination: This is a versatile method for preparing N-alkyl glycinate esters from a primary or secondary amine and a glyoxylate ester.[11][12][13][14] It offers good control and often high yields.

  • Nucleophilic Substitution: Reaction of a glycine ester with an alkyl halide or a sulfonate ester is a straightforward approach for N-alkylation.

  • N-Acylation: For N-acyl derivatives, coupling of the glycine ester with an activated carboxylic acid (e.g., acid chloride, active ester) is common.[15][16]

Q2: How can I purify my N-substituted glycinate ester from unreacted starting materials?

A2: Purification strategies depend on the properties of your product and the impurities.

  • Extraction: If your product has different solubility properties from the starting materials (e.g., one is water-soluble and the other is organic-soluble), a liquid-liquid extraction can be very effective.

  • Column Chromatography: This is a general and powerful method for separating compounds with different polarities.

  • Distillation or Recrystallization: If your product is a liquid or a crystalline solid, these techniques can be used for purification, especially on a larger scale.

Q3: Can I hydrolyze the ester of my N-substituted glycinate to the corresponding acid without affecting other functional groups?

A3: Yes, selective hydrolysis is possible.

  • Base-Catalyzed Hydrolysis (Saponification): This is a common method using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol mixture.[3][17][18] It is generally efficient but can cause racemization if the α-carbon is a stereocenter.

  • Acid-Catalyzed Hydrolysis: Using a dilute strong acid (e.g., HCl) in water can also effect hydrolysis.[2][19] This method may be preferable if your molecule contains base-labile functional groups.

Q4: I am seeing byproducts from over-alkylation. How can I prevent this?

A4: Over-alkylation, leading to di- or tri-substituted products, can be a problem when reacting a primary amine with an excess of an alkylating agent.

  • Control Stoichiometry: Use a controlled amount of the alkylating agent, or even a slight excess of the amine, to favor mono-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the chance of multiple alkylations on the same molecule.

References

Technical Support Center: Optimizing Catalytic Reactions of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate. This molecule is a valuable chiral building block, uniquely structured for intramolecular cyclization to form substituted piperazin-2-one derivatives—a scaffold of significant interest in medicinal chemistry.[1] The efficiency and stereochemical outcome of this transformation are critically dependent on the precise optimization of reaction conditions, particularly catalyst loading.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with this reaction. Our focus is on the catalytic intramolecular N-alkylation, a key transformation for this substrate.

Core Reaction: Intramolecular Cyclization

The primary catalytic reaction involving this compound is an intramolecular nucleophilic substitution (SN2) reaction, where the secondary amine displaces the chloride to form a six-membered piperazin-2-one ring. This process is typically facilitated by a base and may be accelerated by a catalyst.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the intramolecular cyclization.

Issue 1: Low or No Conversion to the Piperazin-2-one Product

Q1: My reaction shows a significant amount of unreacted starting material even after prolonged reaction times. What are the primary causes and how can I improve the yield?

A1: Low conversion is a common hurdle and can stem from several factors related to reaction kinetics and component activity.

  • Insufficient Basicity: The intramolecular SN2 reaction requires the deprotonation of the secondary amine to enhance its nucleophilicity, or at minimum, a base to scavenge the HCl generated. If the base is too weak, the concentration of the nucleophilic free amine will be too low for the reaction to proceed efficiently.

    • Troubleshooting Steps:

      • Switch to a Stronger Base: If you are using a mild inorganic base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). For amino acid derivatives, sterically hindered bases are often preferred to minimize side reactions.

      • Ensure Anhydrous Conditions: Strong bases like NaH are highly sensitive to moisture. Ensure your solvent is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Water will quench the base and inhibit the reaction.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Troubleshooting Steps: Polar aprotic solvents like Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are generally effective for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free.[2] If solubility of the starting material is an issue, consider a solvent screen.

  • Inadequate Temperature: Many cyclization reactions require thermal energy to overcome the activation barrier.

    • Troubleshooting Steps: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for product formation and potential decomposition.

Issue 2: Formation of Significant Side Products

Q2: My LC-MS analysis shows a major peak corresponding to a dimer of my starting material, alongside the desired cyclic product. How can I suppress this intermolecular side reaction?

A2: The formation of intermolecular N-alkylation products (dimers) is a classic competitive pathway, especially when the intramolecular cyclization is slow. This occurs when one molecule's amine attacks another molecule's alkyl chloride.

  • The High Dilution Principle: The key strategy to favor intramolecular reactions over intermolecular ones is to use high dilution. At very low concentrations, the probability of the reactive ends of the same molecule finding each other is much higher than the probability of two different molecules colliding.

    • Troubleshooting Steps:

      • Increase Solvent Volume: Run the reaction at a much lower concentration (e.g., 0.01 M to 0.05 M). This is the most effective way to promote cyclization.

      • Slow Addition: Instead of adding all the starting material at once, use a syringe pump to add a solution of the substrate to the reaction vessel containing the base and catalyst over several hours. This maintains a pseudo-low concentration of the unreacted substrate, minimizing dimerization.

  • Catalyst Choice: Certain catalytic systems can pre-organize the substrate in a conformation that favors cyclization.

    • Troubleshooting Steps: Consider screening catalysts known to facilitate N-alkylation. While not always necessary for this type of cyclization, a catalyst can sometimes accelerate the desired intramolecular pathway relative to the intermolecular one. Phase-transfer catalysts are particularly relevant here (see Issue 3).

Issue 3: Optimizing Catalyst Loading and Type

Q3: I want to accelerate my reaction using a catalyst. What type of catalyst should I use, and how do I determine the optimal loading?

A3: While this cyclization can often proceed with only a strong base, catalysis can improve rates and yields, especially under milder conditions. Two common catalytic strategies are applicable: Palladium-catalyzed N-alkylation and Phase-Transfer Catalysis (PTC).

  • Palladium Catalysis: Palladium complexes are highly effective for C-N bond formation.[3][4] For an intramolecular SN2 reaction, a Pd(0) catalyst could potentially operate via oxidative addition into the C-Cl bond followed by reductive elimination.

    • Typical Catalyst Loading: Start with a loading of 0.5-2 mol%. Increasing the loading may increase the reaction rate, but can also lead to higher costs and potentially more side reactions. Conversely, too little catalyst may result in a stalled reaction.[3]

    • Optimization Workflow:

      • Initial Screen: Test a standard catalyst system, such as Pd₂(dba)₃ with a ligand like Xantphos, at 1 mol% loading.

      • Loading Titration: If the reaction proceeds, vary the catalyst loading (e.g., 0.5%, 1%, 2%, 5%) to find the lowest effective amount that provides a good yield in a reasonable timeframe.

      • Monitor for Catalyst Decomposition: Palladium catalysts can sometimes form inactive palladium black. If this is observed, it may indicate the ligand is not robust enough or the temperature is too high.

  • Phase-Transfer Catalysis (PTC): PTC is exceptionally well-suited for reactions involving amino acid esters.[5][6] A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports an anionic species (like the deprotonated amine or the hydroxide from a solid base) into the organic phase where the reaction occurs. This avoids the need for harsh, anhydrous conditions.

    • Typical Catalyst Loading: PTC catalysts are generally used at 5-10 mol%.

    • Advantages: Allows the use of solid, inexpensive bases like solid KOH or K₂CO₃ with an organic solvent, simplifying the experimental setup. The conditions are often milder, which can help preserve stereochemical integrity.

Catalyst Loading Optimization Summary

Catalyst TypeStarting LoadOptimization RangeKey Considerations
Palladium (e.g., Pd₂(dba)₃) 1.0 mol %0.5 - 5.0 mol %Requires an appropriate ligand. Cost and potential for catalyst decomposition are factors.
Phase-Transfer (e.g., TBAB) 10 mol %5 - 20 mol %Excellent for biphasic systems. Milder conditions can protect sensitive functional groups.
Issue 4: Loss of Stereochemical Integrity

Q4: My product is showing partial or complete racemization at the alpha-carbon. How can I prevent this?

A4: The chiral center alpha to the tert-butyl ester is susceptible to racemization via enolization, especially under harsh basic or thermal conditions. The acidity of the α-proton is a known issue in glycine derivatives.

  • Underlying Cause: A strong base can deprotonate the α-carbon, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of the original (R)-configuration.

  • Mitigation Strategies:

    • Use Milder Bases: Employ the mildest base that can still effect the reaction. This might involve using K₂CO₃ at a slightly higher temperature instead of a stronger base like NaH at a lower temperature.

    • Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Choose a Bulky Base: A sterically hindered base (e.g., Lithium diisopropylamide, LDA, at low temperatures, although this is very strong) may have less access to the α-proton compared to the amine proton.

    • Utilize Phase-Transfer Catalysis: PTC often uses solid/liquid biphasic conditions which can be less harsh than homogeneous solutions with strong bases, thereby reducing the risk of racemization.[5]

  • Monitoring Racemization:

    • Chiral HPLC: The most reliable method is to use a chiral High-Performance Liquid Chromatography (HPLC) column to separate the (R) and (S) enantiomers of the product.

    • Derivatization: Alternatively, react a sample of the product with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), and analyze the resulting diastereomers on a standard reverse-phase HPLC column.[7] The ratio of the diastereomeric peaks will correspond to the enantiomeric excess of your product.

Experimental Protocols

Protocol 1: Intramolecular Cyclization via Phase-Transfer Catalysis

This protocol is recommended as a starting point due to its mild conditions and operational simplicity, which can help preserve stereochemical integrity.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagents: Add finely ground potassium carbonate (K₂CO₃, 3.0 eq) and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent: Add a suitable polar aprotic solvent, such as acetonitrile or THF, to achieve a concentration of approximately 0.05 M.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously to ensure good mixing between the solid and liquid phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.

Protocol 2: Catalyst Loading Optimization Screen

This protocol outlines a method for systematically optimizing catalyst loading.

  • Setup: Arrange a parallel reaction block or a series of identical reaction vials.

  • Stock Solutions: Prepare a stock solution of the substrate in the chosen solvent (e.g., THF). Prepare a separate stock solution of the catalyst system (e.g., Pd₂(dba)₃ and Xantphos).

  • Reaction Matrix: In separate vials, add the base (e.g., t-BuOK, 1.5 eq). Then, add the substrate stock solution to each vial. Finally, add varying amounts of the catalyst stock solution to achieve different loadings (e.g., 0.5, 1.0, 1.5, 2.0 mol%). Include a no-catalyst control.

  • Execution: Seal the vials, place them in the reaction block, and heat to the desired temperature (e.g., 80 °C).

  • Analysis: After a set time (e.g., 12 hours), take an aliquot from each reaction, quench it, and analyze by LC-MS to determine the conversion percentage and the ratio of product to side products.

  • Evaluation: Plot the conversion vs. catalyst loading to identify the point of diminishing returns, where increasing the catalyst amount no longer significantly improves the reaction rate or yield.

Visualizations & Workflows

Logical Troubleshooting Flowchart

This diagram outlines a decision-making process for addressing common issues during the optimization of the intramolecular cyclization reaction.

TroubleshootingWorkflow start Reaction Start: Intramolecular Cyclization check_conversion Monitor Reaction (TLC/LC-MS) Is Conversion >90%? start->check_conversion low_conversion Issue: Low Conversion check_conversion->low_conversion No good_conversion Conversion is Good check_conversion->good_conversion Yes check_base Is Base Strong Enough? (e.g., K2CO3 vs NaH) low_conversion->check_base increase_base Action: Use Stronger Base (e.g., t-BuOK, NaH) Ensure Anhydrous Conditions check_base->increase_base No check_temp Is Temperature Adequate? check_base->check_temp Yes increase_base->check_temp increase_temp Action: Increase Temperature (e.g., to 60-80 °C) check_temp->increase_temp No check_solvent Action: Screen Solvents (DMF, THF, MeCN) check_temp->check_solvent Yes increase_temp->check_solvent check_solvent->start Re-run check_side_products Are Intermolecular Side Products Present? good_conversion->check_side_products side_products Issue: Dimer Formation check_side_products->side_products Yes no_side_products Reaction is Clean check_side_products->no_side_products No high_dilution Action: Use High Dilution (Concentration < 0.05 M) side_products->high_dilution Re-run slow_addition Action: Use Syringe Pump for Slow Addition high_dilution->slow_addition Re-run slow_addition->start Re-run check_racemization Check Enantiomeric Excess (Chiral HPLC) no_side_products->check_racemization racemization Issue: Racemization check_racemization->racemization Yes success Success: Optimized Protocol check_racemization->success No milder_cond Action: Use Milder Base & Lower Temperature racemization->milder_cond Re-run use_ptc Action: Switch to Phase-Transfer Catalysis milder_cond->use_ptc Re-run use_ptc->start Re-run

Caption: Troubleshooting workflow for intramolecular cyclization.

Catalyst Loading Optimization Logic

This diagram illustrates the relationship between catalyst loading and key reaction outcomes, guiding the optimization process.

CatalystOptimization cluster_cause Catalyst Loading cluster_effect Observed Effect low_load Too Low (<0.5 mol%) opt_load Optimal (e.g., 0.5-2.0 mol%) slow_rate Slow / Incomplete Reaction low_load->slow_rate high_load Too High (>5 mol%) balanced Efficient Rate & High Selectivity opt_load->balanced side_reactions Increased Side Reactions Catalyst Aggregation Higher Cost high_load->side_reactions

Caption: Balancing catalyst loading for optimal reaction performance.

References

Technical Support Center: Stereochemical Integrity of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate. This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to maintaining the stereochemical purity of this chiral building block during experimental procedures. Below, you will find troubleshooting guidance and frequently asked questions to help you prevent racemization and ensure the integrity of your (R)-enantiomer.

I. Understanding the Risk: The Chemistry of Racemization

The primary challenge in handling this compound is the potential for racemization at the α-carbon of the glycine backbone. This loss of stereochemical purity can have profound implications for the biological activity and safety profile of downstream compounds.

The principal mechanism of racemization for this class of compounds is through the formation of a planar enolate intermediate under basic conditions. The α-proton on the carbon adjacent to the ester carbonyl is acidic and can be abstracted by a base. The resulting enolate is planar and achiral. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of both (R) and (S) enantiomers.

Several factors can influence the rate of this undesirable side reaction, including the choice of base, solvent, temperature, and reaction time. This guide will provide detailed strategies to mitigate these risks.

II. Troubleshooting Guide: Preventing Racemization in Your Experiments

This section addresses common experimental pitfalls that can lead to racemization and provides actionable solutions.

Question 1: I suspect I'm getting racemization during a reaction involving a base. How can I minimize this?

Answer:

The choice of base is critical in preventing racemization. Strong, non-nucleophilic bases with significant steric hindrance are generally preferred as they are less likely to promote enolization.

  • Expert Insight: The basicity and steric bulk of an organic base significantly influence racemization rates.[1] While a base is often necessary for reactions, its primary role should be to deprotonate the intended site without abstracting the α-proton of your glycine derivative.

  • Recommended Actions:

    • Base Selection: Opt for sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine over less hindered bases like triethylamine (TEA).[1] TEA's smaller size and strong basicity can lead to a faster rate of racemization.[1]

    • Stoichiometry: Use the minimum effective amount of base required for your reaction. An excess of base will increase the likelihood of α-proton abstraction.

    • Addition Method: Add the base slowly and at a low temperature to control the reaction rate and minimize side reactions.

Question 2: Could my choice of solvent be contributing to the loss of stereochemical purity?

Answer:

Yes, the solvent plays a crucial role in the rate of racemization. Polar aprotic solvents can accelerate racemization by stabilizing the enolate intermediate.

  • Expert Insight: The polarity of the solvent can significantly impact the stability of the transition state leading to enolization.[2] Solvents that can effectively solvate the enolate anion will lower the activation energy for its formation, thus increasing the rate of racemization.

  • Recommended Actions:

    • Solvent Choice: Whenever possible, use nonpolar or weakly polar aprotic solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF).[2][3]

    • Avoid Polar Aprotic Solvents: Be cautious when using highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), as they can promote enolate formation. If their use is unavoidable due to solubility constraints, adhere strictly to low temperature protocols.

Question 3: I'm running my reaction at an elevated temperature. Is this a risk for racemization?

Answer:

Elevated temperatures significantly increase the rate of most chemical reactions, including the side reactions that lead to racemization.

  • Expert Insight: Temperature is a critical parameter to control. Higher temperatures provide the necessary activation energy for undesired pathways like enolization to occur more readily.[4][5]

  • Recommended Actions:

    • Low-Temperature Reactions: Conduct your experiments at the lowest temperature at which the desired reaction proceeds at a reasonable rate. For base-mediated reactions, this often means cooling the reaction mixture to 0°C or even -78°C.

    • Consistent Temperature Control: Maintain a stable and consistent low temperature throughout the entire reaction, especially during the addition of reagents.

Question 4: How can I be sure that my final product is enantiomerically pure?

Answer:

Analytical validation is crucial to confirm the stereochemical integrity of your compound.

  • Recommended Actions:

    • Chiral HPLC: The most reliable method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC). Develop a validated chiral HPLC method to separate and quantify the (R) and (S) enantiomers.

    • Optical Rotation: While less precise than chiral HPLC, measuring the specific rotation of your product can provide a quick indication of its enantiomeric purity if a literature value for the pure enantiomer is available.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism is base-catalyzed enolization.[6] The α-proton on the carbon atom between the nitrogen and the carbonyl group is acidic. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to the formation of both the (R) and (S) enantiomers, resulting in a racemic mixture.[7][8]

Q2: Are there any structural features of this specific molecule that make it more or less susceptible to racemization?

A2: The glycine backbone, lacking a substituent on the α-carbon, makes it inherently more susceptible to racemization compared to other amino acid derivatives with bulkier side chains. The electron-withdrawing effect of the adjacent nitrogen and carbonyl group increases the acidity of the α-proton. However, the bulky tert-butyl ester group and the N-benzyl and N-(2-chloropropyl) substituents may offer some steric hindrance, which could slightly mitigate the rate of racemization compared to simpler glycine esters.[9] The tert-butyl ester itself is generally stable under a variety of conditions.[10][11]

Q3: What are the ideal storage conditions to prevent racemization over time?

A3: To ensure long-term stability and prevent degradation or racemization, store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably at -20°C. Avoid exposure to moisture and basic conditions.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for a Base-Mediated Reaction with Minimized Racemization
  • To a solution of this compound in anhydrous dichloromethane (DCM) under an inert atmosphere, cool the reaction vessel to 0°C in an ice bath.

  • Slowly add the required substrate to the cooled solution.

  • In a separate flask, prepare a solution of N,N-diisopropylethylamine (DIPEA) (1.1 equivalents) in anhydrous DCM.

  • Add the DIPEA solution dropwise to the reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a pre-cooled saturated aqueous solution of ammonium chloride.

  • Proceed with the standard aqueous work-up and purification.

  • Analyze the enantiomeric purity of the final product using a validated chiral HPLC method.

Table 1: Influence of Experimental Conditions on Racemization
ParameterCondition Prone to RacemizationRecommended Condition for StereopreservationRationale
Base Triethylamine (TEA), Sodium HydroxideN,N-diisopropylethylamine (DIPEA), 2,4,6-CollidineSteric hindrance minimizes α-proton abstraction.[1]
Solvent Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF)Less polar solvents disfavor the formation of the polar enolate intermediate.[2]
Temperature Room Temperature or Elevated0°C to -78°CLower temperatures reduce the rate of the enolization side reaction.[4][5]
Reaction Time ProlongedAs short as possibleMinimizes the exposure of the chiral center to conditions that promote racemization.

V. Visualizing the Mechanism

The following diagram illustrates the base-catalyzed racemization pathway.

racemization_mechanism cluster_0 Chiral Starting Material cluster_1 Planar Intermediate cluster_2 Racemic Mixture R_enantiomer This compound enolate Achiral Enolate (Planar) R_enantiomer->enolate + Base - H⁺ S_enantiomer (S)-enantiomer enolate->S_enantiomer + H⁺ (from top face) R_enantiomer_regen (R)-enantiomer enolate->R_enantiomer_regen + H⁺ (from bottom face)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

VI. References

  • CHEM 330 Topics Discussed on Oct 2 Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. (n.d.). Retrieved from --INVALID-LINK--

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

  • Steinberg, D. A., & Bada, J. L. (1980). Racemization of Amino Acids in Dipeptides Shows COOH > NH2 for Non-Sterically Hindered Residues. Science, 207(4432), 765–767.

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). Organic Process Research & Development, 29(2), 545-554.

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024). Bar-Ilan University.

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). ACS Publications. Retrieved from --INVALID-LINK--

  • Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2025). Organic Process Research & Development.

  • 7.4 Racemization Assays. (n.d.). Retrieved from --INVALID-LINK--

  • General mechanism of base‐catalysed racemisation. (n.d.). ResearchGate.

  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024). ResearchGate.

  • 6 Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University.

  • Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (2021). ChemSusChem, 14(11), 2303–2307.

  • Base catalyzed racemization of amino acid derivatives. (n.d.). ResearchGate.

  • Solvent effects on keto-enol equilibria: tests of quantitative models. (1985). The Journal of Organic Chemistry.

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023). Synlett.

  • Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. (1961). Journal of the American Chemical Society.

  • Photocatalyzed Epimerization of Quaternary Stereocenters. (2025). Journal of the American Chemical Society.

  • An Experimental Investigation of the Evolution of Chirality in a Potential Dynamic Peptide System: N-Terminal Epimerization and Degradation into Diketopiperazine. (n.d.). ResearchGate.

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (2022). Angewandte Chemie International Edition, 61(16), e202116631.

  • Alkylation of enolate anions formation of enol ethers. (1970). Recueil des Travaux Chimiques des Pays-Bas.

  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2004). CHIMIA International Journal for Chemistry.

  • t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. (1960). Journal of the American Chemical Society.

  • 5.10: Chirality at Nitrogen, Phosphorus, and Sulfur. (2024). Chemistry LibreTexts.

  • tert-Butyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Reactions of Enols and Enolates. (n.d.). Química Organica.org. Retrieved from --INVALID-LINK--

  • Racemization. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Examination of the Potential for Adaptive Chirality of the Nitrogen Chiral Center in Aza-Aspartame. (2020). Molecules, 25(19), 4485.

  • This compound. (n.d.). Cambridge Bioscience.

  • Metabolically Stable tert-Butyl Replacement. (2014). ACS Medicinal Chemistry Letters, 5(10), 1123–1127.

  • Steric effect on the self-assembly behaviours of amino acid derivatives. (2025). ResearchGate.

  • Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. (2025). ChemRxiv.

  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. (1964). The Journal of Organic Chemistry.

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube. Retrieved from --INVALID-LINK--

  • What's a Racemic Mixture? (2012). Master Organic Chemistry.

  • This compound. (n.d.). MedchemExpress.com.

  • Racemization of optically active compounds having a chlorine substituted chiral carbon atom. (1987). Google Patents.

  • Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate. (2013). Google Patents.

  • 19.11: Racemization. (2021). Chemistry LibreTexts.

  • Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. (1983). The Journal of Organic Chemistry.

  • This compound. (n.d.). MedchemExpress.com.

  • α-C–H functionalization of glycine derivatives under mechanochemical accelerated aging en route the synthesis of 1,4-dihydropyridines and α-substituted glycine esters. (2022). Green Chemistry.

  • Synthesis and stereochemical assignments of diastereomeric Ni(II) complexes of glycine Schiff base with (R)-2-(N-{2-[N-alkyl-N-(1-phenylethyl)amino]acetyl}amino)benzophenone; a case of configurationally stable stereogenic nitrogen. (2007). Tetrahedron: Asymmetry.

  • N-benzylglycine. (n.d.). PubChem.

  • Low yield in N-Benzyl-N-Cbz-glycine synthesis and how to improve it. (n.d.). Benchchem.

  • Visible-Light-Driven α-C(sp3)–H Bond Functionalization of Glycine Derivatives. (2023). Molecules, 28(13), 5088.

  • N-Benzylglycine ethyl ester, 97% 25 g. (n.d.). Thermo Fisher Scientific.

  • N-Benzylglycine ethyl ester. (n.d.). PubChem.

References

Flash chromatography conditions for purifying tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the flash chromatography of this compound. As Senior Application Scientists, we've structured this guide to address common challenges and provide scientifically-grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key structural features of my compound, and how do they influence the choice of a purification strategy?

A1: Understanding the molecular structure of this compound is the first step to developing a successful purification method. The key features are:

  • Tertiary Amine: The nitrogen atom is trisubstituted, making it a tertiary amine. Tertiary amines can interact strongly with the acidic silanol groups on the surface of silica gel, which can lead to significant peak tailing.[1]

  • tert-Butyl Ester: This bulky, non-polar group reduces the overall polarity of the molecule.

  • Benzyl Group: This aromatic group provides a chromophore, which is essential for UV detection during chromatography.

  • Chloropropyl Group: The presence of a chlorine atom slightly increases the polarity of this alkyl chain.

Given these features, the compound is of moderate polarity. Normal-phase flash chromatography on silica gel is a suitable starting point.

Q2: I'm setting up my flash chromatography for the first time for this compound. What is a good starting point for the mobile phase?

A2: For a compound of moderate polarity, a common and effective mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2][3] A systematic approach to finding the optimal solvent system is crucial.

Recommended Workflow for Method Development:

  • Thin-Layer Chromatography (TLC) Analysis: Before committing to a column, use TLC to screen for an appropriate solvent system. The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) of approximately 0.2 to 0.3.[4]

  • Initial Solvent Screening:

    • Start with a relatively non-polar mixture, such as 10% ethyl acetate in hexanes.

    • Gradually increase the polarity. Test 20%, 30%, and 40% ethyl acetate in hexanes.

    • Spot your crude reaction mixture on the TLC plate and develop it in each of these solvent systems.

  • Addressing Peak Tailing: If you observe significant tailing on the TLC plate (a comet-like streak instead of a round spot), this is likely due to the tertiary amine interacting with the acidic silica gel. To counteract this, add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase. A concentration of 0.1-1% TEA is typically sufficient.[1]

Table 1: Suggested Starting Solvent Systems for TLC Analysis

Solvent System (v/v)ModifierExpected Rf RangeNotes
80:20 Hexanes/Ethyl AcetateNone0.1 - 0.4A good initial system to assess polarity.
70:30 Hexanes/Ethyl AcetateNone0.2 - 0.5If the Rf is too low in the 80:20 system.
80:20:0.1 Hexanes/EtOAc/TEA0.1% TEA0.1 - 0.4Use if significant tailing is observed.
70:30:0.1 Hexanes/EtOAc/TEA0.1% TEA0.2 - 0.5A good starting point for the column if tailing persists.
Q3: My compound appears to be degrading on the column. How can I confirm this and what can I do to prevent it?

A3: Compound degradation on silica gel can be a significant issue, especially for sensitive molecules.[5] Chlorinated compounds can also be susceptible to degradation.[6]

Troubleshooting Protocol for Compound Stability:

  • 2D TLC Analysis: To confirm if your compound is unstable on silica, you can perform a 2D TLC.

    • Spot your purified compound on a TLC plate.

    • Run the TLC in a suitable solvent system.

    • Rotate the plate 90 degrees and run it again in the same solvent system.

    • If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.

  • Deactivating the Silica Gel: If you confirm that your compound is degrading, you may need to use deactivated silica gel. You can achieve this by:

    • Adding 1-3% triethylamine to your solvent system to neutralize the acidic sites on the silica gel.[2]

    • Using a different stationary phase, such as alumina or florisil, may be a viable alternative for particularly sensitive compounds.[5]

dot

Workflow: Diagnosing and Mitigating On-Column Degradation cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies spot_tlc Spot compound on TLC plate run_1d Develop in 1st dimension spot_tlc->run_1d rotate Rotate plate 90° run_1d->rotate run_2d Develop in 2nd dimension rotate->run_2d visualize Visualize spots run_2d->visualize interpret Interpret results visualize->interpret single_spot Single spot on diagonal? (Compound is stable) interpret->single_spot Yes multiple_spots Spots off the diagonal? (Degradation suspected) interpret->multiple_spots No add_tea Add 0.1-1% Triethylamine to mobile phase multiple_spots->add_tea alt_stationary_phase Consider alternative stationary phases (e.g., Alumina) multiple_spots->alt_stationary_phase

Caption: 2D TLC workflow for assessing compound stability on silica gel.

Q4: I have poor solubility of my crude sample in the mobile phase. How should I load it onto the column?

A4: Proper sample loading is critical for a good separation. If your sample is not very soluble in the starting mobile phase (e.g., 10% ethyl acetate in hexanes), you have a couple of options.[7]

Sample Loading Techniques:

  • Liquid Loading in a Stronger Solvent:

    • Dissolve your sample in the minimum amount of a stronger solvent, such as dichloromethane (DCM).[7]

    • Be cautious, as using too much of a strong solvent can negatively impact the separation.

  • Dry Loading: This is often the preferred method for samples with poor solubility.

    • Dissolve your crude product in a suitable solvent (e.g., DCM, ethyl acetate).

    • Add a small amount of silica gel to this solution.

    • Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully load this powder onto the top of your packed column.

dot

Decision Tree for Sample Loading start Crude Sample check_solubility Is sample soluble in starting mobile phase? start->check_solubility liquid_load_mobile_phase Liquid load in mobile phase check_solubility->liquid_load_mobile_phase Yes check_strong_solvent Is sample soluble in minimal stronger solvent (e.g., DCM)? check_solubility->check_strong_solvent No liquid_load_strong_solvent Liquid load in minimal stronger solvent check_strong_solvent->liquid_load_strong_solvent Yes dry_load Dry load onto silica gel check_strong_solvent->dry_load No

Caption: Choosing the appropriate sample loading technique.

References

Methods for removing impurities from crude tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of crude tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate. This resource is designed for researchers, chemists, and drug development professionals to address common and complex purification challenges encountered during and after synthesis. This guide provides troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

A1: Impurities typically arise from starting materials, side-reactions, or degradation. Based on the likely synthesis pathways, which involve the N-alkylation of a glycine derivative, common impurities include:

  • Unreacted Starting Materials: Such as tert-butyl (R)-N-benzylglycinate or 1,2-dichloropropane.

  • Over-alkylation Products: Di-alkylation of the secondary amine can sometimes occur, though it is often sterically hindered.

  • Reagents and Solvents: Residual base (e.g., triethylamine) or solvents used in the reaction.

  • Byproducts from Starting Material Synthesis: Impurities from the synthesis of the N-benzyl glycinate starting material can carry through. For instance, impurities in benzyl chloride used for N-benzylation, such as benzaldehyde or benzyl alcohol, can lead to corresponding downstream impurities.[1]

  • Hydrolysis Products: The tert-butyl ester is sensitive to strong acids and can hydrolyze back to the corresponding carboxylic acid, particularly during acidic workup conditions.

Q2: What is the quickest way to assess the purity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for initial purity assessment. Use a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, to separate the main product from impurities. Visualizing the plate under UV light and/or staining with potassium permanganate can reveal the presence of multiple components. For a more quantitative assessment, a quick NMR spectrum can help identify and roughly quantify major impurities by comparing signal integrations.[2]

Q3: My product is a light yellow to yellow liquid or oil. Is this normal, and can I use it directly?

A3: According to supplier data sheets, the compound is typically a light yellow to yellow liquid.[3] However, the color can also indicate the presence of impurities. Whether it can be used directly depends entirely on the requirements of your next step. For many applications, especially in drug development, a purity of >98% is necessary, which almost always requires a dedicated purification step.[2]

Q4: When should I choose flash chromatography over a liquid-liquid extraction or recrystallization?

A4: The choice of purification method depends on the nature of the impurities.

  • Liquid-Liquid Extraction: This is effective for removing highly polar or ionic impurities (like salts or residual base) from your less polar product. An acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., sodium bicarbonate solution) can remove acidic impurities.

  • Recrystallization: This method is ideal if your compound is a solid at room temperature or can be induced to crystallize and if the impurities have different solubility profiles. However, since this product is often a liquid or low-melting solid, recrystallization may be challenging.[3][4]

  • Flash Column Chromatography: This is the most versatile and generally most effective method for separating compounds with similar polarities.[4][5] If TLC analysis shows impurities with Rf values close to your product, flash chromatography is the recommended method.[4][5]

Purification Troubleshooting & Protocols

This section provides a logical workflow and detailed protocols to address specific purification challenges.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification method based on initial analysis of the crude product.

PurificationWorkflow start Start: Crude Product Analysis (TLC, ¹H NMR) check_impurities Identify Impurity Type start->check_impurities extraction Perform Liquid-Liquid Extraction (Acidic/Basic Washes) check_impurities->extraction  Impurities are highly polar (salts, baseline on TLC) chromatography Perform Flash Column Chromatography check_impurities->chromatography Impurities have similar polarity (spots close to product on TLC) check_purity1 Re-analyze Purity (TLC) extraction->check_purity1 check_purity1->chromatography Purity is insufficient end_pure Product is Pure (>98%) check_purity1->end_pure Purity is sufficient check_purity2 Re-analyze Purity (TLC, HPLC, NMR) chromatography->check_purity2 check_purity2->end_pure Purity is sufficient end_impure Further Purification Needed or Characterize Impurities check_purity2->end_impure Purity is insufficient

Caption: Decision tree for selecting a purification method.

Problem 1: Crude product contains significant amounts of triethylamine or other basic impurities.

Cause: Excess base used during the N-alkylation step is a common impurity. It can interfere with subsequent reactions and complicate NMR analysis.

Solution: Perform an acidic wash using liquid-liquid extraction.

Protocol 1: Acidic Wash Extraction
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 5-10 mL of solvent per gram of crude material.

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution).

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. The triethylamine hydrochloride salt will be in this aqueous layer.

  • Neutralization Wash: Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product.

  • Verification: Analyze a small sample by TLC to confirm the removal of baseline impurities.

Problem 2: TLC analysis shows multiple spots with Rf values close to the product.

Cause: These are likely organic byproducts or unreacted starting materials with polarities similar to the desired compound. Simple extraction will not be sufficient for separation.

Solution: Utilize flash column chromatography on silica gel. This technique is highly effective for separating N-benzylated amino esters and related derivatives.[4][5]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: First, determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system should give your product an Rf value of approximately 0.25-0.35.

    • Expert Tip: For N-containing compounds, adding a small amount of triethylamine (~0.5-1%) to the eluent can prevent "tailing" of the spots on the silica gel by neutralizing acidic sites.[5]

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (wet packing is generally preferred). Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply pressure (using a flask bulb or regulated air/nitrogen). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions being collected by TLC. Spot every few tubes on a TLC plate to identify which fractions contain the pure product.

  • Combine and Concentrate: Combine the fractions that contain only the pure product. Remove the solvent under reduced pressure to obtain the purified liquid.

Data Summary: Comparison of Purification Methods
MethodBest For RemovingProsCons
Liquid-Liquid Extraction Salts, acids, bases, highly polar impuritiesFast, inexpensive, good for initial cleanupIneffective for impurities with similar polarity to the product
Flash Chromatography Byproducts, starting materials, impurities of similar polarity[4][5]High resolution, versatile, widely applicableSlower, requires more solvent, potential for product loss on the column
Recrystallization Impurities with different solubility profilesCan yield very high purity, scalableNot suitable for oils or low-melting point solids[3][4]

References

Validation & Comparative

A Comparative Guide to the Analytical Standards of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Analytical Standards for a Key Chiral Intermediate

In the synthesis of complex pharmaceutical molecules, the purity and characterization of each intermediate are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate is a chiral building block of significant interest, likely serving as a key intermediate in the asymmetric synthesis of pharmaceuticals such as Levetiracetam, an anti-epileptic drug.[1] The stereochemistry at the α-carbon is crucial for the pharmacological activity of the final product, making the analytical control of this intermediate a critical aspect of drug development.

This guide provides a comprehensive comparison of analytical techniques for the characterization and quality control of this compound. We will delve into the nuances of various analytical methodologies, offering insights into their application for purity determination, chiral integrity assessment, and impurity profiling.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific information required. For a chiral intermediate like this compound, a multi-faceted approach is often necessary.

Analytical Technique Primary Application Strengths Limitations Typical Purity Specification
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of known impurities.High resolution, quantitative accuracy, and robustness.May not separate enantiomers without a chiral stationary phase.>95%[2][3][4]
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Determination of enantiomeric purity.Direct separation of enantiomers, providing accurate measurement of chiral excess.Requires specialized and often more expensive chiral columns.Enantiomeric Excess (e.e.) >99%
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation of identity.Provides detailed structural information, enabling unambiguous identification.Lower sensitivity compared to other techniques; may not be suitable for trace impurity detection.Conforms to structure
Mass Spectrometry (MS) Molecular weight confirmation and identification of impurities.High sensitivity and specificity, capable of identifying unknown impurities by mass.Isomeric and isobaric compounds may not be distinguishable without fragmentation analysis.Conforms to expected molecular weight
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of impurities in a single run.Combines the separation power of HPLC with the identification capabilities of MS.Complex instrumentation and data analysis.N/A

Experimental Protocols

Chiral HPLC for Enantiomeric Purity Determination

Rationale: The primary concern for this intermediate is its stereochemical integrity. A chiral HPLC method is essential to separate and quantify the desired (R)-enantiomer from its unwanted (S)-enantiomer. Polysaccharide-based chiral stationary phases are often effective for the separation of amino acid derivatives.[1]

Workflow for Chiral HPLC Analysis:

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter B->C D Inject into HPLC C->D E Separate on Chiral Column D->E F Detect at 210 nm E->F G Integrate Peaks F->G H Calculate Enantiomeric Excess G->H

Caption: Workflow for Chiral HPLC Analysis.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (90:10 v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based chiral column).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the chromatograph. The (R)-enantiomer is expected to have a different retention time than the (S)-enantiomer.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

¹H NMR for Structural Confirmation

Rationale: ¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized intermediate. The chemical shifts, splitting patterns, and integration of the proton signals provide a fingerprint of the molecule.

Workflow for ¹H NMR Analysis:

NMR Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Spectral Interpretation A Weigh Sample (5-10 mg) B Dissolve in CDCl₃ A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D E Process Data (FT, Phasing) D->E F Assign Peaks E->F G Confirm Structure F->G

Caption: Workflow for ¹H NMR Analysis.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation:

    • Expected Chemical Shifts (δ, ppm):

      • ~7.2-7.4: Aromatic protons of the benzyl group (5H, multiplet).

      • ~4.1-4.3: Methylene protons of the benzyl group (2H, singlet or AB quartet).

      • ~3.5-3.8: Methylene protons of the glycinate backbone (2H, complex multiplet).

      • ~3.9-4.2: Methine proton of the 2-chloropropyl group (1H, multiplet).

      • ~1.4-1.6: Methyl protons of the 2-chloropropyl group (3H, doublet).

      • ~2.8-3.2: Methylene protons of the 2-chloropropyl group (2H, multiplet).

      • ~1.4: tert-Butyl protons (9H, singlet).

Potential Impurities and Their Analysis

The manufacturing process of this compound can introduce several impurities. A robust analytical strategy should be in place to detect and quantify these.

Potential Impurity Origin Recommended Analytical Technique
(S)-enantiomer Incomplete stereoselectivity in the synthesis.Chiral HPLC
tert-Butyl N-benzylglycinate Unreacted starting material.HPLC, LC-MS
1,2-dichloropropane Impurity in the chlorinating agent or side reaction.GC-MS (for volatile impurities)
Di-tert-butyl iminodiacetate Dimerization side reaction.HPLC, LC-MS
Hydrolysis products (e.g., N-benzyl-N-(2-chloropropyl)glycine) Degradation of the tert-butyl ester.HPLC, LC-MS

Analytical Workflow for Impurity Profiling:

Impurity Profiling Workflow A Sample of this compound B HPLC Analysis (Purity) A->B C Chiral HPLC (Enantiomeric Purity) A->C D LC-MS Analysis (Impurity Identification) A->D E GC-MS Analysis (Residual Solvents/Volatiles) A->E F Characterized Analytical Standard B->F C->F D->F E->F

Caption: Comprehensive Analytical Workflow for Impurity Profiling.

Conclusion

The analytical characterization of this compound is a multi-step process that requires the application of various orthogonal analytical techniques. A combination of chiral HPLC for enantiomeric purity, standard HPLC for overall purity, NMR for structural confirmation, and mass spectrometry for impurity identification is essential for establishing a robust analytical standard. The methodologies and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to ensure the quality and consistency of this critical chiral intermediate, ultimately contributing to the development of safe and effective pharmaceuticals.

References

Spectroscopic characterization of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of chiral intermediates is paramount. Tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate stands as a key chiral building block, whose purity and structural integrity directly influence the stereochemistry and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of its spectroscopic characteristics against a simpler, yet structurally related derivative, N-benzylglycine tert-butyl ester.

This comparison serves a critical purpose: to isolate and identify the unique spectroscopic signatures imparted by the chiral N-(2-chloropropyl) substituent. By understanding these key differences, researchers can rapidly verify the success of alkylation reactions, identify potential impurities, and ensure the quality of their intermediates. The experimental data presented herein is a composite of established spectroscopic principles and data from analogous compounds, providing a robust framework for analysis.

Core Methodologies: The "Why" Behind the "How"

The choice of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is deliberate. Each provides a unique and complementary piece of the structural puzzle.

  • NMR (¹H and ¹³C): Provides the most detailed map of the molecule's carbon-hydrogen framework. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for its ability to dissolve a wide range of organic compounds without introducing interfering proton signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) to provide a universal reference point for chemical shifts.

  • IR Spectroscopy: This technique is exceptionally sensitive to the presence of specific functional groups. We use it to confirm the integrity of the ester carbonyl group (C=O) and to observe vibrations associated with the C-Cl and C-N bonds.

  • Mass Spectrometry (MS): This method provides the molecular weight of the compound and offers crucial structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is chosen as the ionization method. It is a "soft" ionization technique that typically leaves the molecular ion intact ([M+H]⁺), which is essential for confirming the molecular weight.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Apply a small drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Background Collection: Record a background spectrum of the clean plates.

  • Sample Analysis: Acquire the sample spectrum over a range of 4000-600 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a 50:50 mixture of methanol and water.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Use a positive ion mode ([M+H]⁺) with a capillary voltage of approximately 3.5-4.5 kV.

  • Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Fragmentation Analysis (MS/MS): Select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID) to observe characteristic fragment ions.

Visualizing the Structures and Workflow

The following diagrams illustrate the molecular structures of the compounds under investigation and the general analytical workflow.

Caption: Molecular structures of the target and comparative compounds.

workflow Sample Analyte Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS ESI-MS Sample->MS Data Spectroscopic Data (δ, cm⁻¹, m/z) NMR->Data IR->Data MS->Data Analysis Comparative Analysis & Structural Elucidation Data->Analysis

Caption: General workflow for spectroscopic characterization.

Results: A Comparative Spectroscopic Analysis

The addition of the N-(2-chloropropyl) group creates distinct and diagnostic changes across all spectroscopic methods.

¹H NMR: Unambiguous Signature of Alkylation

The most striking difference in the proton NMR spectra is the appearance of signals corresponding to the 2-chloropropyl group in the target compound.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Assignment Target Compound: this compound Comparative Compound: N-benzylglycine tert-butyl ester Key Difference & Rationale
Aromatic-H (C₆H₅) ~7.30-7.40 ppm (m, 5H) ~7.30-7.40 ppm (m, 5H) No significant change. The electronic environment of the benzyl ring is largely unaffected.
Benzyl-CH₂ ~3.85 ppm (s, 2H) ~3.80 ppm (s, 2H) Minor downfield shift due to the increased steric bulk and slight electronic effect of the tertiary amine.
Glycinate-CH₂ ~3.30 ppm (s, 2H) ~3.40 ppm (s, 2H) Upfield shift. In the comparative compound, this CH₂ is next to a secondary amine. In the target compound, it's part of a more crowded tertiary amine.
tert-Butyl-H ~1.45 ppm (s, 9H) ~1.48 ppm (s, 9H) Negligible change, as this group is distant from the site of modification.
N-CH (Chloropropyl) ~4.10 ppm (septet, 1H) Absent Diagnostic Signal. This proton is deshielded by the adjacent chlorine and nitrogen atoms. It is split into a septet by the six neighboring protons (CH₂ and CH₃).[1][2]
N-CH₂ (Chloropropyl) ~2.80-2.95 ppm (m, 2H) Absent Diagnostic Signal. These diastereotopic protons are adjacent to the chiral center and the nitrogen, resulting in a complex multiplet.
CH₃ (Chloropropyl) ~1.40 ppm (d, 3H) Absent Diagnostic Signal. This methyl group is split into a doublet by the single adjacent methine (CH) proton.

| N-H | Absent | ~1.90 ppm (br s, 1H) | Diagnostic Signal. The disappearance of the broad N-H singlet is definitive proof of successful N-alkylation. |

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary evidence, confirming the addition of three new carbon environments.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Target Compound: this compound Comparative Compound: N-benzylglycine tert-butyl ester Key Difference & Rationale
C=O (Ester) ~170.5 ppm ~171.8 ppm Minor shift due to changes in the electronic environment around the nitrogen atom.
Aromatic-C ~127-138 ppm ~127-139 ppm No significant change.
C(CH₃)₃ (Quaternary) ~81.0 ppm ~80.5 ppm Negligible change.
Benzyl-CH₂ ~54.0 ppm ~52.5 ppm Shift reflects the change from a secondary to a tertiary amine environment.
Glycinate-CH₂ ~55.0 ppm ~50.0 ppm Significant downfield shift upon alkylation, a common effect for carbons alpha to a newly formed tertiary amine.
N-CH (Chloropropyl) ~58.0 ppm Absent Diagnostic Signal. Carbon directly bonded to chlorine and nitrogen, resulting in a downfield shift.[3]
N-CH₂ (Chloropropyl) ~59.5 ppm Absent Diagnostic Signal. Carbon alpha to the nitrogen.
C(CH₃)₃ (Methyls) ~28.1 ppm ~28.2 ppm Negligible change.

| CH₃ (Chloropropyl) | ~21.0 ppm | Absent | Diagnostic Signal. Typical chemical shift for a methyl group in this environment. |

IR Spectroscopy: Confirming Functional Group Integrity

The IR spectrum is most useful for confirming that the core ester functionality remains intact and for observing the C-Cl bond.

Table 3: Comparative FT-IR Data (Neat, cm⁻¹)

Wavenumber (cm⁻¹) Vibration Type Target Compound Comparative Compound Key Difference & Rationale
~2970 C-H stretch (aliphatic) Present Present Broader and more complex in the target compound due to the additional C-H bonds of the chloropropyl group.
~1735 C=O stretch (ester) Present Present Critical Signal. The presence of this strong absorption confirms the ester group is intact in both molecules.
~1150 C-O stretch (ester) Present Present Confirms ester group integrity.
~3330 N-H stretch Absent Present (weak-medium) Diagnostic Signal. The absence of this band in the target compound confirms the absence of the secondary amine, indicating successful alkylation.

| ~700-750 | C-Cl stretch | Present (weak-medium) | Absent | Diagnostic Signal. This absorption, while sometimes weak, is a direct indicator of the carbon-chlorine bond. |

Mass Spectrometry: Molecular Weight and Fragmentation

ESI-MS confirms the molecular weight and provides structural insights through fragmentation patterns.

Table 4: Comparative ESI-MS Data

Parameter Target Compound: this compound Comparative Compound: N-benzylglycine tert-butyl ester Key Difference & Rationale
Molecular Formula C₁₆H₂₄ClNO₂ C₁₃H₁₉NO₂ -
Molecular Weight 297.82 g/mol 221.29 g/mol -
[M+H]⁺ (m/z) 298.15 222.15 Primary Confirmation. The observed protonated molecular ion confirms the mass of each respective compound. The mass difference of 76 Da corresponds exactly to the added C₃H₆Cl fragment.
Key Fragment 1 (m/z) 91.1 91.1 Common Fragment. The tropylium cation ([C₇H₇]⁺) from the loss of the benzyl group is a dominant fragment in both spectra, confirming the N-benzyl moiety.
Key Fragment 2 (m/z) 242.1 166.1 Loss of tert-Butene. Both compounds readily lose isobutylene (C₄H₈, 56 Da) from the tert-butyl ester group, a characteristic fragmentation pathway.

| Key Fragment 3 (m/z) | 222.1 | Absent | Diagnostic Fragment. Loss of the chloropropyl radical ([M - C₃H₆Cl]⁺) from the target compound results in a fragment ion with the same m/z as the protonated molecular ion of the comparative compound. |

Conclusion

The spectroscopic characterization of this compound, when compared directly with its simpler analog, N-benzylglycine tert-butyl ester, reveals a clear and predictable set of diagnostic signals. The successful incorporation of the N-(2-chloropropyl) group is unequivocally confirmed by:

  • In ¹H NMR: The appearance of a septet around 4.10 ppm and a doublet around 1.40 ppm, coupled with the disappearance of the N-H signal.

  • In ¹³C NMR: The appearance of three new aliphatic carbon signals between 20 and 60 ppm.

  • In FT-IR: The disappearance of the N-H stretching band and the appearance of a C-Cl stretching vibration.

  • In ESI-MS: An increase in the molecular ion mass by 76.1 Da and the presence of a unique fragment corresponding to the loss of the chloropropyl group.

This comparative guide equips researchers and drug development professionals with the necessary framework to confidently identify their target molecule, troubleshoot synthetic challenges, and ensure the quality of this critical chiral intermediate.

References

A Comparative Guide to HPLC and LC-MS Methodologies for the Analysis of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analytical characterization of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate (CAS No. 888494-24-4). As a chiral pharmaceutical intermediate, this compound requires rigorous analytical control to ensure stereochemical purity, chemical purity, and structural integrity. We will explore and compare detailed methodologies for diastereomeric separation, impurity profiling, and mass confirmation, providing researchers and drug development professionals with the foundational knowledge to implement robust analytical strategies. The protocols and comparisons herein are supported by established chromatographic principles and data from relevant scientific literature.

Introduction: The Analytical Challenge

This compound is a glycine derivative used in pharmaceutical synthesis[1]. Its structure presents several distinct analytical challenges that necessitate a multi-faceted approach for comprehensive characterization.

  • Stereoisomerism: The molecule contains two chiral centers: one at the alpha-carbon of the glycinate backbone (defined as R configuration) and a second at the 2-position of the chloropropyl group. This gives rise to diastereomers, which must be separated and quantified to control the stereochemical outcome of the synthesis. The separation of diastereomers is a critical task in pharmaceutical development[2][3].

  • Chemical Purity: Like any active pharmaceutical ingredient (API) or intermediate, its purity profile must be well-understood. This includes identifying and quantifying process-related impurities, starting materials, and potential degradation products[4]. The presence of a halogenated alkyl group suggests that related dehalogenated impurities could be a concern and may present separation challenges[5].

  • Structural Confirmation: Unambiguous confirmation of the compound's identity and the structure of any detected impurities is essential. The presence of a chlorine atom and a labile tert-butyl ester group provides specific characteristics for mass spectrometric analysis[6][7].

This guide will systematically address these challenges by comparing distinct analytical methodologies, explaining the rationale behind procedural choices, and presenting data in a comparative format.

Part 1: Chiral Purity Analysis - Resolving the Diastereomers

The primary challenge in stereochemical analysis is the separation of the diastereomers. This can be approached directly using a Chiral Stationary Phase (CSP) or indirectly after derivatization.

Methodology 1: Direct Separation via Chiral HPLC

Direct separation on a CSP is the most efficient and widely used method for resolving stereoisomers[8]. The technique relies on the differential interaction between the analyte enantiomers/diastereomers and a single-enantiomer chiral selector immobilized on the stationary phase support.

Expert Rationale (Causality): The principle of chiral recognition is based on the formation of transient diastereomeric complexes between the analyte and the CSP[8]. For effective separation, there must be a sufficient difference in the stability (free energy) of these complexes. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile because they offer multiple interaction mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, making them a primary choice for screening chiral separations[9][10]. Normal Phase (NP) chromatography often provides better selectivity for chiral separations than Reversed Phase (RP), as the less polar mobile phase minimizes interactions that can mask the subtle differences required for chiral recognition.

Experimental Protocol: Chiral HPLC Screening

  • Column Selection: Screen a set of polysaccharide-based CSPs, such as Daicel CHIRALPAK® IA, IB, and IC.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent (e.g., hexane/isopropanol) to a concentration of ~1 mg/mL.

  • Chromatographic Conditions (Normal Phase):

    • Mobile Phase: Start with a screening mobile phase of Hexane/Isopropanol (90:10, v/v). If resolution is poor, screen other alcohol modifiers like ethanol.

    • Additive: To improve peak shape for the tertiary amine analyte, add a small amount of an amine modifier, such as 0.1% Diethylamine (DEA).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm and 254 nm (for the benzyl chromophore).

  • Optimization: If separation is observed, optimize the ratio of hexane to alcohol to achieve baseline resolution (Rs > 1.5) in a reasonable runtime.

Comparison of Chiral Analysis Approaches

While direct CSP-HPLC is preferred, indirect methods exist. The following table compares the direct approach with the alternative of forming diastereomeric derivatives for separation on a standard achiral column[11].

ParameterMethod 1: Direct Chiral HPLCMethod 2: Indirect via Derivatization
Principle Differential interaction with a Chiral Stationary Phase (CSP)[8].Covalent bonding with a chiral derivatizing agent to form diastereomers, separated on an achiral column[11].
Sample Prep Simple dissolution.Requires a chemical reaction; potential for side products and racemization. Must remove excess reagent.
Development Time Faster; involves screening columns and mobile phases.Slower; requires reaction optimization and purification steps before chromatographic development.
Robustness High; avoids reaction variability.Lower; dependent on reaction yield and purity.
Applicability Widely applicable and the industry standard[10].Used when direct methods fail or for specific applications like absolute configuration determination[3].

Part 2: Chemical Purity - Impurity Profiling by RP-HPLC

A robust reversed-phase HPLC method is the cornerstone of quality control, used to determine the assay of the main component and quantify related substances[12].

Expert Rationale (Causality): A gradient elution method is essential for impurity profiling as it can resolve compounds with a wide range of polarities, from polar starting materials to non-polar byproducts, within a single run[13]. The choice of stationary phase is critical. A standard C18 column is a workhorse for retaining non-polar to moderately polar compounds[14]. However, for a molecule containing an aromatic ring like this one, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions between the phenyl ring of the analyte and the stationary phase, potentially improving resolution of closely eluting impurities[5][14]. Using a mass spectrometry-compatible mobile phase (e.g., with formic acid or ammonium acetate) from the outset allows the same method to be seamlessly transferred to LC-MS for impurity identification.

Experimental Protocol: Gradient RP-HPLC for Purity

  • Column Selection: Waters XBridge™ C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex® Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm).

  • Sample Preparation: Dissolve the sample in Acetonitrile/Water (50:50) to a concentration of ~0.5 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV-PDA (Photodiode Array) detector, monitoring at 210 nm and 254 nm. Collect spectra from 200-400 nm for peak purity analysis.

    • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
20.095
25.095
25.130
30.030
  • Method Validation: Key validation parameters include specificity, linearity, accuracy, precision, and robustness to ensure the method is trustworthy for its intended purpose[15].

Part 3: Structural Confirmation by LC-MS

LC-MS is indispensable for confirming the identity of the main peak and elucidating the structures of unknown impurities.

Expert Rationale (Causality): The analyte, a tertiary amine, is readily ionizable by Electrospray Ionization in positive mode (ESI+), typically forming a protonated molecule [M+H]⁺. The key diagnostic features in the mass spectrum of the target compound will be:

  • Chlorine Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. The mass spectrum will show two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, separated by 2 Da with a ~3:1 intensity ratio. This is a highly specific identifier for chlorinated compounds[7][16].

  • Characteristic Fragmentation: The tert-butyl ester is prone to fragmentation. In MS/MS analysis, a characteristic neutral loss of 56 Da (isobutylene) or the loss of a tert-butyl radical (57 Da) is expected, providing strong evidence for this functional group[6].

Comparison of Mass Spectrometry Platforms

The choice of mass spectrometer impacts the quality and utility of the data obtained.

ParameterMethod 3A: Quadrupole/Ion Trap MSMethod 3B: High-Resolution MS (Q-TOF, Orbitrap)
Primary Use Nominal mass confirmation and routine quantification.Accurate mass measurement for elemental composition determination and structural elucidation of unknowns[16].
Mass Accuracy ~0.1 Da< 5 ppm
Data Confidence Provides unit mass. Identity is inferred from retention time and fragmentation.Provides exact mass, enabling calculation of a unique elemental formula. Greatly increases confidence in identification.
Example Data [M+H]⁺ at m/z 298.1 and 300.1.[M+H]⁺ at m/z 298.1523 (Calculated for C₁₆H₂₅³⁵ClNO₂⁺: 298.1517).
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex operation and data processing.

Experimental Protocol: LC-MS Analysis

  • LC System: Use the optimized RP-HPLC method from Part 2.

  • MS System: Couple the LC to a mass spectrometer (e.g., Waters ACQUITY QDa or Thermo Scientific Orbitrap Exploris).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key MS Parameters (Example):

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50 - 500.

  • Data Acquisition:

    • Full Scan MS: To detect all ions and observe the isotopic pattern.

    • Tandem MS (MS/MS): Fragment the parent ion (m/z 298.2) to observe characteristic losses and confirm the structure.

Integrated Analytical Workflow and Strategy

A robust analysis of this compound requires an integrated workflow. The following diagrams illustrate the overall process and a decision tree for method development.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Routine Analysis & Characterization Sample Sample Received Screen_Chiral Screen Chiral CSPs (Method 1) Sample->Screen_Chiral Develop_RP Develop RP-HPLC Method (Method 2) Sample->Develop_RP Chiral_Purity Diastereomeric Purity (Chiral HPLC) Screen_Chiral->Chiral_Purity Develop_LCMS Develop LC-MS Method (Method 3) Develop_RP->Develop_LCMS Transfer Method Chemical_Purity Assay & Impurities (RP-HPLC) Develop_RP->Chemical_Purity ID Identity & Impurity ID (LC-MS) Develop_LCMS->ID Report Certificate of Analysis Chiral_Purity->Report Chemical_Purity->Report ID->Report

Caption: Overall analytical workflow for the characterization of the target compound.

G decision decision start Start Chiral Method Development screen_np Screen CSPs in Normal Phase (NP) (Hexane/Alcohol) start->screen_np decision_np Separation? screen_np->decision_np optimize_np Optimize NP Method (Adjust % Alcohol, Additive) decision_np->optimize_np Yes screen_rp Screen CSPs in Reversed Phase (RP) (ACN/Water/Buffer) decision_np->screen_rp No final Final Chiral Method optimize_np->final decision_rp Separation? screen_rp->decision_rp optimize_rp Optimize RP Method (Adjust Gradient, pH) decision_rp->optimize_rp Yes decision_rp->final No (Consider Derivatization) optimize_rp->final

Caption: Decision tree for developing a direct chiral HPLC separation method.

Conclusion and Recommendations

No single analytical method can fully characterize a complex pharmaceutical intermediate like this compound. A comprehensive and reliable quality control strategy must integrate three distinct, complementary techniques:

  • For Stereochemical Purity: Direct Chiral HPLC on a polysaccharide-based CSP is the recommended primary approach due to its efficiency and robustness in separating the target diastereomers.

  • For Chemical Purity: A gradient Reversed-Phase HPLC method, preferably on a C18 or Phenyl-Hexyl column with UV-PDA detection, is essential for accurate assay determination and the quantification of all related substances.

  • For Structural Confirmation: LC-MS , particularly LC-HRMS , is critical for providing unambiguous confirmation of the molecular formula of the main component and for identifying unknown impurities by leveraging accurate mass data and characteristic isotopic patterns.

By implementing this orthogonal analytical approach, researchers and drug developers can ensure the quality, safety, and consistency of this critical intermediate, supporting the overall success of the drug development process.

References

A Comparative Guide to Chiral Auxiliaries: Evaluating Established Scaffolds Against Glycine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount for the creation of effective and safe pharmaceuticals. Chiral auxiliaries are a foundational tool in this endeavor, offering a robust and reliable method for introducing chirality. This guide provides an in-depth comparison of two of the most successful and widely adopted classes of chiral auxiliaries: the Evans oxazolidinones and the Enders SAMP/RAMP hydrazones. We will delve into their mechanisms of action, performance in key synthetic transformations, and provide detailed, field-proven experimental protocols.

Furthermore, we will discuss the structural characteristics of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate, a commercially available chiral glycine derivative, and contextualize its potential within the broader family of amino acid-derived auxiliaries. While public-domain experimental data on its performance is not available, its structural features merit consideration for researchers exploring novel chiral scaffolds.

The Pillars of Asymmetric Induction: Evans and Enders Auxiliaries

The enduring success of Evans and Enders auxiliaries lies in their ability to form rigid, predictable transition states that effectively shield one face of a prochiral enolate or enamine, thereby directing the approach of an electrophile with high fidelity.[1]

Evans Oxazolidinone Auxiliaries: The Gold Standard in Acyclic Stereocontrol

Developed by David A. Evans, chiral oxazolidinones have become indispensable for the stereoselective alkylation, acylation, and aldol reactions of carboxylic acid derivatives.[1][2] The mechanism of stereocontrol is predicated on the formation of a Z-enolate, where the substituent at the C4 position of the oxazolidinone ring dictates the facial bias of the enolate. This steric directing group effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.[2]

Enders SAMP/RAMP Hydrazone Auxiliaries: Asymmetric α-Alkylation of Carbonyls

Pioneered by E. J. Corey and Dieter Enders, the SAMP/RAMP hydrazone method provides a powerful solution for the asymmetric α-alkylation of ketones and aldehydes.[3] This approach involves the formation of a chiral hydrazone, which is then deprotonated to form a rigid azaenolate. The chelation between the lithium cation, the nitrogen atoms, and the methoxymethyl group of the pyrrolidine auxiliary creates a highly organized structure that directs the alkylating agent to a single face of the nucleophile.[3][4]

Performance in Asymmetric Alkylation: A Head-to-Head Comparison

Asymmetric alkylation is a cornerstone of carbon-carbon bond formation. The following table summarizes the typical performance of Evans and Enders auxiliaries in this key transformation.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneN-propionylBenzyl bromide>95:5~90[5][6]
(S)-4-isopropyl-2-oxazolidinoneN-propionylAllyl iodide>98:2~95[7]
SAMPCyclohexanoneMethyl iodide>95:5~85[3]
RAMPPropanalEthyl iodide>98:2~90[3][8]

Experimental Protocols: A Guide to Practical Application

The successful application of chiral auxiliaries hinges on meticulous experimental technique. The following protocols provide a step-by-step guide for a typical asymmetric alkylation using an Evans oxazolidinone and a SAMP hydrazone.

Protocol 1: Asymmetric Alkylation via an Evans Oxazolidinone Auxiliary

This protocol details the acylation of the chiral auxiliary, followed by diastereoselective alkylation and subsequent cleavage to yield the chiral carboxylic acid.[5][7]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • The organic layers are combined, washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude N-propionyl oxazolidinone is purified by flash chromatography.

Step 2: Diastereoselective Alkylation

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated. The crude product is purified by flash chromatography.

Step 3: Auxiliary Cleavage

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the excess peroxide with aqueous sodium sulfite.

  • Extract the chiral auxiliary with ethyl acetate.

  • Acidify the aqueous layer with HCl and extract the chiral carboxylic acid with ethyl acetate.

G cluster_0 Asymmetric Alkylation Workflow (Evans Auxiliary) Acylation Acylation Enolate_Formation Enolate_Formation Acylation->Enolate_Formation Propionyl Chloride Alkylation Alkylation Enolate_Formation->Alkylation LDA, -78°C Purification Purification Alkylation->Purification Electrophile (e.g., BnBr) Auxiliary_Cleavage Auxiliary_Cleavage Purification->Auxiliary_Cleavage LiOH/H2O2 Chiral_Acid Chiral_Acid Auxiliary_Cleavage->Chiral_Acid Acidification Recovered_Auxiliary Recovered_Auxiliary Auxiliary_Cleavage->Recovered_Auxiliary Extraction

Caption: Workflow for Evans auxiliary-mediated asymmetric alkylation.

Protocol 2: Asymmetric α-Alkylation of a Ketone via a SAMP Hydrazone

This protocol outlines the formation of the SAMP hydrazone, its stereoselective alkylation, and the final cleavage to regenerate the chiral ketone.[3][8]

Step 1: Hydrazone Formation

  • A mixture of the ketone (1.0 eq) and SAMP (1.1 eq) is stirred in anhydrous diethyl ether at room temperature for 12-24 hours.

  • The solvent is removed under reduced pressure, and the crude hydrazone is purified by distillation or chromatography.

Step 2: Stereoselective Alkylation

  • To a solution of the SAMP hydrazone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting solution at -78 °C for 2 hours.

  • Add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • The combined organic layers are dried over MgSO4 and concentrated. The crude alkylated hydrazone is used in the next step without further purification.

Step 3: Auxiliary Cleavage

  • Dissolve the crude alkylated hydrazone in a suitable solvent such as dichloromethane or methanol.

  • Cool the solution to -78 °C and bubble ozone through the solution until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add a reducing agent, such as triphenylphosphine or dimethyl sulfide, and allow the solution to warm to room temperature.

  • The solvent is removed, and the crude chiral ketone is purified by flash chromatography.

G cluster_1 Asymmetric Alkylation Workflow (SAMP Auxiliary) Hydrazone_Formation Hydrazone_Formation Azaenolate_Formation Azaenolate_Formation Hydrazone_Formation->Azaenolate_Formation Ketone + SAMP Alkylation_SAMP Alkylation_SAMP Azaenolate_Formation->Alkylation_SAMP n-BuLi, -78°C Cleavage_Ozonolysis Cleavage_Ozonolysis Alkylation_SAMP->Cleavage_Ozonolysis Alkyl Halide Chiral_Ketone Chiral_Ketone Cleavage_Ozonolysis->Chiral_Ketone O3, then reductive workup

Caption: Workflow for SAMP hydrazone-mediated asymmetric alkylation.

Glycine-Based Chiral Auxiliaries: A Perspective on this compound

While Evans and Enders auxiliaries are derived from amino alcohols and proline respectively, glycine and other amino acids can also serve as versatile chiral synthons for the development of new auxiliaries.[9] The target of our inquiry, this compound, is a commercially available derivative of glycine.[10][11]

Structurally, it possesses several key features that are desirable in a chiral auxiliary:

  • A stereogenic center: The (R)-configuration at the α-carbon of the original amino acid provides the chiral information.

  • Bulky protecting groups: The N-benzyl and tert-butyl ester groups can provide steric hindrance to direct the approach of reagents.

  • Potential for enolization: The α-proton of the glycinate moiety can be removed to form a nucleophilic enolate.

The N-benzyl group, in particular, has been utilized in other chiral auxiliaries to influence diastereoselectivity in conjugate addition reactions.[12] The general principle would involve deprotonation to form a chiral enolate, which would then react with an electrophile. The stereochemical outcome would be dictated by the preferred conformation of the enolate, which is influenced by the steric and electronic properties of the N-benzyl and C-terminal substituents.

Despite its commercial availability, a review of the scientific literature does not yield published experimental data on the performance of this compound as a chiral auxiliary in asymmetric synthesis. Therefore, a direct comparison of its efficacy in terms of diastereoselectivity and chemical yield with established auxiliaries like Evans' oxazolidinones or Enders' hydrazones is not possible at this time. Researchers interested in exploring this and other novel glycine-based auxiliaries would need to undertake systematic studies to determine their scope and limitations in asymmetric transformations.

Conclusion

The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones and Enders' SAMP/RAMP hydrazones represent two of the most reliable and well-understood classes of auxiliaries, consistently delivering high levels of stereocontrol across a broad range of applications. Their predictable performance, supported by a wealth of literature and established protocols, makes them the auxiliaries of choice for many synthetic challenges.

While the potential of this compound as a chiral auxiliary remains to be experimentally validated in the public domain, its structure embodies the fundamental principles of auxiliary design. Its exploration could open new avenues in the field, but for researchers requiring immediate and dependable results, the established performance of Evans and Enders auxiliaries provides a solid foundation for success.

References

A Senior Application Scientist's Guide to Determining Enantiomeric Excess in Reactions with tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of biological activity and safety. Tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate, a bespoke glycine derivative, serves as a valuable intermediate in the asymmetric synthesis of complex amino acids and peptidomimetics. Consequently, the ability to accurately and reliably determine the enantiomeric excess (ee) of this compound and its subsequent reaction products is paramount.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of reactions involving this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

The Gatekeepers of Chirality: A Comparative Overview of Analytical Techniques

The determination of enantiomeric excess fundamentally relies on creating a diastereomeric difference between the enantiomers, which can then be distinguished and quantified. This is achieved either by spatial separation using a chiral environment (chromatography) or by forming diastereomeric complexes that exhibit distinct spectroscopic properties (NMR).

Technique Principle Primary Use Resolution Sensitivity Analysis Time Instrumentation Cost
Chiral HPLC Differential interaction with a chiral stationary phase (CSP)Enantiomeric Purity & AssayExcellent for enantiomersHigh20 - 40 minHigh (chiral columns are expensive)
Chiral GC Differential interaction with a chiral stationary phaseEnantiomeric Purity of Volatile CompoundsExcellent for volatile compoundsVery High (with specific detectors)10 - 25 minModerate
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA)Enantiomeric Purity & Structural ConfirmationModerate to GoodModerate5 - 15 minVery High

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is the most widely adopted and robust technique for the separation and quantification of enantiomers due to its high resolution and reproducibility.[1][2][3][4] The choice of the chiral stationary phase (CSP) is the most critical parameter for achieving successful separation. For N-substituted amino acid esters like our target molecule, polysaccharide-based CSPs are often the first choice.

Diagram: Chiral HPLC Workflow

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase filter Filter through 0.45 µm syringe filter prep->filter hplc Inject onto Chiral HPLC System filter->hplc separation Separation on Chiral Stationary Phase hplc->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas of Enantiomers chromatogram->integration calculation Calculate Enantiomeric Excess (%) integration->calculation

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of tert-Butyl N-benzyl-N-(2-chloropropyl)glycinate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based column).

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Sample of tert-Butyl N-benzyl-N-(2-chloropropyl)glycinate

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). The optimal ratio may require some method development.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase. Ensure complete dissolution and filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm (based on the benzyl chromophore)

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample. The two enantiomers should elute as separate peaks.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas of the two enantiomers (Area1 and Area2).

    • Calculate the ee using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Causality Behind Choices:

  • Polysaccharide-based CSP: These CSPs, like cellulose and amylose derivatives, are known for their broad enantioselectivity for a wide range of chiral compounds, including those with aromatic groups, making them a logical starting point for N-benzyl substituted amino acid esters.[5]

  • Normal Phase Elution (Hexane/IPA): This mobile phase system provides good solubility for the relatively nonpolar analyte and promotes the chiral recognition interactions (hydrogen bonding, dipole-dipole, and π-π interactions) with the stationary phase. The ratio of hexane to IPA is adjusted to optimize the retention time and resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Spectroscopic Approach

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation.[6] The principle lies in the use of a chiral solvating agent (CSA) that forms transient, diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have slightly different chemical environments, leading to the splitting of NMR signals, which can then be integrated for quantification.[7][8][9]

Diagram: NMR with Chiral Solvating Agent

nmr_csa cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis sample Analyte (R and S enantiomers) mix Mix in NMR tube with deuterated solvent sample->mix csa Chiral Solvating Agent (CSA) csa->mix nmr Acquire ¹H NMR Spectrum mix->nmr spectrum Observe split signals for diastereomeric complexes nmr->spectrum integrate Integrate signals spectrum->integrate calculate Calculate ee% integrate->calculate

Caption: Workflow for ee% determination using NMR with a Chiral Solvating Agent.

Experimental Protocol: NMR with Chiral Solvating Agent

Objective: To determine the enantiomeric excess of tert-Butyl N-benzyl-N-(2-chloropropyl)glycinate using a chiral solvating agent.

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (CDCl₃)

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or another suitable chiral solvating agent.

  • Sample of tert-Butyl N-benzyl-N-(2-chloropropyl)glycinate.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the analyte in 0.6 mL of CDCl₃.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the analyte to identify key proton signals (e.g., the methine proton of the chloropropyl group or the methylene protons of the glycinate).

  • Addition of CSA: Add 1 to 1.5 equivalents of the chiral solvating agent (e.g., TFAE) to the NMR tube.

  • Acquire Spectrum of the Mixture: Re-acquire the ¹H NMR spectrum. The presence of the CSA should induce a chemical shift difference (splitting) in one or more of the analyte's proton signals.

  • Analysis:

    • Identify a well-resolved, split signal corresponding to the two diastereomeric complexes.

    • Integrate the two signals.

    • Calculate the enantiomeric excess using the same formula as for HPLC.

Causality Behind Choices:

  • (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE): This is a commonly used CSA. The aromatic anthracene group can engage in π-π stacking with the benzyl group of the analyte, while the hydroxyl and trifluoromethyl groups can participate in hydrogen bonding and dipole-dipole interactions, leading to the formation of distinct diastereomeric complexes.

  • High-Field NMR: A higher field strength provides better signal dispersion and resolution, which is crucial for resolving the small chemical shift differences between the diastereomeric complexes.

Chiral Gas Chromatography (GC): For Volatile Analogs

Chiral GC is a highly sensitive technique suitable for the analysis of volatile and thermally stable compounds.[10][11][12][13] For a compound like this compound, direct analysis may be possible, but derivatization to a more volatile analog could be necessary if the compound exhibits poor chromatographic behavior.

Diagram: Chiral GC Workflow

gc_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep Dissolve sample in suitable solvent derivatize Derivatization (if necessary) prep->derivatize gc Inject into Chiral GC System derivatize->gc separation Separation on Chiral Capillary Column gc->separation detection FID or MS Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas of Enantiomers chromatogram->integration calculation Calculate Enantiomeric Excess (%) integration->calculation

References

A Comparative Spectroscopic Guide to tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise characterization of chiral intermediates is paramount to ensuring the synthesis of safe and efficacious drug candidates. This guide provides a comprehensive comparative analysis of the spectroscopic data for tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate, a key building block in medicinal chemistry. As direct experimental spectra for this specific compound are not publicly available, this guide will present a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR data. This analysis is grounded in established spectroscopic principles and supported by experimental data from structurally related compounds, offering researchers a robust framework for the identification and quality control of this and similar molecules.

Introduction: The Significance of Spectroscopic Analysis in Drug Development

Spectroscopic techniques are indispensable tools in the pharmaceutical industry, providing detailed insights into the molecular structure, purity, and stability of drug substances and their intermediates.[1][2] Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy offer a non-destructive and highly sensitive means of elucidating the chemical architecture of molecules.[3] For chiral compounds like this compound, spectroscopic analysis is crucial not only for confirming the chemical structure but also for ensuring the desired stereochemistry, which can have profound implications for a drug's pharmacological activity.[4][5]

This guide will delve into the expected spectroscopic signatures of the title compound, providing a comparative perspective by dissecting its structure into key fragments and examining the spectroscopic data of analogous molecules. This approach will empower researchers to confidently identify the compound, anticipate its spectral features, and troubleshoot potential synthetic and purification challenges.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound combines several key functional groups that will give rise to distinct spectroscopic signals.

DOT Script for Molecular Structure

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of the title compound would exhibit distinct signals for the aromatic protons of the benzyl group, the benzylic protons, the protons of the glycinate backbone, the protons of the 2-chloropropyl group, and the protons of the tert-butyl ester.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentComparative Notes
~7.2-7.4Multiplet5HAr-H (benzyl)Similar to the aromatic signals in N-benzylglycine ethyl ester.
~3.8-4.0Singlet (or AB doublet)2HN-CH₂-PhThe benzylic protons are diastereotopic due to the chiral center and may appear as two doublets.
~3.4-3.6Multiplet1H-CH(Cl)-Expected to be downfield due to the electron-withdrawing effect of the chlorine atom.
~3.2-3.4Singlet2HN-CH₂-COO-Protons on the glycine backbone.
~2.8-3.0Multiplet2HN-CH₂-CH(Cl)-Diastereotopic protons adjacent to the chiral center.
~1.4-1.5Doublet3H-CH(Cl)CH₃Coupling to the methine proton.
~1.4Singlet9H-C(CH₃)₃Characteristic singlet for the tert-butyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentComparative Notes
~170C=O (ester)Typical chemical shift for an ester carbonyl carbon.
~138Ar-C (quaternary)The carbon of the benzene ring attached to the benzylic methylene group.
~127-129Ar-CHAromatic carbons of the benzyl group.
~81-C(CH₃)₃Quaternary carbon of the tert-butyl group.
~60-CH(Cl)-Carbon bearing the chlorine atom, shifted downfield.
~58N-CH₂-PhBenzylic carbon.
~55N-CH₂-COO-Glycine backbone carbon.
~53N-CH₂-CH(Cl)-Carbon adjacent to the nitrogen and the chiral center.
~28-C(CH₃)₃Methyl carbons of the tert-butyl group.
~20-CH(Cl)CH₃Methyl carbon of the 2-chloropropyl group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Mass Spectrometry Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound (Molecular Weight: 297.83 g/mol ), the mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Fragmentation Data

m/zFragment IonInterpretation
297/299[M]⁺Molecular ion peak, with the M+2 peak indicating the presence of one chlorine atom.
241/243[M - C₄H₈]⁺Loss of isobutylene from the tert-butyl ester.
206[M - C₄H₉O₂]⁺Loss of the tert-butoxycarbonyl group.
91[C₇H₇]⁺Tropylium ion, a characteristic fragment of benzyl groups.
57[C₄H₉]⁺tert-butyl cation.

Fragmentation Pathway:

The fragmentation of this compound in the mass spectrometer is likely to proceed through several key pathways, including the loss of the tert-butyl group and the formation of the stable tropylium ion.

DOT Script for Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z 297/299 frag1 [M - C₄H₈]⁺˙ m/z 241/243 M->frag1 - C₄H₈ frag2 [C₇H₇]⁺ m/z 91 M->frag2 benzyl cleavage frag3 [C₄H₉]⁺ m/z 57 M->frag3 tert-butyl cleavage

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

FTIR Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted FTIR Spectroscopic Data

Wavenumber (cm⁻¹)Functional GroupVibrationComparative Notes
~3030Aromatic C-HStretchCharacteristic of the benzyl group.
~2980, 2870Aliphatic C-HStretchFrom the tert-butyl, chloropropyl, and glycine backbone methylene groups.
~1735C=O (ester)StretchStrong absorption typical for an ester carbonyl. The frequency is characteristic of a tert-butyl ester.[6]
~1450, 1500C=CStretchAromatic ring stretching of the benzyl group.
~1150C-OStretchEster C-O bond.
~700-800C-ClStretchAbsorption for the carbon-chlorine bond.

Experimental Protocol for FTIR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Comparative Analysis with Simpler Analogues

To better understand the spectroscopic features of the target compound, it is instructive to compare its predicted data with the known data of simpler, related molecules.

  • N -Benzylglycine ethyl ester: This compound would show similar aromatic and benzylic proton and carbon signals but would lack the signals corresponding to the 2-chloropropyl and tert-butyl groups.[7][8] Its mass spectrum would also show the characteristic m/z 91 peak.[7]

  • Glycine tert-butyl ester: This simpler ester would exhibit the characteristic ¹H and ¹³C NMR signals for the tert-butyl group and the glycine backbone but would lack the signals for the benzyl and 2-chloropropyl groups.[2][9]

  • N -Benzylglycine tert-butyl ester: This compound would help to confirm the assignments for the benzyl and tert-butyl groups in the absence of the 2-chloropropyl substituent.

By comparing the predicted spectra of the target compound with the experimental spectra of these analogues, a researcher can systematically assign each signal and confirm the successful synthesis of this compound.

Conclusion

This guide provides a detailed predictive and comparative analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR signatures, researchers and drug development professionals can effectively characterize this important chiral intermediate. The provided protocols and comparative insights serve as a valuable resource for ensuring the quality and identity of this compound in synthetic workflows, ultimately contributing to the advancement of pharmaceutical research.

References

A Senior Application Scientist's Guide to Protecting Groups in Glycinate Synthesis: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of N-protected glycine derivatives is a foundational step in the construction of peptides and complex molecular architectures. The strategic choice of a protecting group for the glycine nitrogen is paramount, directly influencing reaction yields, purity, and the compatibility of subsequent synthetic steps. This guide provides an in-depth, objective comparison of the three most ubiquitous amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—in the context of glycinate synthesis. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, validated protocols to inform your synthetic strategy.

The Imperative of Amine Protection in Glycinate Synthesis

Glycine, as the simplest amino acid, presents a unique set of synthetic considerations. Its primary amine is a potent nucleophile, susceptible to a wide range of reactions that can lead to undesired side products and polymerization.[1] Protecting this amine as a carbamate is the most common strategy to temporarily mask its reactivity.[2] An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Readily removed under specific and mild conditions that do not compromise the integrity of the rest of the molecule.

  • Orthogonal to other protecting groups present in the synthetic scheme.[3]

The choice between Boc, Cbz, and Fmoc hinges on their distinct deprotection chemistries, a concept known as orthogonality.[1][4] Boc is acid-labile, Fmoc is base-labile, and Cbz is typically removed via hydrogenolysis.[5] This fundamental difference is the cornerstone of modern multi-step organic synthesis, allowing for the selective unmasking of functional groups.[6]

Comparative Overview of Key Protecting Groups

The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection method. The following table summarizes the key characteristics of Cbz, Boc, and Fmoc.

Featuretert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz or Z)9-Fluorenylmethyloxycarbonyl (Fmoc)
Structure (CH₃)₃C-O-(C=O)-Benzyl-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-
Lability Acid-LabileHydrogenolysisBase-Labile
Typical Deprotection Trifluoroacetic Acid (TFA); HCl in Dioxane[4][7]H₂, Pd/C; Transfer Hydrogenation[4][8]20-50% Piperidine in DMF[4]
Stability Stable to base and hydrogenolysis.[4]Stable to mild acid and base.[4]Stable to acid and hydrogenolysis (though can be cleaved under some conditions).[4][]
Key Advantages Robust, well-established, and cost-effective. Good for solution-phase synthesis.[5]High stability, often used in solution-phase synthesis. Benign byproducts upon cleavage (toluene and CO₂).[8]Mild deprotection allows for use with acid-sensitive substrates. Cornerstone of modern automated Solid-Phase Peptide Synthesis (SPPS).[5] Orthogonal to Boc and many side-chain protecting groups.[]
Potential Limitations Requires strong acid for cleavage, which can be detrimental to sensitive substrates.[4] The formation of t-butyl cations can lead to side reactions.[2]Incompatible with reducible functional groups (e.g., alkynes, some sulfur-containing residues). Catalyst poisoning can be an issue.[4]The dibenzofulvene byproduct can form adducts. The Fmoc group is large and can lower the solubility of protected fragments.[4]

Quantitative Performance in Glycinate Synthesis

While direct, side-by-side comparative studies under identical conditions are not extensively reported in the literature, we can compile and compare data from established protocols to gauge the relative efficacy of each protecting group for N-protection of glycine.

Protecting GroupReagentBaseSolvent SystemReaction TimeTypical YieldReference
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Sodium CarbonateDioxane/Water~20 hours94.80%[10]
Boc Di-tert-butyl dicarbonate ((Boc)₂O)Sodium HydroxideWater~8 hours93.87%[11]
Cbz Benzyl Chloroformate (Cbz-Cl)Sodium HydroxideWater< 1 hour~88%[12][13]
Fmoc Fmoc-OSuSodium CarbonateAcetone/Water~2.5 hours91% (for Gly-Gly)[5]
Fmoc Fmoc-ClSodium BicarbonateDioxane/WaterNot SpecifiedHigh[]

Analysis of Efficacy:

  • Boc-glycine synthesis is characterized by high yields, often exceeding 90%.[10][11] The use of sodium carbonate requires longer reaction times but is a cost-effective and scalable method.[10] Sodium hydroxide can expedite the reaction.[11]

  • Cbz-glycine synthesis is rapid and efficient, providing good to excellent yields.[12][13] The Schotten-Baumann conditions used are classic and reliable.

  • Fmoc-glycine synthesis , while protocols often describe the protection of other amino acids, follows a similar principle. The use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is common and provides high yields in relatively short reaction times.[5]

Mechanistic Insights and Experimental Workflows

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.

tert-Butoxycarbonyl (Boc) Group

The Boc group is introduced by the reaction of glycine with di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions. The base deprotonates the amino group, enhancing its nucleophilicity to attack a carbonyl carbon of (Boc)₂O.

Boc_Protection cluster_reactants Reactants cluster_products Products Glycine H₂N-CH₂-COOH Glycinate H₂N-CH₂-COO⁻ Glycine->Glycinate Deprotonation Boc2O (Boc)₂O BocGlycine Boc-HN-CH₂-COOH Boc2O->BocGlycine Nucleophilic Attack Base Base (e.g., NaOH) Glycinate->BocGlycine Nucleophilic Attack Byproducts t-BuOH + CO₂ + H₂O

Caption: Boc protection workflow.

Deprotection is achieved with strong acids like TFA. The acid protonates the carbonyl oxygen of the carbamate, leading to the elimination of isobutylene and carbon dioxide, regenerating the free amine.[7]

Boc_Deprotection cluster_reactants Reactants cluster_products Products BocGlycine Boc-HN-CH₂-COOH ProtonatedBoc [Boc-H⁺]-HN-CH₂-COOH BocGlycine->ProtonatedBoc Protonation Acid Acid (e.g., TFA) Acid->ProtonatedBoc Protonation CarbamicAcid [HOOC-HN-CH₂-COOH] ProtonatedBoc->CarbamicAcid Loss of t-butyl cation FreeAmine H₃N⁺-CH₂-COOH CarbamicAcid->FreeAmine Decarboxylation Byproducts Isobutylene + CO₂

Caption: Boc deprotection mechanism.

Carboxybenzyl (Cbz) Group

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base). The mechanism is analogous to the Boc protection, involving nucleophilic attack by the deprotonated amine on the acyl chloride.[14]

Deprotection is most commonly and cleanly achieved by catalytic hydrogenolysis. The palladium catalyst facilitates the cleavage of the C-O benzyl bond by hydrogen, releasing toluene and carbon dioxide as byproducts.[8]

Cbz_Deprotection cluster_reactants Reactants cluster_products Products CbzGlycine Cbz-HN-CH₂-COOH FreeAmine H₂N-CH₂-COOH CbzGlycine->FreeAmine Hydrogenolysis Byproducts Toluene + CO₂ CbzGlycine->Byproducts Hydrogenolysis H2_PdC H₂ / Pd-C H2_PdC->FreeAmine Hydrogenolysis H2_PdC->Byproducts Hydrogenolysis

Caption: Cbz deprotection by hydrogenolysis.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

Fmoc protection is achieved by reacting glycine with an activated Fmoc reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.[] The mechanism mirrors that of Boc and Cbz protection.

The key feature of the Fmoc group is its lability to base.[5] Deprotection is typically performed with a solution of piperidine in DMF. The piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorenyl ring, initiating an E1cB-type elimination. This generates a stable dibenzofulvene-piperidine adduct and liberates the free amine after decarboxylation.[]

Fmoc_Deprotection cluster_reactants Reactants cluster_products Products FmocGlycine Fmoc-HN-CH₂-COOH Anion Fluorenyl Anion Intermediate FmocGlycine->Anion Proton Abstraction Piperidine Piperidine Piperidine->Anion Proton Abstraction CarbamicAcid [HOOC-HN-CH₂-COOH] Anion->CarbamicAcid Elimination FreeAmine H₂N-CH₂-COOH CarbamicAcid->FreeAmine Decarboxylation Adduct Dibenzofulvene-Piperidine Adduct

Caption: Fmoc deprotection mechanism.

Experimental Protocols

The following are detailed, self-validating protocols for the synthesis of N-protected glycine using each of the three protecting groups.

Protocol 1: Synthesis of N-tert-Butoxycarbonyl-glycine (Boc-Glycine)

This protocol is adapted from a high-yield, scalable industrial method.[10][11]

Materials:

  • Glycine

  • Sodium Carbonate (Na₂CO₃)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • n-Hexane

  • Hydrochloric Acid (6M)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve 1 kg of glycine in 5.5 L of water. Stir the mixture and add 884 g of sodium carbonate to achieve an alkaline pH.

  • Reaction: Add 1.381 kg of (Boc)₂O in three portions over 10 hours (e.g., 442g at t=0h, 442g at t=5h, and 497g at t=10h). Maintain the reaction temperature between 20-30°C for a total of 20 hours.[10]

  • Impurity Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer four times with 600 mL portions of n-hexane to remove unreacted (Boc)₂O. Discard the organic layers.[10]

  • Acidification: Cool the aqueous layer in an ice bath and carefully adjust the pH to 3 with 6M HCl.

  • Product Extraction: Extract the acidified aqueous solution four times with 1.2 L portions of dioxane.[10]

  • Drying and Isolation: Combine the organic (dioxane) layers and dry over 300 g of anhydrous sodium sulfate for 14 hours.[15] Filter the solution and concentrate the filtrate to dryness under reduced pressure.

  • Crystallization: Add 2.4 L of n-hexane to the residue and stir to induce crystallization.[10]

  • Final Product: Collect the white solid by filtration and dry under vacuum to yield Boc-glycine. Expected Yield: ~94.8% .[10]

Protocol 2: Synthesis of N-Carbobenzyloxy-glycine (Cbz-Glycine)

This protocol utilizes the classic Schotten-Baumann reaction conditions.[12][14]

Materials:

  • Glycine (0.1 mol, 7.5 g)

  • Sodium Hydroxide (NaOH)

  • Benzyl Chloroformate (Cbz-Cl) (1.2 equivalents, ~20.5 g)

  • Diethyl ether (Et₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Procedure:

  • Dissolution: Dissolve glycine (0.1 mol) in a 2 M aqueous solution of sodium hydroxide (50 mL) in a flask and cool the solution in an ice bath to 0°C.

  • Reaction: While maintaining the temperature at 0°C, add benzyl chloroformate (1.2 equivalents) and a 4 M aqueous solution of sodium hydroxide (25 mL) dropwise and simultaneously over 30 minutes.[14]

  • Stirring: Stir the mixture for an additional 10 minutes at 0°C, then allow it to warm to room temperature.

  • Work-up: Transfer the solution to a separatory funnel and extract twice with diethyl ether to remove impurities. The product will remain in the aqueous phase.[12]

  • Acidification and Precipitation: Carefully acidify the aqueous layer to a pH of 1 with concentrated HCl. A white precipitate of Cbz-glycine will form.[14]

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold water, and dry under vacuum. Expected Yield: ~88% .

Protocol 3: Synthesis of N-(9-Fluorenylmethoxycarbonyl)glycine (Fmoc-Glycine)

This protocol is based on the widely used method of reacting glycine with an activated Fmoc reagent in an aqueous basic solution.[]

Materials:

  • Glycine

  • Sodium Bicarbonate (NaHCO₃)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Dioxane or Acetone

  • Ethyl Acetate

  • Hydrochloric Acid (1M)

  • Deionized Water

  • Brine

Procedure:

  • Dissolution: Dissolve glycine in a 10% aqueous solution of sodium bicarbonate.

  • Reaction: To the stirring solution, add a solution of Fmoc-Cl (1.1 equivalents) in dioxane or acetone dropwise at room temperature.

  • Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other nonpolar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extraction: Extract the product from the aqueous layer with ethyl acetate (3x).

  • Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Fmoc-glycine.

Conclusion and Strategic Recommendations

The choice of a protecting group for glycinate synthesis is a critical decision that should be guided by the specific requirements of the overall synthetic plan.

  • Boc-glycine is an excellent choice for cost-effective, large-scale synthesis where subsequent steps are compatible with strongly acidic deprotection conditions. Its high yields and the robustness of the protocol make it a reliable workhorse.[10][15]

  • Cbz-glycine offers a stable and versatile protected amino acid suitable for solution-phase synthesis. Its removal by hydrogenolysis provides a mild and orthogonal deprotection strategy, provided no other reducible groups are present in the molecule.[4][8]

  • Fmoc-glycine is the premier choice for syntheses involving acid-sensitive functionalities and is the undisputed standard for modern automated solid-phase peptide synthesis.[5][] The mild, base-labile deprotection conditions offer a high degree of orthogonality and are crucial for the synthesis of complex peptides.

By understanding the distinct advantages, limitations, and underlying mechanisms of each protecting group, researchers can make informed decisions, optimizing their synthetic routes to achieve higher yields, greater purity, and overall success in their research and development endeavors.

References

A Comparative Guide to the Stereochemical Confirmation of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Purity in Modern Drug Development

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1] One enantiomer may be the source of the desired therapeutic effect (the eutomer), while the other could be inactive or, in the worst case, responsible for adverse effects (the distomer).[2] Consequently, the synthesis and rigorous stereochemical validation of enantiomerically pure compounds are paramount for ensuring the safety and efficacy of new chemical entities.[3]

This guide provides an in-depth technical comparison of key analytical methodologies for confirming the stereochemical configuration of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate , a chiral glycine derivative and a potential building block in synthetic medicinal chemistry.[4][5] We will explore a plausible synthetic route and then delve into a comparative analysis of Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, and classical Polarimetry. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices to ensure a self-validating and robust analytical workflow.

Synthetic Strategy: Accessing the Chiral Target

The synthesis of the title compound hinges on establishing the chiral center with the desired (R) configuration and subsequently introducing the chloro-substituent without compromising stereochemical integrity. A robust and logical pathway involves two key transformations starting from commercially available precursors.

  • Step 1: Stereospecific Nucleophilic Ring-Opening. The synthesis commences with the N-alkylation of tert-butyl N-benzylglycinate with enantiomerically pure (R)-propylene oxide. This reaction proceeds via an SN2 mechanism, where the secondary amine attacks the less sterically hindered carbon of the epoxide. This step reliably sets the stereocenter, yielding the chiral alcohol intermediate, tert-Butyl (R)-N-benzyl-N-(2-hydroxypropyl)glycinate.

  • Step 2: Chlorination with Stereochemical Control. The conversion of the secondary alcohol to the corresponding alkyl chloride is a critical step where the stereochemistry must be carefully controlled. Treatment with thionyl chloride (SOCl₂) is a common method for this transformation.[6] The stereochemical outcome of this reaction is highly dependent on the reaction conditions. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration through an SNi (internal nucleophilic substitution) mechanism.[7] This is crucial for preserving the (R) configuration established in the first step.

The overall synthetic workflow is depicted below.

G cluster_0 Synthesis Pathway A tert-Butyl N-benzylglycinate C tert-Butyl (R)-N-benzyl- N-(2-hydroxypropyl)glycinate A->C  N-Alkylation (SN2) Stereospecific B (R)-Propylene Oxide B->C E tert-Butyl (R)-N-benzyl- N-(2-chloropropyl)glycinate C->E  Chlorination (SNi) Retention of Configuration D Thionyl Chloride (SOCl₂) D->E

Caption: Proposed synthesis of this compound.

Comparative Analysis of Stereochemical Confirmation Methods

Once the target molecule is synthesized, its stereochemical purity must be rigorously confirmed. No single technique provides a complete picture; therefore, a multi-faceted approach is essential for unambiguous validation. The workflow typically involves an initial purity assessment, followed by methods to determine enantiomeric excess and, ultimately, assign the absolute configuration.

G cluster_workflow Analytical Workflow for Stereochemical Confirmation Start Synthesized Product: This compound HPLC Chiral HPLC Analysis Start->HPLC Polarimetry Polarimetry Start->Polarimetry NMR NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid) Start->NMR Result_HPLC Determine Enantiomeric Excess (ee %) Quantitative Separation of (R) and (S) HPLC->Result_HPLC Result_Polarimetry Measure Optical Rotation ([α]) Confirm Enantiomeric Enrichment Polarimetry->Result_Polarimetry Result_NMR Assign Absolute Configuration Confirm ee % via Diastereomer Ratio NMR->Result_NMR Final Confirmed (R)-Configuration & Enantiomeric Purity Result_HPLC->Final Result_Polarimetry->Final Result_NMR->Final

Caption: Workflow for the comprehensive stereochemical analysis of the target compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (also expressed as enantiomeric excess, ee) of a sample.[8] It provides direct, quantitative separation of the (R) and (S) enantiomers, allowing for precise measurement of their relative amounts.

Expertise & Experience (Causality behind Choices): The choice of a chiral stationary phase (CSP) is the most critical parameter. For N-benzyl amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often highly effective.[9] These phases, such as Chiralpak® AD or Chiralcel® OD, create chiral pockets and surfaces that interact differently with the two enantiomers through a combination of hydrogen bonding, π-π stacking, and steric interactions, leading to different retention times.[10] The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve baseline separation with good peak shape.

Trustworthiness (Self-Validating System): To validate the method, a racemic sample of tert-Butyl N-benzyl-N-(2-chloropropyl)glycinate must first be synthesized or procured. Injecting the racemic mixture should produce two well-resolved peaks of approximately equal area. The peak corresponding to the (R)-enantiomer can be identified by spiking the racemic sample with a small amount of the synthesized, presumably enantiopure, product. The peak that increases in area corresponds to the (R)-enantiomer.

Comparative Data Summary:

ParameterChiral HPLCPolarimetryNMR with Mosher's Acid
Primary Output Chromatogram with separated enantiomer peaksSpecific optical rotation value ([α])NMR spectrum with distinct signals for diastereomers
Information Yield Quantitative enantiomeric excess (ee); Retention timesEnantiomeric enrichment (qualitative/semi-quantitative)Absolute configuration; Quantitative ee
Sensitivity High (can detect minor enantiomer <0.1%)Low (requires pure sample and significant concentration)Moderate to High
Sample Requirement MicrogramsMilligramsMilligrams
Strengths Accurate, precise, and robust for ee determination.[11]Fast, non-destructive initial screen.Provides absolute configuration.[12]
Limitations Requires method development; Does not give absolute configuration directly.Insensitive to trace impurities; requires known [α]max for pure enantiomer.[13]Requires derivatization; potential for kinetic resolution errors.

Experimental Protocol: Chiral HPLC

  • Instrument: High-Performance Liquid Chromatography system with UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times for both the (R) and (S) enantiomers.

    • Inject the synthesized (R)-product. A single major peak should be observed at the retention time corresponding to the (R)-enantiomer.

    • Calculate the enantiomeric excess using the peak areas (A) from the chromatogram: ee (%) = [(AR - AS) / (AR + AS)] x 100.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[14] It provides a rapid, non-destructive confirmation of enantiomeric enrichment. Enantiomers rotate light by equal amounts but in opposite directions.

Expertise & Experience: While straightforward, the utility of polarimetry is limited. The magnitude and direction of rotation are highly sensitive to concentration, solvent, temperature, and the wavelength of light used (typically the sodium D-line, 589 nm). Its primary modern use is as a quick quality control check to confirm that a reaction has produced an optically active product, rather than a precise quantitative tool. To calculate an accurate ee, one must know the specific rotation of the 100% pure enantiomer ([α]max) under identical conditions, which is often not available for novel compounds.

Trustworthiness: The measurement is validated by ensuring the instrument is properly calibrated with a known standard. For the sample, consistency across multiple measurements confirms the precision of the reading. However, its accuracy for ee determination is inherently lower than chromatographic methods because optically active impurities can confound the results.[13]

Experimental Protocol: Polarimetry

  • Instrument: A calibrated polarimeter.

  • Light Source: Sodium D-line (589 nm).

  • Sample Cell: 1 dm (10 cm) path length cell.

  • Solvent: Chloroform (CHCl₃).

  • Sample Preparation: Accurately weigh approximately 50 mg of the sample and dissolve it in the solvent in a 5.0 mL volumetric flask to determine the precise concentration (c, in g/mL).

  • Measurement:

    • Calibrate the instrument with the pure solvent (blank).

    • Fill the sample cell with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (αobs) at a constant temperature (e.g., 20 °C).

    • Calculate the specific rotation [α] using the formula: [α] = αobs / (c × l), where l is the path length in dm.

NMR Spectroscopy with Mosher's Acid Analysis

While standard NMR can confirm the chemical structure, it cannot distinguish between enantiomers. To resolve this, a chiral derivatizing agent (CDA) is used to convert the enantiomers into diastereomers, which have different NMR spectra. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for determining the absolute configuration of chiral alcohols and amines.

Expertise & Experience: The principle involves reacting the chiral intermediate alcohol, tert-Butyl (R)-N-benzyl-N-(2-hydroxypropyl)glycinate, with both the (R)- and (S)-enantiomers of Mosher's acid chloride in separate NMR tubes. This creates two diastereomeric esters. Due to the anisotropic effect of the phenyl ring in the Mosher's ester, protons on one side of the molecule will be shielded (shifted upfield) while those on the other side will be deshielded (shifted downfield). By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the chiral center in the two diastereomeric products, the absolute configuration of the original alcohol can be assigned based on established models.[12] This, in turn, confirms the configuration of the final chlorinated product, assuming the SNi mechanism with retention.

Trustworthiness: This method is self-validating because it relies on a differential comparison. The consistency of the sign of Δδ for multiple protons around the stereocenter provides a high degree of confidence in the assignment. Furthermore, the integration of the distinct signals for the two diastereomers provides an independent confirmation of the enantiomeric excess determined by chiral HPLC.

Experimental Protocol: Mosher's Ester Analysis (of the Alcohol Precursor)

  • Materials: (R)-MTPA-Cl, (S)-MTPA-Cl, anhydrous pyridine-d₅, CDCl₃.

  • Sample Preparation (Tube A - (R)-MTPA ester):

    • In a dry NMR tube, dissolve ~5 mg of the chiral alcohol precursor in 0.5 mL of anhydrous CDCl₃.

    • Add a small crystal of DMAP (catalyst) and ~10 µL of anhydrous pyridine-d₅.

    • Add ~1.2 equivalents of (R)-MTPA-Cl.

    • Cap the tube, mix, and allow the reaction to proceed to completion (monitor by ¹H NMR).

  • Sample Preparation (Tube B - (S)-MTPA ester):

    • Repeat the procedure in a separate NMR tube using (S)-MTPA-Cl.

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both Tube A and Tube B.

    • Identify corresponding protons in both spectra (e.g., the methyl protons and the methine proton at the chiral center).

    • Calculate the chemical shift difference (Δδ = δS - δR) for each pair of signals.

    • Apply the Mosher's model: Protons with a positive Δδ are on one side of the Mosher's ester plane, and those with a negative Δδ are on the other, allowing for the assignment of the absolute configuration.

Conclusion and Recommendations

Confirming the stereochemical configuration of a chiral molecule like This compound requires a synergistic and orthogonal analytical approach. No single method is sufficient to provide a complete and unambiguous answer.

  • Chiral HPLC stands as the most reliable and precise method for the quantification of enantiomeric purity . Its high sensitivity and resolving power make it indispensable for quality control and for detecting even trace amounts of the undesired enantiomer.

  • Polarimetry serves as a valuable, rapid, and non-destructive preliminary check for optical activity, but it lacks the precision and reliability for accurate ee determination in a research and development setting.

  • NMR spectroscopy with a chiral derivatizing agent like Mosher's acid is the most powerful method for the unambiguous assignment of absolute configuration in solution. It also provides an independent and corroborating measurement of enantiomeric excess.

For a comprehensive and defensible validation of the stereochemical outcome, the recommended workflow is to first develop a robust chiral HPLC method to accurately determine the enantiomeric excess. Subsequently, Mosher's acid analysis should be performed on the alcohol precursor to independently confirm the ee and, most importantly, to assign the absolute configuration of the stereocenter. Polarimetry can be used as a supplementary in-process control. By integrating the data from these complementary techniques, researchers and drug developers can establish the stereochemical integrity of their compounds with the highest degree of scientific confidence.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory obligation but a cornerstone of scientific stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of tert-Butyl (R)-N-benzyl-N-(2-chloropropyl)glycinate (CAS No. 888494-24-4).[1][2][3][4] This compound, a derivative of the amino acid Glycine, requires meticulous handling due to its chemical structure, which includes a halogenated component, a benzyl group, and a tert-butyl ester.[2][5]

While a specific Safety Data Sheet (SDS) for this exact compound is not consistently available, a robust disposal plan can be formulated by examining the hazards associated with its constituent functional groups. The guiding principle is to manage this substance as hazardous waste, ensuring the protection of both laboratory personnel and the environment.[6]

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties is paramount for safe handling and disposal.

Structural Components of Concern:

  • Halogenated Organic Compound: The presence of a chlorine atom classifies this compound as a halogenated organic waste.[7] Such compounds are typically subject to specific disposal regulations due to their potential to form persistent environmental pollutants and toxic byproducts upon improper incineration.[8]

  • Benzyl Group: Benzyl-containing compounds can exhibit varying levels of toxicity and reactivity.[9][10][11] Benzyl chloride, a related structure, is noted for its irritating properties and potential for hazardous reactions.[9][12][13]

  • Amine Functionality: Amines can be corrosive and may have toxicological effects. Safe handling protocols for amines should be observed.[14]

  • tert-Butyl Ester: While often used as a protecting group in synthesis, tert-butyl esters can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could alter the waste's composition.

Key Data Summary:

PropertyValue/CharacteristicSignificance for Disposal
CAS Number 888494-24-4Unique identifier for accurate waste manifest documentation.[1][2][3][4]
Molecular Formula C16H24ClNO2Indicates the presence of chlorine, carbon, hydrogen, nitrogen, and oxygen.[2][5]
Physical State Likely a liquid at room temperature.Dictates the need for appropriate liquid waste containers and spill control measures.[5]
Reactivity Potential for reaction with strong oxidizing agents, acids, and bases.Incompatible materials must be strictly segregated in waste containers.[9][15]
Toxicity Specific data is limited; however, due to the halogenated and benzyl components, it should be treated as potentially hazardous.Assume toxicity and minimize exposure through the use of appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles with side shields or a full-face shield are required to protect against splashes.[16]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[15]

  • Body Protection: A laboratory coat or other protective clothing must be worn.

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[6]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic and documented process.

Step 1: Waste Segregation - The Critical First Step

Proper segregation is the most critical aspect of chemical waste management. Due to the presence of chlorine, this compound must be disposed of as halogenated organic waste .[7][17]

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[7][17]

  • Causality: Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents can often be recycled as fuel, while halogenated wastes require more complex and costly incineration processes to prevent the release of harmful pollutants.[8] Mixing these waste streams leads to the entire volume being treated as the more hazardous and expensive category.[8]

Step 2: Containerization

The integrity of the waste container is crucial to prevent leaks and ensure safe transport.

  • Action: Use a chemically compatible, leak-proof container with a secure screw-top cap.[6][16] High-density polyethylene (HDPE) or glass containers are generally suitable.[6]

  • Causality: The container must be able to withstand the chemical properties of the waste without degrading. A secure cap is necessary to prevent spills and the release of vapors.[17]

Step 3: Labeling

Accurate and comprehensive labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Action: Immediately upon adding the first drop of waste, label the container with the following information:[17]

    • The words "Hazardous Waste "[16][18]

    • The full chemical name: "This compound "[16][18]

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.[19]

    • The date when waste was first added to the container (accumulation start date).[18]

  • Causality: Proper labeling ensures that the contents are known, preventing accidental mixing of incompatible chemicals and providing essential information for the disposal facility.[20]

Step 4: Storage

Waste must be stored safely within the laboratory pending collection.

  • Action: Store the sealed waste container in a designated satellite accumulation area.[16] This area should be a cool, dry, and well-ventilated space, away from heat, sparks, or open flames.[6] The container should be placed within secondary containment to control any potential leaks.

  • Causality: Safe storage minimizes the risk of accidents, such as fires or reactions with other chemicals, and secondary containment prevents the spread of material in case of a primary container failure.

Step 5: Arranging for Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[16][18]

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][15][16]

  • Causality: Licensed contractors are equipped to transport and dispose of hazardous waste in accordance with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[20][21][22]

Spill Management Protocol

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[15]

  • Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood's exhaust if the spill is contained within it.[16]

  • Contain: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a universal absorbent pad to contain the spill and prevent it from spreading.[15][16][18]

  • Collect: Carefully collect the absorbed material and contaminated debris. Place it into a sealed, properly labeled container for disposal as hazardous waste.[15][16]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (such as soapy water or ethanol, depending on the surface), and dispose of all cleaning materials as hazardous waste.[15][16]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.